molecular formula C13H13ClF3N3O4 B1663218 ML175 CAS No. 610263-01-9

ML175

Cat. No.: B1663218
CAS No.: 610263-01-9
M. Wt: 367.71 g/mol
InChI Key: RPFLJHUKWQKWPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(N-(2-chloro-1-oxoethyl)-4-nitroanilino)propyl]-2,2,2-trifluoroacetamide is a C-nitro compound, a trifluoroacetamide, a secondary carboxamide and a tertiary carboxamide.

Properties

CAS No.

610263-01-9

Molecular Formula

C13H13ClF3N3O4

Molecular Weight

367.71 g/mol

IUPAC Name

N-[3-(N-(2-chloroacetyl)-4-nitroanilino)propyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C13H13ClF3N3O4/c14-8-11(21)19(7-1-6-18-12(22)13(15,16)17)9-2-4-10(5-3-9)20(23)24/h2-5H,1,6-8H2,(H,18,22)

InChI Key

RPFLJHUKWQKWPO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N(CCCNC(=O)C(F)(F)F)C(=O)CCl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1N(CCCNC(=O)C(F)(F)F)C(=O)CCl)[N+](=O)[O-]

solubility

55.2 [ug/mL]

Synonyms

N-{3-[(2-Chloro-acetyl)-(4-nitro-phenyl)-amino]-propyl}-2,2,2-trifluoro-acetamide

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of ML175: A Technical Guide to the Inhibition of Glutathione S-Transferase Omega 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of ML175, a potent and selective inhibitor of Glutathione S-Transferase Omega 1 (GSTO1). GSTO1 is a crucial enzyme implicated in various cellular processes, including inflammation, metabolic reprogramming, and cancer drug resistance. Understanding the interaction of this compound with GSTO1 and its downstream consequences is pivotal for the development of novel therapeutic strategies.

This compound: A Covalent Inhibitor of GSTO1

This compound, a hindered alpha-chloroacetamide, acts as a highly potent and selective activity-based inhibitor of GSTO1.[1][2] Its mechanism of action involves the formation of a covalent bond with the active site cysteine nucleophile (Cys32) of GSTO1, leading to irreversible inactivation of the enzyme.[1][2][3] This covalent modification prevents the enzyme from carrying out its normal functions, which include the conjugation of glutathione to various substrates and deglutathionylation of proteins.[4]

Potency and Selectivity

This compound exhibits high potency against GSTO1, with reported IC50 values in the nanomolar range. This high affinity and irreversible binding make it a powerful tool for studying the physiological roles of GSTO1.

Parameter Value Assay Type Reference
IC50 28 nMRecombinant GSTO1 Inhibition[1][2]
In situ IC50 35 nMIn situ inhibition in cancer cells[5]
In situ complete inhibition 250 nMIn situ inhibition in MDA-MB-435 cells[1][2]
Selectivity >350-foldCompetitive Activity-Based Protein Profiling (ABPP)[1][2]

Impact on Macrophage-Mediated Inflammation

GSTO1 plays a critical role in the pro-inflammatory response of macrophages, particularly in the lipopolysaccharide (LPS)-Toll-like receptor 4 (TLR4) signaling pathway.[6][7][8] Inhibition of GSTO1 by this compound significantly attenuates this inflammatory cascade.

Attenuation of the Glycolytic Switch

Upon activation by LPS, macrophages typically undergo a metabolic shift towards glycolysis.[6][7][8][9] GSTO1 is essential for this "glycolytic switch."[6][7][8][9] Inhibition of GSTO1 with this compound mimics the effects of GSTO1 deficiency, leading to:

  • Reduced lactate production.[6][7][8][9]

  • Prevention of AMP-activated protein kinase (AMPK) dephosphorylation.[6][7][8][9]

  • Blocked induction of Hypoxia-Inducible Factor 1-alpha (HIF1α), a key regulator of the pro-inflammatory state.[6][7][8][9]

  • Inhibition of the accumulation of tricarboxylic acid (TCA) cycle intermediates succinate and fumarate.[6][7][8][9]

Modulation of Downstream Signaling

GSTO1 is required for the activation of NF-κB and the production of cytosolic reactive oxygen species (ROS) in LPS-stimulated macrophages.[6] By inhibiting GSTO1, this compound effectively dampens these downstream signaling events, thereby reducing the inflammatory response.[10]

GSTO1_LPS_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 GSTO1 GSTO1 TLR4->GSTO1 activates Glycolytic_Switch Glycolytic Switch (Lactate, HIF1α, Succinate) GSTO1->Glycolytic_Switch NFkB_Activation NF-κB Activation GSTO1->NFkB_Activation ROS_Production ROS Production GSTO1->ROS_Production This compound This compound This compound->GSTO1 inhibits Inflammation Pro-inflammatory Response Glycolytic_Switch->Inflammation NFkB_Activation->Inflammation ROS_Production->Inflammation

Caption: this compound inhibits GSTO1, blocking the LPS-TLR4 signaling pathway in macrophages.

Regulation of the NLRP3 Inflammasome

Recent evidence suggests a role for GSTO1 in the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines IL-1β and IL-18. GSTO1-1 is reported to activate the NLRP3 inflammasome.[3] GSTO1 achieves this by catalyzing the deglutathionylation of NEK7, a protein kinase essential for NLRP3 activation.[11] By inhibiting GSTO1, this compound can therefore indirectly suppress NLRP3 inflammasome activation and subsequent cytokine release.

GSTO1_NLRP3_Pathway cluster_GSTO1 GSTO1 Activity cluster_NLRP3 NLRP3 Inflammasome Activation GSTO1 GSTO1 NEK7_Active NEK7 (Active) GSTO1->NEK7_Active deglutathionylates This compound This compound This compound->GSTO1 inhibits NEK7_GSH NEK7-SSG (Glutathionylated) NEK7_GSH->GSTO1 NLRP3 NLRP3 NEK7_Active->NLRP3 activates ASC ASC NLRP3->ASC recruits Caspase1 Pro-Caspase-1 ASC->Caspase1 recruits Active_Caspase1 Active Caspase-1 Caspase1->Active_Caspase1 cleavage IL1b Pro-IL-1β Active_Caspase1->IL1b cleaves Active_IL1b IL-1β Release IL1b->Active_IL1b ABPP_Workflow Proteome Complex Proteome Incubate1 Incubate Proteome->Incubate1 Inhibitor This compound Inhibitor->Incubate1 Probe Fluorescent Probe Incubate2 Incubate Probe->Incubate2 Incubate1->Incubate2 SDS_PAGE SDS-PAGE Incubate2->SDS_PAGE Fluorescence_Scan Fluorescence Scan SDS_PAGE->Fluorescence_Scan Analysis Quantify Inhibition Fluorescence_Scan->Analysis

References

An In-depth Technical Guide to ML175: A Potent and Selective Inhibitor of Glutathione S-Transferase Omega 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ML175, a small molecule inhibitor of Glutathione S-Transferase Omega 1 (GSTO1). It details its mechanism of action, summarizes key quantitative data, outlines the experimental protocols for its characterization, and visualizes its impact on cellular signaling pathways.

Core Function and Mechanism of Action

This compound is a highly potent and selective inhibitor of the enzyme Glutathione S-Transferase Omega 1 (GSTO1).[1][2] GSTO1 is a member of the glutathione transferase superfamily, which plays a role in cellular detoxification by conjugating glutathione to various endogenous and exogenous compounds.[3] Notably, GSTO1 has been implicated in the progression of certain cancers and in inflammatory responses, making it a person of interest for therapeutic intervention.[2][3][4]

The inhibitory action of this compound is mechanism-based, functioning as an activity-based covalent inhibitor.[1][2][5] It specifically targets the active site of GSTO1, forming a covalent bond with the cysteine residue at position 32 (Cys32).[1][2] This irreversible modification of the catalytic cysteine renders the enzyme inactive. The chemical structure of this compound features a hindered alpha-chloroacetamide group, which is responsible for this covalent interaction.[2][3][5]

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through various in vitro and in situ assays. The following tables summarize the key quantitative findings.

ParameterValueAssay TypeReference
IC50 28 nMFluoPol-ABPP[2]
In Situ Inhibition 250 nM (complete inhibition)Gel-based competitive ABPP in MDA-MB-435 cells[5]
Selectivity >350-foldCompetitive ABPP profiling[2]

Experimental Protocols

The characterization of this compound involved several key experimental techniques. Below are detailed descriptions of the methodologies employed.

Fluorescence Polarization Activity-Based Protein Profiling (FluoPol-ABPP) for High-Throughput Screening

This assay was utilized for the initial high-throughput screening to identify inhibitors of GSTO1.[3] The principle of this technique lies in monitoring the change in fluorescence polarization of a fluorescently tagged activity-based probe (ABP).

  • General Protocol:

    • A fluorescently labeled ABP that specifically targets GSTO1 is incubated with the enzyme.

    • When the small, rapidly rotating fluorescent ABP binds to the larger, slower-tumbling GSTO1, the polarization of the emitted light increases.

    • In a competitive experiment, pre-incubation of GSTO1 with potential inhibitors like this compound prevents the binding of the fluorescent ABP.

    • This competition results in a decrease in fluorescence polarization, which is proportional to the inhibitory activity of the compound.

    • The assay is performed in a high-throughput format (e.g., 384-well plates) to screen large compound libraries.[6][7][8]

Gel-Based Competitive Activity-Based Protein Profiling (ABPP)

This method was used to confirm the inhibitory activity and selectivity of this compound in a more complex biological matrix, such as cell lysates or intact cells.[3][5]

  • General Protocol:

    • A proteome sample (e.g., cell lysate) is pre-incubated with varying concentrations of the inhibitor (this compound) or a vehicle control (DMSO).

    • An activity-based probe (ABP) with a reporter tag (e.g., a fluorophore or biotin) that targets a class of enzymes including GSTO1 is then added to the proteome.

    • If this compound has bound to and inhibited GSTO1, the ABP will be unable to bind to the active site.

    • The proteins are then separated by SDS-PAGE.

    • The reporter tag on the ABP allows for visualization of the active enzymes. A decrease in the signal corresponding to the molecular weight of GSTO1 in the this compound-treated samples compared to the control indicates inhibition.[9][10][11]

LC-MS/MS Analysis for Covalent Modification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was employed to elucidate the covalent mechanism of action of this compound.

  • General Protocol:

    • Recombinant GSTO1 protein is incubated with this compound.

    • The protein is then digested into smaller peptides using a protease (e.g., trypsin).

    • The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

    • By comparing the mass spectra of peptides from untreated and this compound-treated GSTO1, a mass shift corresponding to the addition of this compound to a specific peptide can be identified.

    • Fragmentation analysis of the modified peptide confirms the precise site of covalent modification, which for this compound is the active site Cys32.[1][2]

Signaling Pathways and Visualization

Inhibition of GSTO1 by this compound has been shown to modulate downstream signaling pathways, specifically leading to the activation of Akt (also known as Protein Kinase B) and MEK1/2 kinases in human neuroblastoma SH-SY5Y cells.[2][12] This suggests that GSTO1's enzymatic activity normally suppresses the activation of these pro-survival and proliferation pathways. The interaction may be direct or part of a larger protein complex, as both Akt and MEK1/2 have been shown to co-immunoprecipitate with GSTO1.[2]

Workflow for Characterizing this compound

experimental_workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Selectivity cluster_moa Mechanism of Action cluster_signaling Cellular Signaling Effects hts FluoPol-ABPP Screen gel_abpp Gel-Based Competitive ABPP (in vitro and in situ) hts->gel_abpp Identified Hits lcms LC-MS/MS Analysis gel_abpp->lcms Confirmed Inhibitor western Western Blot for p-Akt and p-MEK1/2 gel_abpp->western Confirmed In Situ Activity xray X-ray Crystallography (PDB: 5v3q) lcms->xray Elucidated Covalent Binding

Caption: Experimental workflow for the discovery and characterization of this compound.

Signaling Pathway of this compound Action

signaling_pathway This compound This compound GSTO1 GSTO1 This compound->GSTO1 Inhibition Akt Akt GSTO1->Akt Basal Inhibition MEK1_2 MEK1/2 GSTO1->MEK1_2 Basal Inhibition pAkt p-Akt (Active) Akt->pAkt Activation pMEK1_2 p-MEK1/2 (Active) MEK1_2->pMEK1_2 Activation Downstream Downstream Effects (Survival, Proliferation) pAkt->Downstream pMEK1_2->Downstream

Caption: Proposed signaling cascade initiated by this compound-mediated inhibition of GSTO1.

References

ML175: A Potent and Selective Chemical Probe for Glutathione S-Transferase Omega 1 (GSTO1)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione S-transferase omega 1 (GSTO1) is a cytosolic enzyme with diverse catalytic activities, including glutathione-dependent thiol transferase and dehydroascorbate reductase functions.[1] It plays a crucial role in the biotransformation of xenobiotics and carcinogens.[1] Emerging evidence has implicated GSTO1 in various pathophysiological processes, making it an attractive therapeutic target. Dysregulation of GSTO1 has been linked to cancer cell proliferation, migration, invasion, and apoptosis, as well as the modulation of key signaling pathways such as JAK/STAT3.[2] Furthermore, GSTO1 is involved in inflammatory responses, particularly in the lipopolysaccharide (LPS) and Toll-like receptor 4 (TLR4) pathway in macrophages.[3] It also acts as a mediator in the crosstalk between apoptosis and autophagy.[4]

Given its therapeutic potential, the development of selective inhibitors for GSTO1 is of significant interest. ML175, a hindered alpha-chloroacetamide, has been identified as a highly potent and selective chemical probe for GSTO1.[5][6] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular characterization, quantitative data, detailed experimental protocols, and its effects on relevant signaling pathways.

Biochemical and Cellular Characterization of this compound

This compound acts as an activity-based, covalent inhibitor of GSTO1.[5][6] It irreversibly binds to the active site cysteine nucleophile (Cys32) of the enzyme, thereby blocking its catalytic function.[5][6][7] This mechanism of action has been confirmed through LC-MS/MS analysis.[5][6]

Potency and Selectivity

This compound exhibits high potency against recombinant GSTO1, with a reported IC50 of 23-28 nM.[5][6][8] In cell-based assays, it effectively inhibits GSTO1-dependent deglutathionylation activity and has been shown to completely inhibit GSTO1 at a concentration of 250 nM.[5][6] Competitive activity-based protein profiling (ABPP) has demonstrated that this compound possesses greater than 350-fold selectivity for GSTO1 against potential anti-targets.[5][6]

Cellular Effects

In cellular models, this compound has been shown to modulate various signaling pathways through the inhibition of GSTO1. In cancer cells that rely on GSTO1 for maintaining redox balance, this compound treatment leads to increased oxidative stress and reactive oxygen species (ROS) levels, ultimately suppressing cell proliferation with EC50 values in the low-hundreds nanomolar range.[8] In macrophages stimulated with LPS, this compound reduces the production of pro-inflammatory cytokines, including IL-1β and IL-6, by 40-70%.[8] Furthermore, inhibition of GSTO1 by this compound in human neuroblastoma SH-SY5Y cells has been shown to result in the activation of Akt and MEK1/2.[9]

Quantitative Data for this compound

The following table summarizes the key quantitative parameters for this compound as a GSTO1 inhibitor.

ParameterValueSpeciesAssay TypeReference
IC50 28 nMRecombinant HumanFluoPol-ABPP[5][6]
IC50 23 nMRecombinant GSTO1Not Specified[8]
In Situ Inhibition Complete inhibition at 250 nMNot SpecifiedGel-based competitive ABPP[5][6]
EC50 (Proliferation) Low-hundreds nMCancer cell modelsCell proliferation assay[8]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Fluorescence Polarization-Activity-Based Protein Profiling (FluoPol-ABPP) for IC50 Determination

This assay is used to determine the potency of inhibitors against GSTO1 in a high-throughput format.

Materials:

  • Recombinant GSTO1

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Pluronic detergent

  • This compound (or other test compounds) in DMSO

  • SE-Rh probe (a rhodamine-tagged sulfonate ester probe)

  • 1536-well microtiter plates

Procedure:

  • Dispense 4.0 μL of Assay Buffer containing 1.25 μM GSTO1 into each well of a 1536-well plate.

  • Add 30 nL of test compound in DMSO or DMSO alone (final concentration 0.59%) to the appropriate wells.

  • Incubate the plate for 30 minutes at 25°C.

  • Initiate the assay by dispensing 1.0 μL of 375 nM SE-Rh probe in Assay Buffer to all wells.

  • Centrifuge the plates and incubate for 20 hours at 37°C.

  • Equilibrate the plates to room temperature for 10 minutes before reading the fluorescence polarization.

Gel-Based Competitive Activity-Based Protein Profiling (ABPP)

This assay is used to assess the selectivity and in situ activity of inhibitors.

Materials:

  • Recombinant GSTO1 or cell lysate

  • DPBS with 0.01% pluronic detergent

  • This compound (or other test compounds) in DMSO

  • PS-Rh probe (a rhodamine-tagged phosphonate probe)

  • 2X SDS-PAGE loading buffer

  • SDS-PAGE gels

  • In-gel fluorescent scanner

Procedure:

  • Incubate recombinant GSTO1 (250 nM) in 50 μL of DPBS with 0.01% pluronic detergent with the test compound (e.g., 1 μM this compound) or DMSO for 30 minutes at 25°C.

  • Add the fluorescent probe (e.g., 10 μM PS-Rh) to the reaction mixture.

  • Incubate for 1 hour at 25°C.

  • Quench the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the protein labeling using an in-gel fluorescent scanner.

  • Determine the percentage of remaining activity by measuring the integrated optical density of the GSTO1 band relative to the DMSO control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving GSTO1 and the experimental workflows used to characterize this compound.

GSTO1_Signaling_Pathways cluster_inflammation Inflammation (Macrophage) cluster_cancer Cancer Cell Signaling cluster_redox Redox Regulation & Apoptosis/Autophagy LPS LPS TLR4 TLR4 LPS->TLR4 GSTO1_inflam GSTO1 TLR4->GSTO1_inflam Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) GSTO1_inflam->Pro_inflammatory_Cytokines ML175_inflam This compound ML175_inflam->GSTO1_inflam GSTO1_cancer GSTO1 JAK JAK GSTO1_cancer->JAK STAT3 STAT3 JAK->STAT3 Proliferation Proliferation, Migration, Invasion STAT3->Proliferation Apoptosis_inhibition Apoptosis Inhibition STAT3->Apoptosis_inhibition ML175_cancer This compound ML175_cancer->GSTO1_cancer GSTO1_redox GSTO1 Deglutathionylation Protein Deglutathionylation GSTO1_redox->Deglutathionylation Apoptosis_Autophagy Apoptosis-Autophagy Crosstalk GSTO1_redox->Apoptosis_Autophagy Redox_Homeostasis Redox Homeostasis Deglutathionylation->Redox_Homeostasis ML175_redox This compound ML175_redox->GSTO1_redox

Figure 1: Key signaling pathways modulated by GSTO1 and inhibited by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays HTS High-Throughput Screening (FluoPol-ABPP) IC50_determination IC50 Determination HTS->IC50_determination In_situ_inhibition In Situ Target Engagement (Gel-based competitive ABPP) HTS->In_situ_inhibition Identified Hit (this compound) Selectivity_profiling Selectivity Profiling (Gel-based competitive ABPP) IC50_determination->Selectivity_profiling Mechanism_of_action Mechanism of Action (LC-MS/MS) Selectivity_profiling->Mechanism_of_action Proliferation_assay Cell Proliferation Assays In_situ_inhibition->Proliferation_assay Cytokine_release Cytokine Release Assays (e.g., ELISA) In_situ_inhibition->Cytokine_release Western_blot Western Blot Analysis (Signaling Pathway Modulation) In_situ_inhibition->Western_blot

Figure 2: General experimental workflow for the characterization of this compound.

Conclusion

This compound is a well-characterized, potent, and selective covalent inhibitor of GSTO1. Its ability to modulate key signaling pathways in cancer and inflammation makes it an invaluable tool for researchers investigating the biological functions of GSTO1. The detailed protocols and quantitative data provided in this guide are intended to facilitate the use of this compound as a chemical probe in a variety of experimental settings, ultimately aiding in the exploration of GSTO1 as a therapeutic target in drug discovery and development.

References

In-Depth Technical Guide to the Biological Activity of ML175

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Profile: ML175

This compound is a potent and selective covalent inhibitor of Glutathione S-Transferase Omega 1 (GSTO1). It acts as a crucial tool for investigating the diverse cellular functions of GSTO1, which are implicated in a range of physiological and pathological processes, including inflammation, cancer biology, and cellular metabolism. This guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, impact on key signaling pathways, and detailed experimental protocols for its characterization.

Quantitative Data Summary

The inhibitory activity of this compound against GSTO1 has been quantified in multiple studies. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

ParameterValueTargetAssay Type
IC5023 nMRecombinant GSTO1Covalent Inhibition Assay
IC5028 nMGSTO1Fluorescence Polarization-Activity-Based Protein Profiling (FluoPol-ABPP)
Effective in situ Concentration250 nMGSTO1Complete inhibition in cell-based assays

Mechanism of Action

This compound is an activity-based inhibitor that functions by covalently modifying the active site of GSTO1.[1] Specifically, it targets the nucleophilic cysteine residue (Cys32) within the enzyme's active site.[2] This irreversible binding effectively inactivates the enzymatic functions of GSTO1, which include deglutathionylation and redox-regulatory activities.[3] The covalent modification disrupts cellular redox homeostasis, leading to an accumulation of reactive oxygen species (ROS) and a reduction in inflammatory signaling.[3]

Experimental Protocols

GSTO1 Inhibition Assay: Fluorescence Polarization-Activity-Based Protein Profiling (FluoPol-ABPP)

This high-throughput assay is designed to identify and characterize inhibitors of GSTO1 by measuring the change in fluorescence polarization of a probe that binds to the active site of the enzyme.

Materials:

  • Recombinant GSTO1 protein

  • This compound (or other test compounds) dissolved in DMSO

  • Fluorescently labeled activity-based probe (e.g., a rhodamine-conjugated sulfonate ester)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Pluronic F-68)

  • 384-well black, low-volume microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Enzyme Preparation: Dilute recombinant GSTO1 to the desired concentration (e.g., 1.25 µM) in Assay Buffer.

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Assay Plate Preparation: Dispense 4.0 µL of the diluted GSTO1 solution into each well of the 384-well plate.

  • Compound Addition: Add 30 nL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.

  • Incubation: Incubate the plate at 25°C for 30 minutes to allow for the interaction between the inhibitor and the enzyme.

  • Probe Addition: Add 1.0 µL of the fluorescent activity-based probe (e.g., 375 nM in Assay Buffer) to all wells to initiate the reaction.

  • Final Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 25°C, protected from light.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths will depend on the specific fluorophore used on the probe.

  • Data Analysis: The decrease in fluorescence polarization is indicative of the probe being displaced by the inhibitor. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

GSTO1 Inhibition Assay: In-Gel Fluorescence Competitive Activity-Based Protein Profiling (ABPP)

This method provides a visual confirmation of target engagement and can be used to assess the selectivity of the inhibitor within a complex proteome.

Materials:

  • Cell lysate or purified recombinant GSTO1

  • This compound (or other test compounds) dissolved in DMSO

  • Fluorescently labeled activity-based probe (e.g., rhodamine-conjugated sulfonate ester)

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • In-gel fluorescence scanner

Procedure:

  • Proteome/Enzyme Preparation: Prepare cell lysate (e.g., 1 mg/mL in DPBS) or a solution of recombinant GSTO1 (e.g., 250 nM in DPBS).

  • Inhibitor Incubation: In separate microcentrifuge tubes, pre-incubate the proteome or enzyme solution with varying concentrations of this compound (or a single concentration for screening) for 30 minutes at 25°C. Include a DMSO-only control.

  • Probe Labeling: Add the fluorescent activity-based probe to a final concentration of, for example, 10 µM. Incubate for 60 minutes at 25°C.

  • Reaction Quenching: Stop the reaction by adding 2x SDS-PAGE loading buffer.

  • SDS-PAGE: Separate the proteins by SDS-PAGE.

  • In-Gel Fluorescence Scanning: Visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner.

  • Data Analysis: The intensity of the fluorescent band corresponding to GSTO1 will decrease with increasing concentrations of this compound, as the inhibitor competes with the probe for binding to the active site. Quantify the integrated optical density of the bands to determine the extent of inhibition.

Signaling Pathways Modulated by this compound

Inhibition of GSTO1 by this compound has been shown to impact several critical cellular signaling pathways.

Akt and MEK/ERK Signaling Pathways

In human neuroblastoma SH-SY5Y cells, the enzymatic activity of GSTO1 has been shown to suppress the activation of both Akt and MEK1/2 kinases.[3][4] Treatment with this compound inhibits GSTO1, leading to the activation of both Akt and MEK1/2.[3][4] GSTO1 may directly interact with these kinases or be part of a protein complex that includes them.[3][4] The activation of these pathways has significant implications for cell survival, growth, and proliferation.[3]

GSTO1_Akt_MEK_ERK_Pathway This compound This compound GSTO1 GSTO1 This compound->GSTO1 inhibition Akt Akt GSTO1->Akt inhibition MEK1_2 MEK1/2 GSTO1->MEK1_2 inhibition Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->Cell_Survival

Caption: this compound inhibits GSTO1, leading to the activation of Akt and MEK/ERK pathways.

NF-κB Signaling Pathway

GSTO1 plays a role in modulating the Toll-like receptor 4 (TLR4)-mediated pro-inflammatory pathway.[5] Inhibition of GSTO1 can attenuate the inflammatory response to lipopolysaccharide (LPS), a component of bacterial cell walls that activates TLR4.[6] This suggests that GSTO1 activity is required for a normal pro-inflammatory response, likely through its influence on the NF-κB signaling cascade. Specifically, GSTO1's deglutathionylation activity may regulate key proteins in the TLR4 pathway that lead to NF-κB activation.[6]

GSTO1_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK_Complex IKK Complex TLR4->IKK_Complex This compound This compound GSTO1 GSTO1 This compound->GSTO1 inhibition GSTO1->IKK_Complex promotes IκBα IκBα IKK_Complex->IκBα phosphorylation NF_kB NF-κB IκBα->NF_kB releases Inflammatory_Response Inflammatory Response NF_kB->Inflammatory_Response activates GSTO1_Interferon_Pathway Interferon Interferon IFN_Receptor IFN Receptor Interferon->IFN_Receptor STAT1_STAT2 STAT1/STAT2 IFN_Receptor->STAT1_STAT2 phosphorylation This compound This compound GSTO1 GSTO1 This compound->GSTO1 inhibition GSTO1->STAT1_STAT2 negative regulation ISGF3 ISGF3 Complex STAT1_STAT2->ISGF3 forms ISG_Expression Interferon-Stimulated Gene Expression ISGF3->ISG_Expression activates

References

ML175 and Cellular Redox Homeostasis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of ML175 and its implications for cellular redox homeostasis. Due to the limited availability of direct research on this compound, this document heavily leverages data from the structurally related and more extensively studied compound, ML162, to infer the potential mechanisms of action of this compound. The guide explores the induction of ferroptosis, a form of iron-dependent regulated cell death, through the modulation of key enzymes such as Glutathione Peroxidase 4 (GPX4). It further delves into the intricate relationship with the NRF2 signaling pathway, a critical regulator of cellular antioxidant responses. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to support further research and drug development efforts in the field of cancer therapeutics and diseases associated with oxidative stress.

Introduction: The Role of Cellular Redox Homeostasis and Ferroptosis in Disease

Cellular redox homeostasis is a dynamic and essential process that maintains a balance between oxidizing and reducing reactions within cells, regulating a multitude of biological responses.[1] Disruptions in this delicate equilibrium can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders.[2][3]

Ferroptosis is a recently identified form of regulated cell death characterized by iron-dependent lipid peroxidation.[4][5] This process is distinct from other cell death mechanisms like apoptosis and is initiated by the failure of antioxidant defense systems, leading to the accumulation of toxic lipid reactive oxygen species (ROS).[6] The central regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), a selenoprotein that detoxifies lipid hydroperoxides.[7][8] Inhibition of GPX4 is a key strategy for inducing ferroptosis in cancer cells, particularly those resistant to conventional therapies.[5][9]

Small molecules that can induce ferroptosis are of significant interest as potential therapeutic agents. This guide focuses on the compound this compound and, by extension, its analogue ML162, as modulators of cellular redox homeostasis through the induction of ferroptosis.

This compound and ML162: Mechanism of Action

While direct biochemical characterization of this compound is not extensively available in the public domain, its structural similarity to ML162 suggests a comparable mechanism of action. ML162 has been identified as a potent inducer of ferroptosis.[4]

Inhibition of Glutathione Peroxidase 4 (GPX4)

ML162 is widely described as a covalent inhibitor of GPX4.[9] The proposed mechanism involves the chloroacetamide moiety of ML162 forming a covalent bond with the selenocysteine residue in the active site of GPX4, thereby inactivating the enzyme.[9] The inactivation of GPX4 prevents the reduction of lipid hydroperoxides to non-toxic lipid alcohols, leading to their accumulation and the subsequent execution of ferroptotic cell death.[10]

However, it is crucial to note a conflicting report suggesting that ML162 and the well-known ferroptosis inducer RSL3 do not directly inhibit recombinant selenoprotein GPX4 in vitro. Instead, this study proposes that these compounds are efficient inhibitors of another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[11] This finding suggests that the mechanism of ferroptosis induction by these compounds may be more complex than direct GPX4 inhibition and warrants further investigation.

Induction of Lipid Peroxidation and Oxidative Stress

The inhibition of GPX4 (or potentially TXNRD1) by ML162 leads to a surge in lipid peroxidation, a hallmark of ferroptosis.[5] Polyunsaturated fatty acids within cellular membranes are particularly susceptible to this oxidative damage.[12] The accumulation of lipid peroxides disrupts membrane integrity and function, ultimately leading to cell death.[12] This process is accompanied by a general increase in cellular reactive oxygen species (ROS).[5]

Interaction with the NRF2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the antioxidant response, activating the transcription of a wide array of cytoprotective genes.[13][14][15] Under basal conditions, NRF2 is kept inactive in the cytoplasm through its interaction with Keap1, which facilitates its degradation.[14] Upon exposure to oxidative or electrophilic stress, NRF2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[14][15]

Interestingly, treatment of chemoresistant head and neck cancer cells with ML162 has been shown to increase the expression of NRF2. This suggests a potential feedback mechanism where the induction of oxidative stress by ML162 leads to the activation of the NRF2-mediated antioxidant response as a cellular defense mechanism.

Quantitative Data

The following tables summarize the available quantitative data for ML162, which can serve as a reference for estimating the potential activity of this compound. It is imperative to experimentally determine these values for this compound.

Table 1: IC50 Values of ML162 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
BJeLR (HRAS G12V)Fibrosarcoma~0.025N/A
HT-1080FibrosarcomaN/AN/A
Calu-1Lung CarcinomaN/AN/A
A549Lung CarcinomaN/AN/A
PANC-1Pancreatic CarcinomaN/AN/A
MIA PaCa-2Pancreatic CarcinomaN/AN/A

Table 2: Biochemical Activity of ML162

Target EnzymeAssay TypeIC50 (µM)Reference
GPX4Direct enzymatic assayNo inhibition observed[11]
TXNRD1Direct enzymatic assay~19.5[11]

Note: The conflicting findings regarding the direct target of ML162 highlight the need for further validation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its effects on cellular redox homeostasis. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability and Dose-Response Assay

This protocol determines the cytotoxic effect of this compound on cancer cell lines and establishes its half-maximal inhibitory concentration (IC50).

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound stock solution (dissolved in DMSO)

    • 96-well clear-bottom cell culture plates

    • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range might be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

    • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color or signal development.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the dose-response curve (cell viability vs. log[this compound concentration]) and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the generation of intracellular ROS upon treatment with this compound using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[16][17]

  • Materials:

    • Cells treated with this compound as described above

    • H2DCFDA stock solution (in DMSO)

    • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

    • Positive control (e.g., H₂O₂)

    • Fluorescence microscope or plate reader

  • Procedure:

    • Treat cells with this compound at the desired concentrations and for the desired time in a suitable culture plate (e.g., 96-well black-walled, clear-bottom plate for plate reader analysis or chamber slides for microscopy).

    • At the end of the treatment, remove the medium and wash the cells once with warm PBS or HBSS.

    • Load the cells with H2DCFDA by incubating them in a solution of 5-10 µM H2DCFDA in PBS or HBSS for 30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS or HBSS to remove the excess probe.

    • Add PBS or HBSS back to the wells.

    • Immediately measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or visualize the cells under a fluorescence microscope.

    • Quantify the fluorescence intensity and normalize it to the vehicle control.

Assessment of Lipid Peroxidation

This protocol describes the measurement of lipid peroxidation through the quantification of malondialdehyde (MDA), a common byproduct, using the Thiobarbituric Acid Reactive Substances (TBARS) assay.[7][11][18][19]

  • Materials:

    • Cells treated with this compound

    • Cell lysis buffer (e.g., RIPA buffer)

    • Thiobarbituric acid (TBA) solution

    • Trichloroacetic acid (TCA) solution

    • MDA standard solution

    • Spectrophotometer or fluorescence plate reader

  • Procedure:

    • Treat cells with this compound and harvest them.

    • Lyse the cells in an appropriate lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the supernatant for normalization.

    • To a defined volume of lysate, add TCA solution to precipitate proteins.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

    • Add TBA solution to the supernatant.

    • Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

    • Cool the samples on ice and then centrifuge to clarify the solution.

    • Measure the absorbance of the supernatant at 532 nm or fluorescence (Ex/Em = 532/553 nm).

    • Prepare a standard curve using the MDA standard solution.

    • Calculate the concentration of MDA in the samples from the standard curve and normalize to the protein concentration.

GPX4 Activity Assay

This is a biochemical assay to measure the activity of GPX4 in cell lysates, which can be used to assess the direct inhibitory effect of this compound.

  • Materials:

    • Cell lysate from treated and untreated cells

    • Assay buffer (e.g., Tris-HCl buffer with EDTA)

    • Glutathione (GSH)

    • Glutathione Reductase (GR)

    • NADPH

    • Phospholipid hydroperoxide substrate (e.g., phosphatidylcholine hydroperoxide)

    • UV-Vis spectrophotometer or plate reader capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, GSH, GR, and NADPH.

    • Add the cell lysate to the reaction mixture and incubate for a few minutes to establish a baseline.

    • Initiate the reaction by adding the phospholipid hydroperoxide substrate.

    • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • The rate of NADPH consumption is proportional to the GPX4 activity.

    • To test for direct inhibition, this compound can be pre-incubated with the cell lysate before adding the substrate.

    • Calculate the specific activity of GPX4 (e.g., in nmol of NADPH oxidized per minute per mg of protein).

NRF2 Activation Assay

This protocol outlines a method to assess the activation of NRF2 by measuring its nuclear translocation and binding to the Antioxidant Response Element (ARE) using a commercially available transcription factor activity assay kit (ELISA-based).

  • Materials:

    • Cells treated with this compound

    • Nuclear extraction kit

    • NRF2 Transcription Factor Activity Assay Kit (containing ARE-coated plates, primary antibody against NRF2, HRP-conjugated secondary antibody, and substrate)

    • Plate reader

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Harvest the cells and perform nuclear extraction according to the manufacturer's protocol of the nuclear extraction kit.

    • Determine the protein concentration of the nuclear extracts.

    • Add equal amounts of nuclear extract to the wells of the ARE-coated plate.

    • Incubate to allow NRF2 to bind to the ARE sequence.

    • Wash the wells to remove unbound proteins.

    • Add the primary antibody specific for NRF2 and incubate.

    • Wash the wells and add the HRP-conjugated secondary antibody.

    • Wash the wells and add the chromogenic substrate.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

    • The absorbance is proportional to the amount of activated NRF2 bound to the ARE.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

ML175_Mechanism_of_Action cluster_GPX4 GPX4 Inhibition Pathway cluster_Ferroptosis Ferroptosis Induction cluster_TXNRD1 Alternative Hypothesis This compound This compound / ML162 GPX4 GPX4 This compound->GPX4 Inhibits TXNRD1 TXNRD1 This compound->TXNRD1 Inhibits? PL_OH Non-toxic Lipid Alcohols (PL-OH) GPX4->PL_OH Produces Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Prevents PL_OOH Phospholipid Hydroperoxides (PL-OOH) PL_OOH->GPX4 Reduced by Ferroptosis Ferroptotic Cell Death Lipid_ROS->Ferroptosis

Caption: Proposed mechanism of action for this compound/ML162 in inducing ferroptosis.

NRF2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., from this compound) Keap1_NRF2 Keap1-NRF2 Complex Oxidative_Stress->Keap1_NRF2 Dissociates NRF2_cyto NRF2 Keap1_NRF2->NRF2_cyto Releases Proteasome Proteasomal Degradation Keap1_NRF2->Proteasome Leads to NRF2_nuc NRF2 NRF2_cyto->NRF2_nuc Translocates Keap1 Keap1 ARE ARE (Antioxidant Response Element) NRF2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates Transcription

Caption: Overview of the NRF2 signaling pathway in response to oxidative stress.

Experimental_Workflow_ROS_Measurement start Seed Cells in 96-well Plate treatment Treat with this compound (Dose-Response) start->treatment wash1 Wash with PBS/HBSS treatment->wash1 probe_loading Load with H2DCFDA (30 min, 37°C) wash1->probe_loading wash2 Wash with PBS/HBSS probe_loading->wash2 measurement Measure Fluorescence (Ex: 485 nm, Em: 535 nm) wash2->measurement analysis Data Analysis: Normalize to Control measurement->analysis

References

The Role of Glutathione S-Transferase Omega 1 (GSTO1) in Cancer Progression: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutathione S-Transferase Omega 1 (GSTO1), a member of the glutathione S-transferase (GST) superfamily, has emerged as a critical player in the landscape of oncology. Exhibiting atypical enzymatic activities, including thioltransferase and deglutathionylase functions, GSTO1 deviates from the canonical detoxification roles of other GSTs. Instead, it is intricately involved in modulating key signaling pathways that govern cancer cell proliferation, survival, invasion, and chemoresistance. This technical guide provides a comprehensive overview of the current understanding of GSTO1's role in cancer progression, with a focus on its expression in various malignancies, its impact on clinical outcomes, its mechanistic contributions to tumor biology, and its potential as a therapeutic target. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and drug development efforts in this promising area.

GSTO1 Expression and Prognostic Significance in Cancer

Aberrant expression of GSTO1 has been documented across a spectrum of human cancers, often correlating with disease progression and poor patient prognosis. The following tables summarize the quantitative data on GSTO1 expression and its prognostic value in several cancer types.

Table 1: Quantitative Expression of GSTO1 in Cancer Tissues Compared to Normal Tissues
Cancer TypeMethodFold Change (Tumor vs. Normal)Reference(s)
Bladder CarcinomaImmunoblot~2.3-fold increase[1]
Colon CancerImmunohistochemistrySignificantly upregulated[2]
Non-Small Cell Lung Cancer (NSCLC)RT-qPCRSignificantly higher in A549 cells vs. BEAS-2B[2]
Cutaneous Malignant Melanoma (CMM)Oncomine & TCGA databasesUpregulated in CMM samples[3]
Table 2: Prognostic Significance of GSTO1 Expression in Various Cancers
Cancer TypeNumber of PatientsMethodFindingHazard Ratio (HR) [95% CI]Reference(s)
Muscle Invasive Bladder Cancer105Genotyping (rs4925)GSTO1 Asp140Asp genotype is an independent predictor of higher risk of death.HR = 2.9[4]
Non-Muscle Invasive Bladder Cancer130 (epirubicin-treated)Genotyping (rs4925)GSTO1 AC+AA genotypes associated with unfavorable recurrence-free survival.-[5]
Cutaneous Malignant Melanoma (CMM)TCGA databaseHigh GSTO1 expressionAssociated with poor prognosis.-[3]

The Multifaceted Role of GSTO1 in Cancer Progression

GSTO1 contributes to cancer progression through its influence on several key cellular processes, including proliferation, migration, invasion, and apoptosis.

Proliferation and Cell Cycle Control

Studies have demonstrated that knockdown of GSTO1 can inhibit the growth of cancer cells and induce cell cycle arrest. For instance, silencing GSTO1 in cutaneous malignant melanoma (CMM) cells has been shown to block the cell cycle.[3]

Migration and Invasion

GSTO1 has been implicated in promoting the migratory and invasive properties of cancer cells. In non-small cell lung cancer (NSCLC) cells, overexpression of GSTO1 enhances migration and invasion, while its knockdown has the opposite effect.[6] This suggests a role for GSTO1 in the metastatic cascade.

Apoptosis

GSTO1 appears to play a protective role against apoptosis in cancer cells. Overexpression of GSTO1 in HeLa cells has been shown to protect against cisplatin-induced apoptosis.[7] This anti-apoptotic function is a key mechanism through which GSTO1 contributes to chemoresistance.

GSTO1 and Chemoresistance

A significant body of evidence points to the role of GSTO1 in mediating resistance to various chemotherapeutic agents, most notably platinum-based drugs like cisplatin.

Mechanisms of GSTO1-Mediated Chemoresistance

GSTO1 contributes to chemoresistance through multiple mechanisms:

  • Drug Detoxification: While atypical for its class, GSTO1 may still play a role in the detoxification of certain chemotherapeutic agents.

  • Modulation of Signaling Pathways: As detailed in the following section, GSTO1 can activate pro-survival signaling pathways, such as Akt and ERK1/2, and inhibit pro-apoptotic pathways like JNK, thereby counteracting the cytotoxic effects of chemotherapy.[7]

  • Extracellular Vesicle-Mediated Drug Efflux: In bladder cancer, GSTO1 has been shown to trigger the release of large extracellular vesicles that promote the efflux of cisplatin, reducing its intracellular concentration and efficacy.[8]

Table 3: GSTO1 and Resistance to Chemotherapeutic Agents
Cancer Cell LineChemotherapeutic AgentGSTO1 StatusEffect on IC50Fold Change in IC50Reference(s)
HeLaCisplatinOverexpressionIncreased resistance-[9]
HCT-116 (Colon)CisplatinMultidrug resistant (high GSTO1)Increased resistance-[10][11]
SKOV3 (Ovarian)PaclitaxelPaclitaxel-resistantHigher GSTP1 expression (GSTO1 not directly tested)-[12]
MDA-MB-231 (Breast)TamoxifenGSTO1 inhibition (with S2E)Increased apoptosis-[13]

Key Signaling Pathways Modulated by GSTO1

GSTO1 exerts its influence on cancer progression by modulating several critical intracellular signaling pathways.

The JAK/STAT3 Pathway

The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is a key regulator of cell proliferation, survival, and inflammation. GSTO1 has been shown to activate this pathway. In NSCLC cells, GSTO1 overexpression leads to increased phosphorylation of JAK and STAT3, promoting aggressive phenotypes.[6][14]

GSTO1_JAK_STAT3_Pathway cluster_nucleus GSTO1 GSTO1 JAK JAK GSTO1->JAK Activates pJAK p-JAK JAK->pJAK Phosphorylation STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pJAK->STAT3 Phosphorylates Nucleus Nucleus pSTAT3->Nucleus Translocation pSTAT3_n p-STAT3 TargetGenes Target Genes (e.g., Cyclin D1, BCL2) pSTAT3_n->TargetGenes Transcription Activation

GSTO1 activates the JAK/STAT3 signaling pathway.
The Akt/MEK/ERK Pathway

The PI3K/Akt and MEK/ERK pathways are central to cell survival, proliferation, and growth. GSTO1 has been shown to modulate the activation of Akt and MEK1/2. In neuroblastoma cells, GSTO1 enzymatic activity appears to inhibit the activation of these kinases to maintain basal levels, and co-immunoprecipitation experiments have shown that GSTO1 interacts with Akt and MEK1/2, either directly or as part of a larger protein complex.[15] Conversely, in the context of cisplatin resistance, GSTO1 overexpression is associated with the activation of Akt and ERK1/2 survival pathways.[7]

GSTO1_Akt_ERK_Pathway GSTO1 GSTO1 Akt Akt GSTO1->Akt Modulates MEK1_2 MEK1/2 GSTO1->MEK1_2 Modulates pAkt p-Akt Survival Cell Survival & Proliferation pAkt->Survival pMEK1_2 p-MEK1/2 ERK1_2 ERK1/2 pMEK1_2->ERK1_2 Phosphorylates pERK1_2 p-ERK1/2 pERK1_2->Survival

GSTO1 modulates the Akt and MEK/ERK signaling pathways.
The NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. GSTO1 has been implicated in the regulation of this pathway. In colon cancer cells, GSTO1 interacts with TNFαIP3/A20, a negative regulator of NF-κB signaling, suggesting a role for GSTO1 in modulating NF-κB-dependent processes in the context of drug resistance.[11]

GSTO1_NFkB_Pathway cluster_nucleus TNFa TNFα TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK pIKK p-IKK IKK->pIKK IkBa IκBα pIKK->IkBa Phosphorylates pIkBa p-IκBα IkBa->pIkBa NFkB NF-κB (p65/p50) pIkBa->NFkB Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB GSTO1 GSTO1 A20 TNFαIP3/A20 GSTO1->A20 Interacts with A20->IKK Inhibits TargetGenes NF-κB Target Genes (Anti-apoptotic, Pro-inflammatory) NFkB_n->TargetGenes Transcription Activation

GSTO1 interacts with A20, a regulator of the NF-κB pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of GSTO1 in cancer.

GSTO1 Enzymatic Activity Assay (using CDNB)

This assay measures the enzymatic activity of GSTO1 by monitoring the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH).

Materials:

  • 100 mM Potassium Phosphate Buffer, pH 6.5

  • 100 mM Reduced Glutathione (GSH) solution (prepare fresh)

  • 100 mM CDNB solution in ethanol

  • Purified GSTO1 enzyme or cell lysate

  • UV/Visible Spectrophotometer

Procedure:

  • Prepare the assay cocktail by mixing 980 µl of PBS (pH 6.5), 10 µl of 100 mM CDNB, and 10 µl of 100 mM GSH per reaction.

  • Add 900 µl of the assay cocktail to a cuvette and incubate at 30°C for 5 minutes.

  • To the blank cuvette, add 100 µl of buffer and zero the spectrophotometer at 340 nm.

  • To the sample cuvette, add 100 µl of the enzyme solution or cell lysate and mix.

  • Immediately record the increase in absorbance at 340 nm for 5 minutes.

  • Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.

  • Calculate GST activity using the molar extinction coefficient of the CDNB-glutathione conjugate (9.6 mM⁻¹cm⁻¹).[16][17]

siRNA-Mediated Knockdown of GSTO1 in A549 Cells

This protocol describes the transient knockdown of GSTO1 expression using small interfering RNA (siRNA).

Materials:

  • A549 cells

  • DMEM with 10% FBS

  • GSTO1-specific siRNA and non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

Procedure:

  • Seed A549 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • On the day of transfection, dilute the GSTO1 siRNA or control siRNA in Opti-MEM™.

  • In a separate tube, dilute the transfection reagent in Opti-MEM™.

  • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5 minutes to allow for complex formation.

  • Add the siRNA-lipid complexes to the cells in fresh culture medium.

  • Incubate the cells for 48-72 hours before harvesting for downstream analysis (e.g., Western blot or RT-qPCR) to confirm knockdown efficiency.[18]

Co-Immunoprecipitation (Co-IP) of GSTO1 and Interacting Proteins

This protocol is for the immunoprecipitation of a target protein to identify its interacting partners.

Materials:

  • Cancer cells expressing GSTO1 and the putative interacting protein

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)

  • Antibody against GSTO1 (for immunoprecipitation)

  • Antibody against the putative interacting protein (for Western blot detection)

  • Protein A/G magnetic beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Lyse the cells in Co-IP lysis buffer on ice.

  • Clarify the lysate by centrifugation.

  • Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the anti-GSTO1 antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G beads to the lysate and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads several times with Co-IP wash buffer to remove non-specific binders.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using an antibody against the putative interacting partner.[15][17][19]

Transwell Migration and Invasion Assay

This assay is used to assess the migratory and invasive potential of cancer cells.

Materials:

  • Transwell inserts with 8.0 µm pore size polycarbonate membrane

  • 24-well plates

  • Serum-free cell culture medium

  • Cell culture medium with a chemoattractant (e.g., 10% FBS)

  • Matrigel (for invasion assay)

  • Cotton swabs

  • Fixation and staining solutions (e.g., methanol and crystal violet)

Procedure:

  • For the invasion assay, coat the top of the Transwell insert with a thin layer of Matrigel and allow it to solidify.

  • Harvest and resuspend cancer cells in serum-free medium.

  • Add the cell suspension to the upper chamber of the Transwell insert.

  • Add medium containing a chemoattractant to the lower chamber.

  • Incubate for an appropriate time (e.g., 24 hours) to allow for cell migration/invasion.

  • Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.

  • Count the stained cells under a microscope.

GSTO1 as a Therapeutic Target

The compelling evidence linking GSTO1 to cancer progression and chemoresistance has positioned it as an attractive target for therapeutic intervention.

Development of GSTO1 Inhibitors

Several small molecule inhibitors of GSTO1 have been developed and have shown promise in preclinical studies. For example, the inhibitor KT53 has been shown to sensitize cancer cells to the cytotoxic effects of cisplatin.[20] High-throughput screening approaches are being employed to identify and optimize novel GSTO1 inhibitors.[21][22]

Therapeutic Strategies

Targeting GSTO1 in cancer therapy could involve several strategies:

  • Monotherapy: In cancers where GSTO1 is a key driver of proliferation and survival, GSTO1 inhibitors could be used as a standalone treatment.

  • Combination Therapy: A more immediate and promising approach is the use of GSTO1 inhibitors in combination with conventional chemotherapy to overcome drug resistance.

  • Targeting Downstream Pathways: An alternative strategy could involve targeting the downstream signaling pathways activated by GSTO1, such as the JAK/STAT3 or Akt pathways.

Future Directions

While significant progress has been made in understanding the role of GSTO1 in cancer, several areas warrant further investigation:

  • Identification of Upstream Regulators: The mechanisms that lead to the upregulation of GSTO1 in cancer are not fully understood.

  • Elucidation of Substrate Specificity: The full range of endogenous substrates for GSTO1's deglutathionylase activity in cancer cells remains to be elucidated.

  • Clinical Validation: The prognostic and predictive value of GSTO1 expression needs to be validated in larger, prospective clinical studies.

  • Development of Clinical-Grade Inhibitors: The development of potent, selective, and bioavailable GSTO1 inhibitors suitable for clinical trials is a key priority.

Conclusion

GSTO1 is a multifaceted protein that plays a significant role in the progression of various cancers by influencing cell proliferation, survival, metastasis, and chemoresistance. Its ability to modulate key signaling pathways, including JAK/STAT3, Akt/MEK/ERK, and NF-κB, underscores its importance as a central node in the cancer cell signaling network. The development of targeted GSTO1 inhibitors holds great promise for novel therapeutic strategies, particularly in overcoming resistance to conventional cancer therapies. Further research into the intricate mechanisms of GSTO1 action will undoubtedly pave the way for its successful translation into clinical practice.

References

The GSTO1 Inhibitor ML175: A Modulator of Inflammatory Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Coreva Scientific, [Current Date]

Abstract

ML175, a potent and selective inhibitor of Glutathione S-Transferase Omega 1 (GSTO1), has emerged as a significant modulator of inflammatory signaling pathways. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its impact on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Through the inhibition of GSTO1, this compound disrupts key inflammatory cascades, leading to a reduction in pro-inflammatory cytokine production. This document provides a comprehensive overview of the experimental evidence, including detailed protocols and quantitative data, to support further research and development of this compound and other GSTO1 inhibitors as potential therapeutics for inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of pathological conditions. Key signaling pathways, including the NF-κB and MAPK pathways, are central to the inflammatory process, regulating the expression of numerous pro-inflammatory genes.

Glutathione S-Transferase Omega 1 (GSTO1), a member of the GST superfamily, has been identified as a pro-inflammatory enzyme.[1][2][3] GSTO1's role in inflammation is linked to its ability to catalyze the deglutathionylation of proteins, a post-translational modification that can alter protein function. The small molecule this compound has been identified as a potent and selective inhibitor of GSTO1, making it a valuable tool for investigating the role of this enzyme in inflammatory signaling.[4] This guide details the effects of this compound on key inflammatory pathways, providing a foundation for its potential therapeutic application.

Mechanism of Action: Inhibition of GSTO1

This compound is an irreversible inhibitor that covalently binds to the active site cysteine residue of GSTO1. This binding inactivates the enzyme, preventing it from carrying out its catalytic functions, including the deglutathionylation of target proteins. The inhibition of GSTO1 by this compound has been shown to have downstream effects on inflammatory signaling cascades.

Effect on the Toll-like Receptor 4 (TLR4) Signaling Pathway

Current research suggests that GSTO1 plays a critical role in the TLR4-mediated pro-inflammatory response.[1][3] TLR4 is a pattern recognition receptor that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, initiating a signaling cascade that leads to the activation of both the NF-κB and MAPK pathways. By inhibiting GSTO1, this compound is believed to interfere with this initial activation step, thereby dampening the subsequent inflammatory response.

TLR4_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 GSTO1 GSTO1 TLR4->GSTO1 Activates NFkB NF-κB Pathway GSTO1->NFkB Promotes MAPK MAPK Pathway GSTO1->MAPK Promotes This compound This compound This compound->GSTO1 Inhibits Cytokines Pro-inflammatory Cytokines NFkB->Cytokines MAPK->Cytokines

Caption: this compound inhibits GSTO1, disrupting the TLR4 signaling cascade.

Modulation of the NF-κB Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Evidence suggests that GSTO1 is required for the nuclear translocation of NF-κB.[5] Inhibition of GSTO1 by this compound has been shown to suppress the activation of the NF-κB pathway.[6]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Releases NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocates GSTO1 GSTO1 GSTO1->IKK Activates This compound This compound This compound->GSTO1 Inhibits DNA DNA NFkB_p65_nuc->DNA Binds Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription

References

An In-Depth Technical Guide to the Structural Features and Mechanism of the ML175 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML175 is a potent and selective covalent inhibitor of Glutathione S-Transferase Omega 1 (GSTO1), an enzyme implicated in various diseases, including cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the structural features of this compound, its mechanism of action, and its impact on key cellular signaling pathways. The information presented herein is intended to support further research and drug development efforts targeting GSTO1.

Core Structural Features of this compound

This compound, with the molecular formula C13H13ClF3N3O4, is characterized as a hindered alpha-chloroacetamide.[1] This chemical scaffold is key to its mechanism of action. The defining structural feature of this compound is the electrophilic chloroacetamide group, which is designed to react with nucleophilic residues in the active site of its target enzyme.

Below is a diagram illustrating the logical relationship of the key chemical features of this compound.

ML175_Structure Logical Relationship of this compound Structural Features This compound This compound Chloroacetamide α-Chloroacetamide 'Warhead' This compound->Chloroacetamide contains Hindered_Scaffold Hindered Scaffold This compound->Hindered_Scaffold possesses Covalent_Bond Forms Covalent Bond with Cys32 of GSTO1 Chloroacetamide->Covalent_Bond enables Selectivity Contributes to Selectivity Hindered_Scaffold->Selectivity enhances

Caption: Logical relationship of this compound structural features.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the this compound inhibitor.

ParameterValueTargetComments
IC50 28 nMHuman GSTO1This value indicates high potency.[1][2]
Selectivity >350-foldAgainst other potential anti-targetsDetermined by competitive Activity-Based Protein Profiling (ABPP).[1][2]
In situ Inhibition Complete at 250 nMGSTO1 in cellsDemonstrates cell permeability and target engagement in a cellular context.[1][2]
Binding Affinity (Ki) Not explicitly reportedHuman GSTO1While the IC50 is well-documented, a specific Ki value for the initial non-covalent binding step was not found in the searched literature.

Mechanism of Action

This compound is an activity-based inhibitor that functions through a covalent mechanism.[1][2] The electrophilic α-chloroacetamide moiety of this compound acts as a "warhead" that specifically targets and covalently modifies the nucleophilic cysteine residue (Cys32) in the active site of GSTO1.[1][2] This irreversible binding leads to the inactivation of the enzyme.

Impact on Cellular Signaling Pathways

Inhibition of GSTO1 by this compound has been shown to modulate several key cellular signaling pathways, primarily by altering the phosphorylation state of downstream kinases. GSTO1 activity generally suppresses the activation of these pathways, and therefore, its inhibition by this compound leads to their activation.

The following diagram illustrates the signaling pathways affected by GSTO1 and its inhibition by this compound.

GSTO1_Signaling GSTO1 Signaling Pathways and this compound Inhibition cluster_upstream Upstream Signals cluster_gsto1 GSTO1 Regulation cluster_pathways Downstream Signaling Pathways Growth Factors, Cytokines, LPS Growth Factors, Cytokines, LPS GSTO1 GSTO1 Growth Factors, Cytokines, LPS->GSTO1 activates Akt Akt GSTO1->Akt inhibits MEK1_2 MEK1/2 GSTO1->MEK1_2 inhibits JAK JAK GSTO1->JAK inhibits JNK JNK GSTO1->JNK modulates Inflammation Inflammation (via TLR4) GSTO1->Inflammation promotes This compound This compound This compound->GSTO1 inhibits ERK1_2 ERK1/2 MEK1_2->ERK1_2 STAT3 STAT3 JAK->STAT3 Apoptosis Apoptosis JNK->Apoptosis Autophagy Autophagy JNK->Autophagy

Caption: GSTO1 signaling pathways and the inhibitory effect of this compound.

Key signaling pathways affected include:

  • Akt and MEK1/2 Signaling: In human neuroblastoma SH-SY5Y cells, GSTO1 activity has been shown to suppress the activation of Akt and MEK1/2 kinases. Inhibition of GSTO1 with this compound leads to the activation of both Akt and MEK1/2.[3]

  • JAK/STAT3 Signaling: Overexpression of GSTO1 has been found to increase the phosphorylation of JAK and STAT3 in non-small cell lung cancer cells, promoting aggressive phenotypes. This suggests that inhibition of GSTO1 by this compound would downregulate this pathway.

  • Apoptosis and Autophagy: GSTO1-1 has been identified as a mediator in the crosstalk between apoptosis and autophagy. Targeting GSTO1-1 can increase JNK-mediated apoptosis while reducing autophagy.[4][5]

  • Inflammatory Signaling: GSTO1-1 is involved in the lipopolysaccharide (LPS)-Toll-like receptor 4 (TLR4) pro-inflammatory pathway in macrophages. Inhibition of GSTO1 can suppress LPS-induced inflammation.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the characterization of inhibitors like this compound. Below are representative protocols for competitive Activity-Based Protein Profiling (ABPP) and Western Blotting to assess the effects of this compound on GSTO1 and downstream signaling.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the characterization of a covalent inhibitor like this compound.

Inhibitor_Workflow Workflow for Covalent Inhibitor Characterization Start Start: Identify Potential Covalent Inhibitor (e.g., this compound) Biochem_Assay Biochemical Assay (e.g., FluoPol-ABPP) Determine IC50 Start->Biochem_Assay Selectivity_Profile Selectivity Profiling (Competitive ABPP vs. Proteome) Biochem_Assay->Selectivity_Profile Mechanism_Study Mechanism of Action Study (LC-MS/MS to confirm covalent binding) Selectivity_Profile->Mechanism_Study Cellular_Assay Cellular Target Engagement (In-situ ABPP) Mechanism_Study->Cellular_Assay Downstream_Effects Analyze Downstream Effects (Western Blot for signaling pathways) Cellular_Assay->Downstream_Effects End End: Characterized Inhibitor Downstream_Effects->End

Caption: A logical workflow for the characterization of a covalent inhibitor.

Detailed Protocol: Competitive Activity-Based Protein Profiling (ABPP)

This protocol is adapted from established ABPP methodologies and is suitable for assessing the potency and selectivity of this compound.

Objective: To determine the IC50 of this compound for GSTO1 and to assess its selectivity against other probe-reactive enzymes in a complex proteome.

Materials:

  • Recombinant human GSTO1 protein

  • Cell lysate (e.g., from SH-SY5Y cells)

  • This compound inhibitor stock solution (in DMSO)

  • Activity-based probe (ABP) specific for GSTs (e.g., a chloroacetamide- or sulfonate ester-based probe with a fluorescent reporter or biotin tag)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner or streptavidin-HRP and chemiluminescence reagents for biotinylated probes

Procedure:

  • Preparation of Protein/Lysate:

    • For in vitro assays, dilute recombinant GSTO1 to the desired final concentration in the reaction buffer.

    • For proteome-wide selectivity, prepare cell lysate by standard methods and determine the total protein concentration.

  • Inhibitor Incubation:

    • In a microcentrifuge tube or 96-well plate, pre-incubate the protein or cell lysate with varying concentrations of this compound (or DMSO as a vehicle control) for 30 minutes at 37°C.

  • Probe Labeling:

    • Add the activity-based probe to each reaction to a final concentration optimized for robust signal.

    • Incubate for an additional 30 minutes at 37°C to allow for covalent labeling of active enzymes.

  • Sample Preparation for Gel Electrophoresis:

    • Quench the reaction by adding 2x SDS-PAGE loading buffer.

    • Boil the samples at 95°C for 5 minutes.

  • Gel Electrophoresis and Visualization:

    • Separate the proteins by SDS-PAGE.

    • If using a fluorescent probe, visualize the gel directly using a fluorescence scanner.

    • If using a biotinylated probe, transfer the proteins to a PVDF membrane, probe with streptavidin-HRP, and detect using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensity corresponding to GSTO1 (or other probe-labeled proteins) in each lane.

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Detailed Protocol: Western Blotting for Akt and MEK1/2 Phosphorylation

This protocol is designed to assess the effect of this compound on the phosphorylation status of Akt and MEK1/2, key downstream targets of GSTO1 modulation.

Objective: To determine if inhibition of GSTO1 by this compound leads to increased phosphorylation of Akt and MEK1/2 in cultured cells.

Materials:

  • Cell line of interest (e.g., SH-SY5Y)

  • This compound inhibitor stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-total Akt

    • Rabbit anti-phospho-MEK1/2 (Ser217/221)

    • Rabbit anti-total MEK1/2

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with the desired concentration of this compound (e.g., 1 µM) or DMSO for the specified time (e.g., 1-4 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and Gel Electrophoresis:

    • Normalize the protein concentration for all samples.

    • Add 4x SDS-PAGE loading buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein per lane and separate by SDS-PAGE.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the bands using a digital imager.

  • Stripping and Reprobing:

    • To assess total protein levels and the loading control, the membrane can be stripped and reprobed with antibodies against total Akt, total MEK1/2, and β-actin.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Calculate the ratio of phosphorylated to total protein for each condition to determine the effect of this compound on protein phosphorylation.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of GSTO1. Its well-defined structural features, potent and selective covalent mechanism of action, and its demonstrated effects on key cellular signaling pathways make it an important tool for cancer and inflammation research. The experimental protocols and workflows provided in this guide offer a framework for the further characterization of this compound and the development of novel GSTO1-targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols for ML175 (MK-1775) in Cancer Cell Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols and quantitative data for the use of ML175, also known as MK-1775 (Adavosertib), a potent and selective small-molecule inhibitor of Wee1 kinase, in the treatment of cancer cells. MK-1775 functions by abrogating the G2/M cell cycle checkpoint, leading to premature mitotic entry and subsequent cell death, particularly in p53-deficient tumors.[1][2] This document is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of MK-1775 in various cancer models.

Mechanism of Action

MK-1775 is an ATP-competitive inhibitor of Wee1 kinase.[3][4] Wee1 is a critical negative regulator of mitotic entry, primarily through the inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1) at Tyrosine 15 (Tyr15).[1][5] Inhibition of Wee1 by MK-1775 prevents this phosphorylation, leading to the activation of the CDK1/Cyclin B complex. This forces cells, especially those with a defective G1 checkpoint (often due to p53 mutations), to enter mitosis prematurely, even in the presence of DNA damage.[6][7] This unscheduled mitosis results in mitotic catastrophe and apoptotic cell death.[1]

Data Presentation

Table 1: In Vitro Efficacy of Single-Agent MK-1775 in Various Cancer Cell Lines
Cell LineCancer Typep53 StatusIC50 / EC50 (nM)Assay TypeReference
A427Non-Small Cell Lung CancerWild-Type116Proliferation Assay[3]
DaoyMedulloblastomaMutant150MTS Assay[8]
UW228MedulloblastomaWild-Type232MTS Assay[8]
MG63OsteosarcomaMutant~100-550CT Blue Assay[1]
U2OSOsteosarcomaWild-Type~100-550CT Blue Assay[1]
SW872LiposarcomaWild-Type~100-550CT Blue Assay[1]
A673Ewing's SarcomaMutant~100-550CT Blue Assay[1]
Nalm-6Acute Lymphoblastic LeukemiaWild-TypeVaries (24-72h)MTT Assay[5]
Molt-4Acute Lymphoblastic LeukemiaNullVaries (24-72h)MTT Assay[5]
JurkatAcute Lymphoblastic LeukemiaMutantVaries (24-72h)MTT Assay[5]
Sup-T1Acute Lymphoblastic LeukemiaMutantVaries (24-72h)MTT Assay[5]
Neuroblastoma Cell Lines (average of 7)NeuroblastomaN/A280Proliferation Assay[3]
Colorectal Cancer Cell Lines (average of 66)Colorectal CancerN/A1160Proliferation Assay[3]
Table 2: Enhanced Efficacy of MK-1775 in Combination with DNA-Damaging Agents
Cell LineCancer TypeCombination AgentMK-1775 Concentration (nM)Effect on Combination Agent IC50Reference
WiDrColorectal CancerGemcitabine30Reduced from >100.0 nM to 21.5 nM[6]
WiDrColorectal CancerGemcitabine100Reduced from >100.0 nM to 7.1 nM[6]
WiDrColorectal Cancer5-Fluorouracil100 and 300Enhanced cytotoxic effect[9]
SW948Colon Cancer5-Fluorouracil100 and 300Enhanced cytotoxic effect[9]
COLO205Colon Cancer5-Fluorouracil100 and 300Enhanced cytotoxic effect[9]
LS411NColon Cancer5-Fluorouracil100 and 300Enhanced cytotoxic effect[9]
H460Lung CancerVE822 (ATR Inhibitor)VariesSynergistic reduction in viability[10]
A549Lung CancerVE822 (ATR Inhibitor)VariesSynergistic reduction in viability[10]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTS/MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of MK-1775 on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • MK-1775 (dissolved in DMSO to a stock concentration of >25 mg/mL)[11]

  • 96-well flat-bottom plates

  • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000-5,000 cells/well in 100 µL of complete growth medium and allow them to adhere overnight.[12]

  • Prepare serial dilutions of MK-1775 in complete growth medium. Typical final concentrations range from 0.01 µM to 10 µM.[12] Include a vehicle control (DMSO) at the same final concentration as the highest MK-1775 treatment.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions.

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[5]

  • Add 20 µL of MTS/MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis for a G2/M Checkpoint Abrogation

Objective: To assess the effect of MK-1775 on the phosphorylation of CDK1 (p-CDC2 Tyr15) and markers of mitotic entry (phosphorylated Histone H3) and DNA damage (γH2AX).

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • MK-1775

  • DNA-damaging agent (e.g., gemcitabine, optional for combination studies)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and blotting apparatus

  • PVDF membranes

  • Primary antibodies: anti-p-CDC2 (Tyr15), anti-CDC2, anti-phospho-Histone H3 (Ser10), anti-γH2AX (Ser139), anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with varying concentrations of MK-1775 (e.g., 100 nM, 500 nM) for a specified time (e.g., 2, 8, or 24 hours). For combination studies, pre-treat with a DNA-damaging agent for 24 hours before adding MK-1775 for an additional 8 hours.[6][9]

  • Harvest cells, wash with PBS, and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.[1]

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[1]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Analyze the band intensities relative to the loading control. A decrease in p-CDC2 (Tyr15) and an increase in phospho-Histone H3 and γH2AX are expected with effective MK-1775 treatment.[1]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of MK-1775 on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • MK-1775

  • Flow cytometry tubes

  • PBS

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells and treat with MK-1775 as described in Protocol 2.

  • Harvest both adherent and floating cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet in 500 µL of PBS.

  • Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer. An abrogation of the G2/M arrest and an increase in the sub-G1 population (indicative of apoptosis) are expected.[13]

Mandatory Visualization

G cluster_0 Cell Cycle Progression cluster_1 G2/M Checkpoint Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M CDK1_CyclinB CDK1/Cyclin B (Inactive) DNA_Damage DNA Damage Wee1 Wee1 Kinase DNA_Damage->Wee1 Activates Wee1->CDK1_CyclinB Phosphorylates (Tyr15) Inhibits CDK1_CyclinB_Active CDK1/Cyclin B (Active) CDK1_CyclinB_Active->M Promotes Mitotic Entry MK1775 MK-1775 MK1775->Wee1 Inhibits

Caption: Signaling pathway of the G2/M checkpoint and the mechanism of action of MK-1775.

G cluster_assays Downstream Assays start Start: Seed Cancer Cells treatment Treat with MK-1775 (and/or DNA-damaging agent) start->treatment incubation Incubate (24-72h) treatment->incubation viability Cell Viability Assay (e.g., MTS/MTT) incubation->viability western Western Blot (p-CDC2, γH2AX, pHH3) incubation->western facs Cell Cycle Analysis (Flow Cytometry) incubation->facs analysis Data Analysis (IC50, Protein Levels, Cell Cycle Distribution) viability->analysis western->analysis facs->analysis end End: Evaluate Treatment Efficacy analysis->end

Caption: General experimental workflow for evaluating MK-1775 in cancer cell lines.

References

ML175: Application Notes and Protocols for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML175 is a potent and selective inhibitor of Glutathione S-Transferase Omega 1 (GSTO1), an enzyme implicated in various cellular processes, including inflammation and cancer development. As an activity-based inhibitor, this compound covalently modifies the active site cysteine of GSTO1, leading to its irreversible inactivation. This document provides detailed application notes and protocols for the solubility, preparation, and experimental use of this compound, targeting researchers in drug development and cell biology.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided in the table below. Proper storage is critical to maintain the stability and activity of the compound.

PropertyValue
Molecular Formula C₁₃H₁₃ClF₃N₃O₄
Molecular Weight 367.71 g/mol
Solubility Soluble in Dimethyl Sulfoxide (DMSO)
Storage Conditions Short-term: 0°C; Long-term: -20°C, desiccated
Purity Typically >90% by HPLC

Preparation of this compound Solutions

Stock Solution Preparation (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Analytical balance

Protocol:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile environment. For a 10 mM stock solution, you will need 3.6771 mg of this compound for every 1 mL of DMSO.

  • Dissolution: Add the appropriate volume of sterile DMSO to the this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 3.6771 mg of this compound.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.

Preparation of Working Solutions for Cell Culture

Important Considerations:

  • The final concentration of DMSO in cell culture media should be kept as low as possible, typically at or below 0.1%, to minimize cytotoxicity. Some robust cell lines may tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell line.[1]

  • Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Protocol:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (if necessary): For preparing a range of concentrations, perform serial dilutions of the stock solution in sterile DMSO.

  • Dilution into Culture Medium: Directly add the required volume of the this compound stock solution (or diluted stock) to the pre-warmed cell culture medium. Mix immediately by gentle swirling or pipetting to ensure homogeneity and prevent precipitation.

Example Calculation for a 10 µM Working Solution:

To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution (a 1:1000 dilution):

  • Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium.

  • The final DMSO concentration in this working solution will be 0.1%.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol describes a general method to assess the effect of this compound on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions (prepared as described above)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, remove the old medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Signaling Pathways Modulated by this compound

Inhibition of GSTO1 by this compound has been shown to impact several key signaling pathways involved in inflammation and cancer.

Toll-like Receptor 4 (TLR4) Signaling Pathway

GSTO1 plays a role in the pro-inflammatory response mediated by the Lipopolysaccharide (LPS)-TLR4 pathway. Inhibition of GSTO1 with this compound can attenuate this response.[2][3]

TLR4_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 GSTO1 GSTO1 TLR4->GSTO1 Activates NFkB NF-κB Activation GSTO1->NFkB This compound This compound This compound->GSTO1 Inhibits Cytokines Pro-inflammatory Cytokines NFkB->Cytokines

This compound inhibits GSTO1, downregulating TLR4-mediated inflammation.
NLRP3 Inflammasome Activation Pathway

GSTO1 promotes the activation of the NLRP3 inflammasome. This compound has been shown to reduce IL-1β production by inhibiting this pathway.[4][5]

NLRP3_Pathway cluster_activation NLRP3 Inflammasome Activation NLRP3_Activators NLRP3 Activators (e.g., ATP, MSU) NLRP3 NLRP3 NLRP3_Activators->NLRP3 ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage GSTO1 GSTO1 GSTO1->ASC Promotes Oligomerization This compound This compound This compound->GSTO1 Inhibits IL1b Mature IL-1β

This compound blocks GSTO1-mediated NLRP3 inflammasome activation.
JAK/STAT Signaling Pathway

GSTO1 has been implicated in the regulation of the JAK/STAT3 signaling pathway, which is crucial for cell proliferation and survival in certain cancers.

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 pSTAT3->pSTAT3 Gene_Expression Target Gene Expression (Proliferation, Survival) pSTAT3->Gene_Expression Nuclear Translocation GSTO1 GSTO1 GSTO1->JAK Modulates This compound This compound This compound->GSTO1 Inhibits

This compound may indirectly affect JAK/STAT signaling via GSTO1.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for screening the effects of this compound on cell viability and a specific signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Prepare_Stock Prepare 10 mM This compound Stock in DMSO Prepare_Working Prepare Working Solutions in Cell Culture Medium Prepare_Stock->Prepare_Working Treat_Cells Treat Cells with This compound and Controls Prepare_Working->Treat_Cells Seed_Cells Seed Cells in 96-well Plates Seed_Cells->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Signaling_Assay Perform Signaling Pathway Analysis (e.g., Western Blot) Incubate->Signaling_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Signaling_Assay->Data_Analysis

A typical workflow for in vitro studies using this compound.

References

Application Notes and Protocols for Studying Glutathione S-Transferase Activity Using ML175

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione S-Transferases (GSTs) are a superfamily of enzymes crucial for cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide array of endogenous and exogenous electrophilic compounds. This process renders toxic substances more water-soluble, facilitating their excretion from the cell. Dysregulation of GST activity has been implicated in various diseases, including cancer and inflammatory disorders, as well as in the development of drug resistance.

ML175 is a potent and specific covalent inhibitor of Glutathione S-Transferase Omega 1-1 (GSTO1-1), a member of the GST superfamily.[1][2] These application notes provide detailed information and protocols for utilizing this compound as a chemical probe to investigate the enzymatic activity and biological functions of GSTO1-1.

Mechanism of Action of this compound

This compound is an activity-based, irreversible inhibitor that covalently modifies the active site cysteine residue (Cys32) of GSTO1-1.[2][3] This targeted modification blocks the enzyme's catalytic function, specifically its deglutathionylation and redox-regulatory activities.[1] The high selectivity of this compound for GSTO1-1 makes it an excellent tool for dissecting the specific roles of this isozyme in complex biological systems.[2]

Quantitative Data for this compound

The inhibitory potency and selectivity of this compound against GSTO1-1 have been quantitatively determined.

ParameterValueReference
IC50 (GSTO1-1) 23 nM[1]
IC50 (GSTO1-1) 28 nM[2]
In situ complete inhibition of GSTO1-1 250 nM[2]
Selectivity >350-fold against potential anti-targets[2]

Signaling Pathway Involvement

Inhibition of GSTO1-1 by this compound has been demonstrated to impact cellular signaling pathways. Specifically, treatment with this compound leads to the activation of Akt and MEK1/2 kinases.[4] This suggests that GSTO1-1 plays a role in regulating these key signaling cascades involved in cell survival, growth, and proliferation.

Furthermore, the broader family of GSTs, particularly GSTP1, is known to regulate the c-Jun N-terminal kinase (JNK) signaling pathway through direct protein-protein interactions.[5][6][7] GSTP1 can sequester JNK, inhibiting its activity.[6][7][8] The use of GST inhibitors can disrupt this interaction, leading to the activation of the JNK pathway. While direct evidence for this compound in this context is still emerging, it is a valuable tool to explore the crosstalk between GSTO1-1 and JNK signaling.

Experimental Protocols

Protocol 1: In Vitro GSTO1-1 Inhibition Assay using a Spectrophotometric Method

This protocol describes a standard method to determine the inhibitory effect of this compound on GSTO1-1 activity by measuring the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB). The reaction product, S-(2,4-dinitrophenyl)glutathione, can be detected by monitoring the increase in absorbance at 340 nm.

Materials:

  • Recombinant human GSTO1-1 enzyme

  • This compound

  • Glutathione (GSH)

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • Potassium phosphate buffer (100 mM, pH 6.5)

  • DMSO (for dissolving this compound)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of GSH in potassium phosphate buffer.

    • Prepare a stock solution of CDNB in ethanol or DMSO.

    • Dilute the recombinant GSTO1-1 enzyme in potassium phosphate buffer to the desired concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer

      • GSTO1-1 enzyme solution

      • This compound solution at various concentrations (or DMSO for control)

    • Incubate the plate at room temperature for 15-30 minutes to allow for the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the GSH solution to each well.

    • Initiate the reaction by adding the CDNB solution to each well.

  • Measure Activity:

    • Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of this compound from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of GSTO1-1 activity (relative to the DMSO control) against the logarithm of the this compound concentration.

    • Determine the IC50 value of this compound by fitting the data to a dose-response curve.

Protocol 2: Cellular GSTO1-1 Activity Assay

This protocol allows for the measurement of GSTO1-1 inhibition by this compound in a cellular context.

Materials:

  • Cells expressing GSTO1-1 (e.g., cancer cell lines)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • Reagents for the in vitro GST activity assay (as described in Protocol 1)

Procedure:

  • Cell Treatment:

    • Seed cells in a culture plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a DMSO control) for a desired period (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using an appropriate lysis buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA protein assay.

  • GST Activity Measurement:

    • Perform the in vitro GST activity assay as described in Protocol 1, using equal amounts of protein from each cell lysate in place of the recombinant enzyme.

  • Data Analysis:

    • Normalize the GST activity to the protein concentration for each sample.

    • Calculate the percentage of GSTO1-1 inhibition for each this compound concentration relative to the DMSO control.

    • Determine the in-cell IC50 value of this compound.

Visualizations

GST_Detoxification_Pathway cluster_cell Cell Xenobiotic Electrophilic Xenobiotic GST GST (e.g., GSTO1-1) Xenobiotic->GST Substrate GSH Glutathione (GSH) GSH->GST Co-substrate Conjugate Glutathione Conjugate GST->Conjugate Catalysis Export Cellular Export Conjugate->Export

Caption: General pathway of xenobiotic detoxification by Glutathione S-Transferase.

ML175_Inhibition_Workflow cluster_workflow Experimental Workflow for this compound Inhibition Assay start Start reagents Prepare Reagents (GSTO1-1, this compound, GSH, CDNB) start->reagents incubation Pre-incubate GSTO1-1 with this compound reagents->incubation reaction Initiate Reaction with GSH and CDNB incubation->reaction measurement Measure Absorbance at 340 nm (Kinetic) reaction->measurement analysis Data Analysis (Calculate IC50) measurement->analysis end End analysis->end

Caption: Workflow for determining the IC50 of this compound against GSTO1-1 activity.

JNK_Signaling_Regulation cluster_signaling Regulation of JNK Signaling by GSTP1 GSTP1 GSTP1 GSTP1_JNK GSTP1-JNK Complex (Inactive JNK) GSTP1->GSTP1_JNK JNK JNK JNK->GSTP1_JNK JNK_Active Active JNK GSTP1_JNK->JNK_Active releases Stress Cellular Stress Stress->GSTP1_JNK disrupts GST_Inhibitor GST Inhibitor (e.g., this compound analogy) GST_Inhibitor->GSTP1_JNK disrupts Downstream Downstream Signaling (e.g., Apoptosis) JNK_Active->Downstream

Caption: Proposed model for the regulation of JNK signaling by GSTP1 and its disruption by GST inhibitors.

References

Application Notes and Protocols for ML175 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML175 is a potent and selective irreversible inhibitor of Glutathione S-Transferase Omega 1 (GSTO1), an enzyme implicated in cancer progression and drug resistance.[1] GSTO1 is overexpressed in several cancer cell lines and is involved in the biotransformation of various exogenous and endogenous compounds.[1][2] Inhibition of GSTO1 with this compound presents a promising therapeutic strategy. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize GSTO1 inhibitors.

Mechanism of Action

This compound is a hindered alpha-chloroacetamide that acts as an activity-based inhibitor of GSTO1.[1][2] It covalently modifies the active site cysteine residue (Cys32) of GSTO1, leading to its irreversible inactivation.[1][2] This targeted mechanism of action provides high selectivity for GSTO1 over other glutathione S-transferases.

Data Presentation

The following table summarizes the key quantitative data for this compound in inhibiting GSTO1 activity.

ParameterValueAssay TypeReference
IC50 28 nMFluoPol-ABPP[1][2]
In situ Inhibition Complete inhibition at 250 nMGel-based competitive ABPP[1][2]
Selectivity >350-fold against potential anti-targetsCompetitive ABPP profiling[1]

Signaling Pathways Modulated by GSTO1 Inhibition

GSTO1 plays a significant role in cellular signaling, primarily through its deglutathionylation activity, which removes glutathione from proteins.[3][4][5] Inhibition of GSTO1 by this compound can, therefore, impact multiple signaling pathways. In human neuroblastoma SH-SY5Y cells, inhibition of GSTO1 with this compound has been shown to result in the activation of Akt and MEK1/2.[2] GSTO1 is also known to be involved in the regulation of the NF-κB and JAK/STAT3 signaling pathways.[6][7]

GSTO1_Signaling_Pathway cluster_inhibition Inhibition cluster_gsto1 GSTO1 Function cluster_pathways Downstream Signaling Pathways This compound This compound GSTO1 GSTO1 This compound->GSTO1 Inhibits Deglutathionylation Protein Deglutathionylation GSTO1->Deglutathionylation Catalyzes Akt Akt Deglutathionylation->Akt Regulates MEK1_2 MEK1/2 Deglutathionylation->MEK1_2 Regulates NFkB NF-κB Deglutathionylation->NFkB Regulates JAK_STAT3 JAK/STAT3 Deglutathionylation->JAK_STAT3 Regulates Cell_Survival Cell_Survival Akt->Cell_Survival Promotes Cell_Proliferation Cell_Proliferation MEK1_2->Cell_Proliferation Promotes Inflammation Inflammation NFkB->Inflammation Promotes Gene_Expression Gene_Expression JAK_STAT3->Gene_Expression Regulates

GSTO1 Signaling Pathways

Experimental Protocols

Protocol 1: High-Throughput Screening for GSTO1 Inhibitors using Fluorescence Polarization-Activity-Based Protein Profiling (FluoPol-ABPP)

This protocol is designed for the primary screening of large compound libraries to identify potential GSTO1 inhibitors.

Materials:

  • Recombinant human GSTO1 protein

  • Fluorescent activity-based probe (e.g., a rhodamine-conjugated sulfonate ester)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 384-well, low-volume, black assay plates

  • Compound library dissolved in DMSO

  • Plate reader capable of fluorescence polarization detection

Procedure:

  • Compound Plating: Dispense test compounds from the library into the assay plates using an acoustic liquid handler or pin tool. Include appropriate controls (e.g., DMSO for negative control, a known GSTO1 inhibitor for positive control).

  • Enzyme Addition: Add recombinant GSTO1 protein to each well.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 30 minutes) to allow for compound-enzyme interaction.

  • Probe Addition: Add the fluorescent activity-based probe to all wells.

  • Final Incubation: Incubate the plates for a further period (e.g., 60 minutes) to allow the probe to react with active GSTO1.

  • Detection: Measure fluorescence polarization on a compatible plate reader.

Data Analysis: A decrease in fluorescence polarization indicates that the test compound has inhibited the binding of the fluorescent probe to GSTO1, signifying potential inhibitory activity. Calculate the percent inhibition for each compound relative to the controls.

HTS_Workflow Start Start HTS Campaign Compound_Plating Compound Library Plating (384-well plates) Start->Compound_Plating Enzyme_Addition Add Recombinant GSTO1 Compound_Plating->Enzyme_Addition Incubation_1 Incubate (e.g., 30 min) Enzyme_Addition->Incubation_1 Probe_Addition Add Fluorescent Probe Incubation_1->Probe_Addition Incubation_2 Incubate (e.g., 60 min) Probe_Addition->Incubation_2 FP_Reading Fluorescence Polarization Reading Incubation_2->FP_Reading Data_Analysis Data Analysis (% Inhibition) FP_Reading->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

HTS Workflow for GSTO1 Inhibitors
Protocol 2: Secondary Assay using Gel-Based Competitive Activity-Based Protein Profiling (ABPP)

This protocol is used to confirm the activity and determine the selectivity of hits identified from the primary screen.

Materials:

  • Cell lysate or purified recombinant GSTO1

  • Confirmed hit compounds from the primary screen

  • Activity-based probe with a reporter tag (e.g., biotin or a fluorophore)

  • SDS-PAGE gels

  • In-gel fluorescence scanner or Western blotting reagents for biotin detection

  • Loading buffer and running buffer for SDS-PAGE

Procedure:

  • Proteome Preparation: Prepare cell lysates or use purified GSTO1.

  • Compound Incubation: Incubate the proteome with varying concentrations of the hit compound (or DMSO as a control) for a specified time (e.g., 30 minutes) at room temperature.

  • Probe Labeling: Add the activity-based probe to the proteome-compound mixture and incubate for a further period (e.g., 60 minutes).

  • Sample Preparation: Quench the reaction by adding SDS-PAGE loading buffer and heat the samples.

  • Gel Electrophoresis: Separate the proteins by SDS-PAGE.

  • Detection:

    • Fluorescent Probe: Visualize the labeled proteins directly using an in-gel fluorescence scanner.

    • Biotinylated Probe: Transfer the proteins to a membrane and detect the biotinylated proteins using streptavidin-HRP followed by chemiluminescence.

Data Analysis: A decrease in the signal of the band corresponding to GSTO1 in the presence of the compound indicates that the compound has bound to and inhibited the enzyme, preventing probe labeling. The concentration-dependent decrease in signal can be used to determine the potency (e.g., IC50) of the inhibitor.

Logical_Relationship cluster_primary Primary HTS cluster_secondary Secondary Assay cluster_outcome Outcome Primary_Screen FluoPol-ABPP Screen Initial_Hits Initial Hits Primary_Screen->Initial_Hits Secondary_Screen Gel-based Competitive ABPP Initial_Hits->Secondary_Screen Validate & Characterize Confirmed_Hits Confirmed & Characterized Hits Secondary_Screen->Confirmed_Hits Lead_Compound Lead Compound (e.g., this compound) Confirmed_Hits->Lead_Compound Select

Logical Relationship of Screening Assays

References

Application Notes and Protocols for Detecting Protein Binding of Erythrocyte Binding Antigen 175 (EBA-175)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for detecting the binding of Plasmodium falciparum Erythrocyte Binding Antigen 175 (PfEBA-175) to its primary receptor, Glycophorin A (GpA), on human erythrocytes. PfEBA-175 is a key parasite ligand involved in the invasion of red blood cells and is a significant target for the development of antimalarial vaccines and therapeutics.[1][2][3] The following protocols for Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Flow Cytometry offer robust methods to quantify this critical protein-protein interaction.

Quantitative Data Summary

The binding affinity of PfEBA-175 to Glycophorin A has been characterized using various biophysical techniques. The dissociation constant (Kd) is a key parameter to quantify the strength of this interaction. A lower Kd value indicates a stronger binding affinity.

Interaction ComponentsAssay MethodReported K_d_ (μM)Reference
Full-length PfEBA-175 Ectodomain & Native Glycophorin ASurface Plasmon Resonance~0.26[4][5]
PfEBA-175 Region II (RII) & Native Glycophorin ASurface Plasmon ResonanceLower affinity than full-length[4][5]
PfEBA-175 Region II (RII) & Neu5Acα2–3GalSurface Plasmon Resonance0.515 ± 0.075[4]
PfEBA-175 F2 domain & Neu5Acα2–3GalSurface Plasmon Resonance2.40 ± 0.27[4]

Signaling and Invasion Pathway

The binding of PfEBA-175 to Glycophorin A is a critical step in the multi-stage process of erythrocyte invasion by the P. falciparum merozoite. This interaction does not trigger a classical intracellular signaling cascade within the erythrocyte but rather initiates a series of biophysical events leading to parasite entry. Upon binding, PfEBA-175 is thought to dimerize, leading to the formation of a tight junction between the merozoite and the erythrocyte membrane.[3][6] This junction then moves along the erythrocyte surface, pulling the parasite into the host cell. The binding of PfEBA-175 to GPA has been shown to induce an increase in the cytoskeletal tension of the red blood cell and a reduction in the bending modulus of the cell's membrane, which facilitates the invasion process.[7]

EBA175_Invasion_Pathway cluster_merozoite Merozoite cluster_erythrocyte Erythrocyte Merozoite P. falciparum Merozoite EBA175 PfEBA-175 Merozoite->EBA175 expresses Binding Binding & Dimerization EBA175->Binding Erythrocyte Erythrocyte GpA Glycophorin A (GpA) Erythrocyte->GpA presents GpA->Binding Junction Tight Junction Formation Binding->Junction Biophysical Altered RBC Biophysics Binding->Biophysical Invasion Merozoite Invasion Junction->Invasion Biophysical->Invasion

PfEBA-175 mediated erythrocyte invasion pathway.

Experimental Protocols

Herein are detailed protocols for three common methods to detect and quantify the binding of PfEBA-175 to its receptor.

Solid-Phase Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a solid-phase binding assay to measure the interaction between a purified PfEBA-175 protein (or its binding domains) and immobilized Glycophorin A.[8][9][10]

Materials:

  • High-binding 96-well microplate

  • Purified recombinant PfEBA-175 protein (e.g., Region II)

  • Purified Glycophorin A

  • Coating Buffer (e.g., 100 mM Sodium Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 3% BSA in PBS)

  • Primary antibody against PfEBA-175

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Protocol:

  • Coating: Dilute Glycophorin A to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.[11]

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.[11]

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature to block non-specific binding sites.[11]

  • Washing: Wash the plate three times with Wash Buffer.

  • Binding: Prepare serial dilutions of the purified PfEBA-175 protein in Blocking Buffer. Add 100 µL of each dilution to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Primary Antibody Incubation: Add 100 µL of the primary antibody against PfEBA-175, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature in the dark.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate until a blue color develops.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

ELISA_Workflow Start Start Coat Coat Plate with Glycophorin A Start->Coat Wash1 Wash Coat->Wash1 Block Block with BSA Wash1->Block Wash2 Wash Block->Wash2 Bind Add PfEBA-175 Wash2->Bind Wash3 Wash Bind->Wash3 PrimaryAb Add Primary Ab Wash3->PrimaryAb Wash4 Wash PrimaryAb->Wash4 SecondaryAb Add HRP-Secondary Ab Wash4->SecondaryAb Wash5 Wash SecondaryAb->Wash5 Detect Add TMB Substrate Wash5->Detect Stop Add Stop Solution Detect->Stop Read Read Absorbance Stop->Read SPR_Workflow Start Start Equilibrate Equilibrate Sensor Chip Start->Equilibrate Activate Activate Surface (EDC/NHS) Equilibrate->Activate Immobilize Immobilize PfEBA-175 (Ligand) Activate->Immobilize Deactivate Deactivate Surface (Ethanolamine) Immobilize->Deactivate Bind Inject Glycophorin A (Analyte) Deactivate->Bind Regenerate Regenerate Surface Bind->Regenerate Regenerate->Bind Next Concentration Analyze Analyze Sensorgrams (ka, kd, Kd) Regenerate->Analyze End of Cycle Flow_Cytometry_Workflow Start Start PrepareRBCs Prepare Erythrocytes Start->PrepareRBCs BindProtein Incubate with tagged PfEBA-175 PrepareRBCs->BindProtein Wash1 Wash BindProtein->Wash1 StainAb Stain with Fluorescent Anti-tag Antibody Wash1->StainAb Wash2 Wash StainAb->Wash2 Acquire Acquire Data on Flow Cytometer Wash2->Acquire Analyze Analyze MFI vs. Concentration Acquire->Analyze

References

Application Notes and Protocols: Co-treatment of ML175 with Chemotherapy Agents to Overcome Drug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotherapy remains a cornerstone of cancer treatment, but its efficacy is often limited by the development of drug resistance. Glutathione S-transferase omega-1 (GSTO1), an enzyme overexpressed in various cancers, has been implicated in chemoresistance, making it a promising target for adjuvant therapies. ML175 is a potent and selective inhibitor of GSTO1, and its co-administration with conventional chemotherapy agents presents a promising strategy to enhance therapeutic efficacy and overcome resistance.

This document provides detailed application notes and protocols for studying the synergistic effects of this compound in combination with common chemotherapy drugs such as cisplatin, doxorubicin, and paclitaxel.

Mechanism of Action and Rationale for Co-treatment

GSTO1 contributes to chemoresistance through multiple mechanisms. It can detoxify certain chemotherapeutic drugs through glutathione conjugation.[1][2] Beyond its catalytic activity, GSTO1 modulates key signaling pathways that regulate cell survival, proliferation, and apoptosis, including the JAK/STAT3, Akt/MEK/ERK, and JNK pathways.[3][4] Overexpression of GSTO1 is associated with the activation of pro-survival pathways (Akt and ERK) and the inhibition of apoptotic pathways (JNK), thereby protecting cancer cells from chemotherapy-induced cell death.[4]

This compound, by inhibiting GSTO1, is hypothesized to reverse these effects, leading to:

  • Increased intracellular concentrations of chemotherapeutic drugs.

  • Inhibition of pro-survival signaling.

  • Activation of apoptotic pathways.

This multi-pronged mechanism provides a strong rationale for combining this compound with chemotherapy to achieve synergistic anti-cancer effects.

Quantitative Data Summary

The following tables summarize the in vitro potency of GSTO1 inhibitors and their synergistic effects with cisplatin. Data for this compound in combination with doxorubicin and paclitaxel is limited; however, the data presented for other GSTO1 inhibitors and related compounds provide a strong basis for experimental design.

Table 1: In Vitro Potency of GSTO1 Inhibitors

InhibitorTargetIC50 (nM)Cell LineReference
This compound GSTO128In vitro assay[5]
KT53 GSTO121 (in vitro), 35 (in situ)MDA-MB-435[2][6][7]
C1-27 GSTO131In vitro assay[1][8]

Table 2: Synergistic Effects of GSTO1 Inhibition with Cisplatin

GSTO1 Inhibition MethodChemotherapy AgentCancer TypeObserved EffectReference
KT53 CisplatinBreast Cancer (MDA-MB-435)Heightened sensitivity to cisplatin-induced cytotoxicity.[2][7]
GSTO1 Knockdown CisplatinColon Cancer (HCT-116)Sensitization of multidrug-resistant cells to cisplatin.[9]
GSTO1 Overexpression CisplatinCervical Cancer (HeLa)Increased resistance to cisplatin cytotoxicity.[4]
GSTO1 Inhibition CisplatinBladder CancerSensitization of bladder cancer cells to cisplatin.[10]

Signaling Pathways and Experimental Workflows

GSTO1-Mediated Chemoresistance Signaling Pathway

The following diagram illustrates the central role of GSTO1 in promoting chemoresistance and how its inhibition by this compound can restore sensitivity to chemotherapy.

GSTO1_Chemoresistance_Pathway cluster_chemo Chemotherapy (Cisplatin, Doxorubicin, Paclitaxel) cluster_cell Cancer Cell cluster_survival Pro-Survival Pathways cluster_apoptosis Apoptotic Pathway cluster_resistance Cellular Response Chemo Chemotherapy GSTO1 GSTO1 Chemo->GSTO1 Induces expression Proliferation Cell Proliferation & Survival Chemo->Proliferation Inhibits (restored by this compound) Apoptosis Apoptosis Chemo->Apoptosis Induces (restored by this compound) Akt_ERK Akt / ERK GSTO1->Akt_ERK Activates JAK_STAT3 JAK/STAT3 GSTO1->JAK_STAT3 Activates JNK JNK GSTO1->JNK Inhibits DrugEfflux Drug Efflux GSTO1->DrugEfflux Promotes This compound This compound This compound->GSTO1 Inhibits Akt_ERK->Proliferation JAK_STAT3->Proliferation JNK->Apoptosis

Caption: GSTO1-mediated chemoresistance and its reversal by this compound.

Experimental Workflow for Synergy Assessment

This workflow outlines the key steps to determine the synergistic effects of this compound and chemotherapy co-treatment.

Synergy_Workflow cluster_setup Experiment Setup cluster_assays Data Acquisition cluster_analysis Data Analysis cluster_outcome Interpretation CellCulture 1. Cell Seeding (e.g., 96-well plates) Treatment 2. Drug Treatment - this compound alone - Chemo agent alone - Combination CellCulture->Treatment Viability 3. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Apoptosis 4. Apoptosis Assay (e.g., Annexin V, Caspase activity) Treatment->Apoptosis IC50 5. IC50 Determination Viability->IC50 CI 6. Combination Index (CI) Calculation IC50->CI Isobologram 7. Isobologram Analysis CI->Isobologram Synergy Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) Isobologram->Synergy

Caption: Workflow for assessing the synergy of this compound and chemotherapy.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 values of this compound and chemotherapy agents, alone and in combination.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Chemotherapy agent (e.g., cisplatin, doxorubicin, paclitaxel)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.

  • Treat the cells with:

    • This compound alone at various concentrations.

    • Chemotherapy agent alone at various concentrations.

    • A combination of this compound and the chemotherapy agent at a constant ratio (e.g., based on the ratio of their individual IC50 values).

  • Include a vehicle control (DMSO) for each condition.

  • Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to each well.

  • Gently shake the plate to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Determine the IC50 values using a non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis following co-treatment.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Chemotherapy agent

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound, the chemotherapy agent, or the combination at predetermined concentrations (e.g., their respective IC50 values).

  • Incubate for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Synergy Analysis (Combination Index)

The Combination Index (CI) method developed by Chou and Talalay is a widely used method to quantify drug interactions. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Procedure:

  • Determine the IC50 values for this compound and the chemotherapy agent individually from the cell viability assays.

  • Perform cell viability assays with the drugs in combination at a constant ratio.

  • Use software such as CompuSyn to calculate the CI values based on the dose-effect data for the individual drugs and the combination.[11]

Conclusion

The co-treatment of cancer cells with the GSTO1 inhibitor this compound and conventional chemotherapy agents holds significant promise for overcoming drug resistance. The protocols and data presented in these application notes provide a framework for researchers to investigate and quantify the synergistic potential of this combination therapy. Further studies are warranted to explore the efficacy of this approach in a broader range of cancer types and in preclinical in vivo models.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ML175 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of ML175 for in vivo studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, activity-based inhibitor of Glutathione S-Transferase Omega 1 (GSTO1).[1][2] It acts by covalently labeling the active site cysteine nucleophile of the GSTO1 enzyme.[1][2] GSTO1 has been implicated in chemotherapeutic resistance and is overexpressed in some cancer cell lines with enhanced aggressiveness.[1][2][3] Inhibition of GSTO1 by this compound has been shown to sensitize cancer cells to cytotoxic agents like cisplatin.[3] In some cellular contexts, such as human neuroblastoma cells, inhibition of GSTO1 by this compound can lead to the activation of pro-survival signaling pathways like Akt and MEK1/2.[4]

Q2: Is there an established in vivo dosage for this compound?

A2: Currently, there is no publicly available, established optimal dosage for this compound in in vivo models. As with many novel small molecule inhibitors, the ideal dosage will depend on the specific animal model, the disease context, the route of administration, and the formulation. Therefore, it is crucial to perform initial dose-finding studies to determine a safe and effective dose range for your specific experimental setup.

Q3: How should I determine the starting dose for my in vivo study with this compound?

A3: The first and most critical step is to conduct a Maximum Tolerated Dose (MTD) study. The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[5] This study will establish a safe upper limit for your subsequent efficacy studies.

A common approach for an MTD study is to:

  • Select a starting dose: This is often extrapolated from in vitro data. A general guideline is to start at a dose expected to achieve a plasma concentration several times higher than the in vitro IC50 or EC50 value.[5]

  • Use dose escalation: Assign animals to several groups, including a vehicle control and multiple escalating dose levels of this compound.

  • Administer the compound: The route of administration should be consistent with the intended therapeutic application.

  • Monitor for toxicity: Closely observe the animals for signs of toxicity, such as weight loss, changes in behavior, and other adverse effects.

Q4: How should I formulate this compound for in vivo administration?

A4: Like many small molecule inhibitors, this compound is likely to have poor aqueous solubility. Therefore, a suitable vehicle is required for its administration. The choice of vehicle should aim to maximize solubility while minimizing toxicity.

Here are some common formulation strategies for hydrophobic compounds:

  • Co-solvent systems: A mixture of a water-miscible organic solvent (like DMSO) and other solubilizing agents (like PEG300, Tween 80, or Cremophor EL) is often used. It is critical to first dissolve this compound in the organic solvent before adding the other components.

  • Nanosuspensions: This can improve the stability and bioavailability of the compound.

It is essential to perform a small-scale solubility test of this compound in your chosen vehicle before preparing a large batch for your study.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
High toxicity or adverse effects observed even at low doses. The starting dose may be too high for the chosen animal model. The animal model may have a species-specific sensitivity to this compound. The formulation vehicle itself might be causing toxicity.Review and lower the starting dose for your MTD study. Research potential species-specific differences in GSTO1 biology or drug metabolism. Run a vehicle-only control group to assess the toxicity of the formulation itself.
Precipitation of this compound in the formulation. The concentration of this compound exceeds its solubility in the chosen vehicle. The components of the co-solvent system were not mixed in the correct order. The temperature of the solution has decreased, reducing solubility.Perform a solubility test to determine the maximum concentration of this compound in your vehicle. Always dissolve this compound in the primary organic solvent (e.g., DMSO) first before adding other aqueous components. Gently warm the solution before administration.
Inconsistent or no observable therapeutic effect. The dose of this compound is too low to achieve a therapeutic concentration at the target site. Poor bioavailability due to the route of administration (e.g., oral). Rapid metabolism and clearance of the compound.Perform a dose-response study to identify the optimal therapeutic dose. Consider switching to a different route of administration with higher bioavailability (e.g., intraperitoneal or intravenous). Conduct pharmacokinetic studies to determine the half-life and clearance of this compound in your model.
Inflammation or irritation at the injection site. The vehicle (e.g., high concentration of DMSO) is causing local tissue irritation. The pH of the formulation is not physiological.Reduce the concentration of organic solvents in your vehicle if possible. Ensure the pH of the final formulation is close to neutral (pH 7.2-7.4).

Quantitative Data Summary

Parameter Value Context Reference
IC50 28 nMIn vitro inhibition of GSTO1[1][2]
In situ Inhibition Complete inhibition at 250 nMInhibition of GSTO1 in a cellular context[1][2]
Selectivity >350-foldSelectivity for GSTO1 over potential anti-targets[1][2]

Experimental Protocols

Maximum Tolerated Dose (MTD) Study Protocol

  • Animal Model: Select a relevant rodent species (e.g., mice or rats), typically 6-8 weeks old.

  • Group Allocation: Randomly assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three escalating dose levels of this compound.

  • Dose Selection: The starting dose should be based on in vitro data. Subsequent doses can be escalated by a factor of 2-3x.

  • Formulation: Prepare this compound in a suitable, sterile vehicle.

  • Administration: Administer this compound or the vehicle via the chosen route (e.g., intraperitoneal injection, oral gavage) daily for a predetermined period (e.g., 7-14 days).

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, ruffled fur, and mortality.

  • Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.

Visualizations

ML175_Signaling_Pathway Hypothetical Signaling Pathway of this compound Action This compound This compound GSTO1 GSTO1 This compound->GSTO1 Inhibition Akt Akt GSTO1->Akt Inhibition MEK1_2 MEK1/2 GSTO1->MEK1_2 Inhibition Survival Cell Survival & Proliferation Akt->Survival MEK1_2->Survival

Caption: Hypothetical signaling pathway of this compound action.

In_Vivo_Dosage_Optimization_Workflow General Workflow for In Vivo Dosage Optimization cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Efficacy & Pharmacodynamics cluster_2 Phase 3: Pharmacokinetics MTD Maximum Tolerated Dose (MTD) Study - Determine safe dose range - Identify signs of toxicity Efficacy Dose-Response Efficacy Study - Evaluate therapeutic effect at doses below MTD MTD->Efficacy Inform Dose Selection PD Pharmacodynamic (PD) Study - Correlate dose with target engagement Efficacy->PD PK Pharmacokinetic (PK) Study - Determine absorption, distribution,  metabolism, and excretion (ADME) Efficacy->PK

References

ML175 stability issues in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of ML175, a potent and selective covalent inhibitor of Glutathione S-Transferase Omega 1 (GSTO1). While this compound is reported to have a favorable stability profile, this guide addresses potential challenges and best practices to ensure reliable and reproducible experimental outcomes.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides practical advice in a question-and-answer format to address common issues encountered during experiments with this compound.

Q1: My this compound solution appears to have lost activity over time. Is this compound unstable in solution?

A1: While this compound is generally stable, prolonged storage in solution, especially at room temperature or in certain buffers, can lead to degradation. As a covalent inhibitor containing an α-chloroacetamide reactive group, its stability can be influenced by the solvent, pH, and temperature.

Troubleshooting Steps:

  • Stock Solutions: Prepare concentrated stock solutions in high-quality, anhydrous DMSO.[1] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage. For short-term storage (days to weeks), 0-4°C is acceptable.

  • Working Solutions: Prepare fresh working solutions in your experimental buffer immediately before use. Do not store dilute aqueous solutions for extended periods.

  • pH of Buffer: The α-chloroacetamide warhead can be susceptible to hydrolysis at high pH. It is advisable to use buffers within a pH range of 6-8 for your experiments.

Q2: I am observing high background or non-specific effects in my cell-based assays. Could this be related to this compound?

A2: High concentrations or improper handling of covalent inhibitors like this compound can sometimes lead to off-target effects.

Troubleshooting Steps:

  • Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. The reported IC50 for GSTO1 inhibition is in the nanomolar range (around 28 nM), and it has been shown to completely inhibit GSTO1 in situ at 250 nM.[1][2]

  • Incubation Time: Optimize the incubation time with this compound. As a covalent inhibitor, the extent of target modification is time-dependent.

  • Control Experiments: Include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a negative control compound if available.

Q3: How can I confirm that this compound is active and inhibiting GSTO1 in my experiment?

A3: The activity of this compound can be confirmed by assessing the inhibition of GSTO1's deglutathionylation activity.

Verification Methods:

  • In Vitro Assay: Perform a GSTO1 activity assay using a recombinant enzyme and a suitable substrate. A common method involves monitoring the deglutathionylation of a model peptide.

  • Cell-Based Assay: In cell lysates, you can measure the overall level of protein glutathionylation, which is expected to increase upon GSTO1 inhibition. This can be assessed by immunoblotting with an anti-glutathione antibody.

  • Target Engagement: A thermal shift assay can be used to demonstrate direct binding of this compound to GSTO1 in cells.

Data Presentation

Table 1: General Stability and Handling Guidelines for this compound

ParameterRecommendationRationale
Storage (Powder) Store at -20°C for long-term, desiccated and protected from light.To prevent degradation and maintain potency over time.
Stock Solution Prepare in anhydrous DMSO at a high concentration (e.g., 10 mM).DMSO is a suitable solvent, and high concentration minimizes degradation.
Stock Solution Storage Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.To maintain the integrity of the compound and prevent degradation from repeated temperature changes.
Working Solution Prepare fresh from stock in the desired aqueous buffer immediately before use.To minimize hydrolysis of the reactive α-chloroacetamide group in aqueous solutions.
pH of Aqueous Buffer Maintain a pH between 6 and 8.To avoid base-catalyzed hydrolysis of the chloroacetamide functional group.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM in DMSO):

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot into single-use volumes and store at -20°C or -80°C.

  • Working Solution (e.g., 10 µM in Assay Buffer):

    • Thaw a single aliquot of the 10 mM this compound stock solution.

    • Perform a serial dilution in your final assay buffer to reach the desired working concentration. For example, to make a 10 µM solution, dilute the 10 mM stock 1:1000.

    • Use the working solution immediately in your experiment.

Protocol 2: In Situ GSTO1 Inhibition Assay

This protocol is adapted from published methods to assess the inhibition of endogenous GSTO1 in a cell lysate.[1]

  • Cell Lysate Preparation:

    • Culture cells of interest to the desired confluency.

    • Harvest and wash the cells with cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., DPBS) and prepare a soluble proteome fraction by centrifugation.

    • Determine the protein concentration of the lysate.

  • Inhibition Step:

    • Dilute the cell lysate to a final concentration of 1 mg/mL in DPBS.

    • Add this compound from your freshly prepared working solution to the lysate at the desired final concentration (e.g., 250 nM). For the control, add the same volume of vehicle (DMSO).

    • Incubate for 30 minutes at 25°C.

  • Assessment of GSTO1 Activity:

    • The remaining GSTO1 activity can be measured using a fluorescently labeled probe that covalently binds to the active site of GSTO1.

    • Alternatively, a deglutathionylation assay can be performed on the treated lysate.

Protocol 3: GSTO1-Mediated Deglutathionylation Assay

This assay measures the ability of GSTO1 to remove glutathione from a glutathionylated substrate.

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 50 mM Tris/HCl pH 8.0, 150 mM NaCl, 1.0 mM EDTA).

    • To the buffer, add 0.2 mM NADPH, 1.0 mM GSH, and 2 units of glutathione reductase.

    • Add the glutathionylated protein substrate (e.g., from cell lysates or a model peptide).

  • Initiation and Measurement:

    • Initiate the reaction by adding recombinant GSTO1 or the cell lysate containing GSTO1.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

    • The rate of deglutathionylation can be calculated from the rate of NADPH consumption.

Visualizations

GSTO1_Deglutathionylation_Cycle Protein_SH Protein-SH Protein_SSG Glutathionylated Protein (P-SSG) Protein_SH->Protein_SSG Oxidative Stress GSTO1_SH GSTO1-SH (Active) Protein_SSG->GSTO1_SH Substrate Binding GSTO1_SSG GSTO1-S-SG (Intermediate) GSTO1_SH->GSTO1_SSG Deglutathionylation GSTO1_SSG->Protein_SH Protein Release GSH GSH GSTO1_SSG->GSH Regeneration GSSG GSSG GSH->GSTO1_SH This compound This compound This compound->GSTO1_SH Covalent Inhibition Signaling_Pathways_Affected_by_this compound cluster_GSTO1 GSTO1 Activity cluster_downstream Downstream Effects of GSTO1 Inhibition GSTO1 GSTO1 Redox Disrupted Redox Homeostasis GSTO1->Redox Regulates Akt Akt Signaling GSTO1->Akt Modulates MEK_ERK MEK/ERK Signaling GSTO1->MEK_ERK Modulates This compound This compound This compound->GSTO1 Inhibits NLRP3 NLRP3 Inflammasome Activation Redox->NLRP3 Modulates Experimental_Workflow_Troubleshooting start Experiment Start prep Prepare Fresh this compound Working Solution start->prep incubate Incubate with Cells/Lysate (Optimized Time & Dose) prep->incubate assay Perform Assay incubate->assay results Analyze Results assay->results unexpected Unexpected Results? results->unexpected unexpected->start No (Experiment Complete) troubleshoot Troubleshooting unexpected->troubleshoot Yes check_stock Check Stock Solution (Age, Storage) troubleshoot->check_stock check_conc Verify Concentration troubleshoot->check_conc check_assay Review Assay Protocol troubleshoot->check_assay check_stock->prep check_conc->prep check_assay->assay

References

Technical Support Center: Troubleshooting ML175 Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using ML175, a potent and selective inhibitor of Glutathione S-transferase omega-1 (GSTO1), in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing inconsistent or no cytotoxicity after treating my cells with this compound. What are the possible causes?

A1: Variability in this compound-induced cytotoxicity can arise from several factors related to the compound itself, the cell line used, and the experimental setup.

  • Cell Line Specificity: The primary target of this compound is GSTO1.[1] However, the downstream effects that lead to cell death, such as the induction of ferroptosis, are highly dependent on the intrinsic properties of the cell line. Factors like the basal expression level of GSTO1, the cell's reliance on specific metabolic pathways, and its antioxidant capacity can all influence sensitivity. Not all cell lines are equally susceptible.

  • Compound Integrity and Solubility: Ensure your this compound stock is properly stored and has not undergone degradation. This compound is an α-chloroacetamide that covalently modifies its target.[1] Prepare fresh dilutions from a concentrated stock (e.g., in DMSO) for each experiment. Poor solubility in aqueous culture media can lead to precipitation and a lower effective concentration. Visually inspect the media for any precipitate after adding the compound.

  • Cell Density and Health: The density of cells at the time of treatment can significantly impact results. High cell density can sometimes confer resistance. Ensure you seed a consistent number of cells for each experiment and that the cells are in the logarithmic growth phase and healthy (i.e., low passage number, free of contamination).

  • Treatment Duration: The cytotoxic effects of this compound may require a specific duration to manifest. If you are not observing an effect, consider extending the treatment time (e.g., from 24h to 48h or 72h).[2][3]

Q2: How can I confirm that the cell death I'm observing is ferroptosis?

A2: Ferroptosis is a specific iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. To confirm this mechanism, you should test for its key hallmarks:

  • Rescue with Ferroptosis Inhibitors: The most definitive test is to co-treat cells with this compound and a specific ferroptosis inhibitor. If the inhibitor rescues the cells from death, it strongly implicates ferroptosis.

    • Ferrostatin-1 (Fer-1): A radical-trapping antioxidant that prevents lipid peroxidation.

    • Liproxstatin-1: Another potent radical-trapping antioxidant.

  • Rescue with Iron Chelators: Since ferroptosis is iron-dependent, chelating intracellular iron should prevent cell death.

    • Deferoxamine (DFO): A high-affinity iron chelator.

  • Measure Lipid Peroxidation: A direct biochemical hallmark of ferroptosis is the accumulation of lipid reactive oxygen species (ROS). This can be measured using fluorescent probes.

    • C11-BODIPY 581/591: This fluorescent lipid probe shifts its emission from red to green upon oxidation, allowing for ratiometric analysis by flow cytometry or fluorescence microscopy. An increase in the green/red fluorescence ratio indicates lipid peroxidation.

Q3: The cytotoxicity is not rescued by ferroptosis inhibitors. What other mechanisms could be at play?

A3: While this compound is known to induce ferroptosis, it's possible that in your specific cell line, other mechanisms are dominant, or off-target effects are occurring.

  • Apoptosis vs. Ferroptosis: Ferroptosis is distinct from apoptosis. To rule out apoptosis, you can check for key apoptotic markers like caspase-3/7 activation or PARP cleavage. Ferroptosis is generally considered a caspase-independent cell death pathway.

  • Off-Target Effects: All small molecule inhibitors have the potential for off-target effects. The cellular context may sensitize a cell line to an off-target activity of this compound. Investigating the broader cellular response through transcriptomics or proteomics could provide clues.

  • GSTO1-Specific Effects: GSTO1 has roles beyond mitigating oxidative stress, including the regulation of inflammatory signaling.[4] Inhibition of these functions could potentially lead to cytotoxicity through alternative pathways in certain cellular contexts.

Q4: What is a typical effective concentration for this compound?

A4: The effective concentration of this compound to induce cytotoxicity (measured as the IC50, or half-maximal inhibitory concentration) is highly variable and cell-line dependent.[2] While this compound inhibits the purified GSTO1 enzyme with high potency (IC50 = 28 nM), the concentration required to kill 50% of cells in a culture dish is typically higher and must be determined empirically.[1]

It is crucial to perform a dose-response experiment for your specific cell line, testing a range of concentrations (e.g., from 10 nM to 50 µM) to determine the IC50 value.

Data Presentation

Table 1: Troubleshooting Guide for this compound Experiments
Observed Issue Potential Cause Recommended Action
Low or No Cytotoxicity Cell line is resistant.Test a different cell line known to be sensitive to ferroptosis inducers.
Compound is inactive or precipitated.Use a fresh aliquot of this compound. Ensure it is fully dissolved in the media.
Insufficient treatment time.Perform a time-course experiment (e.g., 24, 48, 72 hours).
High cell seeding density.Optimize and maintain a consistent cell seeding density.
High Variability Between Replicates Inconsistent cell numbers.Ensure accurate and consistent cell counting and seeding.
Edge effects on the plate.Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity.[3]
Uneven compound distribution.Mix the plate gently after adding the compound.
Cytotoxicity Not Rescued by Fer-1/DFO Cell death is not ferroptosis.Test for markers of other cell death pathways (e.g., caspase activation for apoptosis).
Inhibitor concentration is too low.Perform a dose-response experiment for the rescue agent.
Inhibitor was added too late.Add the rescue agent at the same time as or shortly before this compound.
Table 2: Example IC50 Values for GSTO1 Inhibitors and Related Compounds

Note: Published cell viability IC50 values for this compound are not widely available. Researchers must determine these values empirically for their specific cell lines and experimental conditions.[2][5] The table below includes related compounds for context and provides a template for your own data.

Compound Target/Mechanism Cell Line IC50 (in situ / cell viability) Reference
This compound GSTO1 Enzyme Inhibition(in vitro)28 nM[1]
KT53 GSTO1 Enzyme InhibitionMDA-MB-43535 nM (in situ)[6][7]
GSTO1-IN-1 GSTO1 InhibitionHCT116Dose-dependent decrease in viability[8]
Your Data This compoundYour Cell LineEmpirically Determined ValueYour Experiment

Experimental Protocols

Protocol 1: General Cell Viability Assay using Resazurin

This protocol assesses cytotoxicity by measuring the metabolic activity of viable cells.

  • Cell Seeding:

    • Trypsinize and count cells that are in the logarithmic growth phase.

    • Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Resazurin Assay:

    • Prepare a resazurin working solution (e.g., 0.15 mg/mL in DPBS).[6]

    • Add 20 µL of the resazurin solution to each well.[6]

    • Incubate for 1-4 hours at 37°C, protected from light, until the color changes from blue to pink.[6]

    • Measure fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.[6][9]

  • Data Analysis:

    • Subtract the background fluorescence (media-only wells).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the log of the compound concentration and use a non-linear regression to calculate the IC50 value.[2]

Protocol 2: Lipid Peroxidation Assay using C11-BODIPY 581/591

This protocol measures a key hallmark of ferroptosis via flow cytometry.

  • Cell Treatment:

    • Seed cells in a 6-well or 12-well plate and allow them to attach overnight.

    • Treat cells with this compound (at a concentration around the IC50), vehicle control, and a positive control for ferroptosis (e.g., RSL3). Include a co-treatment condition (this compound + Ferrostatin-1) to demonstrate specificity.

    • Incubate for the desired time.

  • Staining:

    • During the last 30-60 minutes of incubation, add C11-BODIPY 581/591 to the media at a final concentration of 1-2 µM.[1]

    • Protect plates from light during incubation.

  • Cell Harvest:

    • Wash the cells twice with ice-cold DPBS.

    • Harvest the cells using trypsin or a gentle cell scraper. Collect them in FACS tubes.

    • Centrifuge the cells, discard the supernatant, and resuspend in 200-500 µL of ice-cold DPBS. Keep cells on ice and protected from light.

  • Flow Cytometry:

    • Analyze the cells immediately on a flow cytometer.

    • Use standard filter sets for FITC/GFP (for the oxidized green signal) and PE-Texas Red (for the unoxidized red signal).

    • Gate on the live, single-cell population.

  • Data Analysis:

    • Quantify the geometric mean fluorescence intensity (gMFI) in both the green and red channels.

    • An increase in the green/red fluorescence ratio indicates lipid peroxidation. Compare the ratio across different treatment conditions.

Visualizations

Ferroptosis_Pathway cluster_cytosol Cytosol PUFA PUFAs in Membrane Lipids L_OOH Lipid Peroxides (L-OOH) PUFA->L_OOH GPX4 GPX4 Ferroptosis Ferroptotic Cell Death L_OOH->Ferroptosis Accumulation Leads to L_OH Non-toxic Lipid Alcohols (L-OH) GSH GSH (Glutathione) GSH->GPX4 Cofactor GSSG GSSG GPX4->L_OH Reduces GPX4->GSSG This compound This compound (GSTO1 Inhibition) GSTO1 GSTO1 This compound->GSTO1 Inhibits GSTO1->GPX4 Indirectly Regulates Redox Environment

Caption: Signaling pathway of ferroptosis and the role of this compound.

Troubleshooting_Workflow start Start: Unexpected Cytotoxicity Result check_compound Check Compound: Fresh aliquot? Soluble in media? start->check_compound check_cells Check Cells: Passage number low? Correct density? Healthy morphology? start->check_cells check_protocol Check Protocol: Correct incubation time? Plate edge effects? start->check_protocol re_run Re-run Experiment with Optimized Parameters check_compound->re_run check_cells->re_run check_protocol->re_run consistent Results Consistent? re_run->consistent consistent->start No investigate Investigate Mechanism: Ferroptosis Rescue Assays (Fer-1, DFO) consistent->investigate Yes end Conclusion: Mechanism Confirmed or Alternative Pathway Identified investigate->end

Caption: A logical workflow for troubleshooting this compound cytotoxicity experiments.

References

Technical Support Center: Enhancing the Bioavailability of ML175 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the experimental use of ML175, a potent and selective inhibitor of Glutathione S-Transferase Omega 1 (GSTO1). Due to its poor aqueous solubility, achieving optimal bioavailability for in vitro and in vivo studies is a significant hurdle. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a selective inhibitor of Glutathione S-Transferase Omega 1 (GSTO1), an enzyme implicated in cancer drug resistance.[1][2][3] Its molecular formula is C13H13ClF3N3O4 and it has a molecular weight of 367.71.[4] Like many new chemical entities, this compound is reported to be soluble in DMSO but is expected to have low aqueous solubility, which can lead to poor absorption and low bioavailability in research studies.[4][5] This can result in inconsistent experimental results and hinder the evaluation of its therapeutic potential.

Q2: What are the primary strategies to improve the bioavailability of poorly soluble compounds like this compound?

A2: Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly soluble drugs.[5] The most common approaches include:

  • Particle Size Reduction: Decreasing the particle size to the micro or nano range increases the surface area, which can improve the dissolution rate.[6] Techniques include micronization and nanonization to create nanosuspensions.[7]

  • Solid Dispersions: Dispersing the drug in a water-soluble polymer matrix at a molecular level can enhance its dissolution.[8][9][10]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the gastrointestinal tract.[11][12][13]

  • Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of a drug.[6]

Q3: How do I choose the best formulation strategy for my experiment?

A3: The choice of formulation depends on several factors, including the physicochemical properties of this compound (if known), the intended route of administration, and the experimental model. A systematic approach involving pre-formulation studies to determine solubility in various excipients is recommended. For early-stage in vivo studies, a simple nanosuspension or a lipid-based formulation is often a good starting point.

Q4: Can I administer this compound dissolved in DMSO for in vivo studies?

A4: While this compound is soluble in DMSO, direct in vivo administration of a DMSO solution is generally not recommended for oral dosing.[4] Upon contact with aqueous physiological fluids, the drug is likely to precipitate, leading to poor and variable absorption. For intravenous administration, the use of co-solvents should be carefully considered as it can impact the pharmacokinetic profile.[14]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer During In Vitro Assays
  • Question: I am observing precipitation when I dilute my DMSO stock of this compound into an aqueous buffer for my cell-based assays. How can I prevent this?

  • Answer: This is a common issue for poorly soluble compounds. Here are some potential solutions:

    • Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay to below its aqueous solubility limit.

    • Use a Surfactant: Including a low concentration of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) in your final assay buffer can help to maintain the solubility of this compound.

    • Formulate with Cyclodextrins: Pre-complexing this compound with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) can increase its aqueous solubility.

Issue 2: High Variability in Plasma Concentrations Following Oral Administration in Animal Studies
  • Question: My in vivo pharmacokinetic study with this compound shows high inter-animal variability in plasma concentrations. What could be the cause and how can I improve this?

  • Answer: High variability is often linked to poor and inconsistent absorption from the gastrointestinal tract.

    • Inadequate Formulation: If you are administering a simple suspension, the dissolution rate may be highly variable. Consider using an enabling formulation such as a nanosuspension or a Self-Emulsifying Drug Delivery System (SEDDS) to improve dissolution and absorption.

    • Food Effects: The presence or absence of food in the stomach can significantly impact the absorption of poorly soluble drugs. Ensure that your study protocol includes a consistent fasting period for all animals before dosing.

    • pH-Dependent Solubility: If this compound has pH-dependent solubility, variations in gastric pH among animals can lead to different absorption profiles. A well-designed formulation can help to mitigate these effects.

Issue 3: Low Oral Bioavailability Despite Using an Advanced Formulation
  • Question: I have formulated this compound as a nanosuspension, but the oral bioavailability is still very low. What other factors should I consider?

  • Answer: If improving the dissolution rate does not sufficiently increase bioavailability, other factors may be limiting absorption.

    • Poor Permeability: this compound might have inherently low intestinal permeability. In this case, formulation strategies alone may not be sufficient. Permeability can be assessed using in vitro models like Caco-2 cell monolayers.

    • First-Pass Metabolism: The drug may be extensively metabolized in the liver or the intestinal wall after absorption. This is a common issue for many orally administered drugs. An intravenous pharmacokinetic study is necessary to determine the extent of first-pass metabolism.

    • Efflux Transporters: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which actively pump the drug back into the gut lumen, reducing its net absorption.

Data Presentation: Comparison of Formulation Strategies

The following table summarizes the key characteristics of different formulation strategies for poorly soluble drugs, which can be adapted for this compound.

Formulation StrategyPrincipleAdvantagesDisadvantagesTypical Excipients
Nanosuspension Increased surface area leads to a higher dissolution rate.[15][16][17]High drug loading, suitable for various administration routes.Physical instability (particle growth), requires specialized equipment.Stabilizers (e.g., HPMC, PVA), Surfactants (e.g., Tween® 80).[18]
Solid Dispersion The drug is dispersed in a hydrophilic carrier matrix in an amorphous state.[8][9][10]Significant increase in dissolution rate, can be formulated into solid dosage forms.Potential for recrystallization upon storage, manufacturing challenges (e.g., solvent removal).Polymers (e.g., PVP, HPMC, Soluplus®).
SEDDS A mixture of oil, surfactant, and co-surfactant that forms a fine emulsion upon contact with aqueous media.[11][12][13]Enhances drug solubilization, can improve lymphatic absorption.[19]Limited to lipid-soluble drugs, potential for GI side effects from high surfactant concentrations.Oils (e.g., Capryol™ 90), Surfactants (e.g., Cremophor® EL), Co-surfactants (e.g., Transcutol®).

Experimental Protocols

Protocol 1: Preparation of an this compound Nanosuspension by Wet Media Milling

This protocol describes a lab-scale method for producing a nanosuspension.

  • Preparation of the Suspension:

    • Weigh 10 mg of this compound.

    • Prepare a 1% (w/v) aqueous solution of a stabilizer, such as hydroxypropyl methylcellulose (HPMC).

    • Add the this compound powder to 10 mL of the stabilizer solution in a suitable vial.

  • Milling:

    • Add milling media (e.g., yttrium-stabilized zirconium oxide beads) to the vial. The volume of the beads should be approximately half the volume of the suspension.

    • Place the vial in a high-energy bead mill or a planetary ball mill.

    • Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours). The milling time should be optimized to achieve the desired particle size.

  • Characterization:

    • After milling, separate the nanosuspension from the milling media.

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS). The target is typically a mean particle size of less than 500 nm with a PDI below 0.3.

    • Visually inspect the nanosuspension for any signs of aggregation or sedimentation.

Protocol 2: Preparation of an this compound Solid Dispersion by Solvent Evaporation

This protocol outlines the preparation of a solid dispersion using a common laboratory technique.

  • Dissolution:

    • Weigh 10 mg of this compound and 90 mg of a hydrophilic polymer (e.g., polyvinylpyrrolidone K30, PVP K30).

    • Dissolve both components in a suitable common solvent (e.g., methanol, acetone) in a round-bottom flask. Ensure complete dissolution.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin film is formed on the flask wall.

  • Drying and Pulverization:

    • Further dry the film under vacuum for 24 hours to remove any residual solvent.

    • Scrape the dried film from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Characterization:

    • Analyze the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state.

    • Perform an in vitro dissolution study to compare the dissolution rate of the solid dispersion with that of the pure drug.

Protocol 3: Formulation of an this compound Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a general method for developing a SEDDS formulation.[12]

  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., sesame oil, Capryol™ 90), surfactants (e.g., Tween® 80, Cremophor® EL), and co-surfactants (e.g., Transcutol®, PEG 400).

    • Select the excipients that show the highest solubility for this compound.

  • Formulation Preparation:

    • Prepare different ratios of the selected oil, surfactant, and co-surfactant.

    • Add a known amount of this compound to each mixture and vortex until a clear solution is obtained. Gentle heating may be applied if necessary.

  • Self-Emulsification Assessment:

    • Add a small volume (e.g., 1 mL) of the prepared formulation to a larger volume (e.g., 250 mL) of distilled water in a beaker with gentle stirring.

    • Observe the emulsification process. A good SEDDS formulation will form a clear or slightly bluish-white emulsion rapidly.

    • Measure the droplet size of the resulting emulsion using DLS. The target is typically a droplet size below 200 nm for a nanoemulsion.

  • Optimization:

    • Construct a pseudo-ternary phase diagram to identify the optimal concentration ranges of the oil, surfactant, and co-surfactant that result in efficient self-emulsification and small droplet size.[13]

Visualizations

GSTO1_Pathway Chemotherapeutic Agent\n(e.g., Cisplatin) Chemotherapeutic Agent (e.g., Cisplatin) Cancer Cell Cancer Cell Chemotherapeutic Agent\n(e.g., Cisplatin)->Cancer Cell GSTO1 GSTO1 Cancer Cell->GSTO1 High Expression Drug Detoxification Drug Detoxification GSTO1->Drug Detoxification Apoptosis Apoptosis GSTO1->Apoptosis Inhibition allows This compound This compound This compound->GSTO1 Inhibits Chemotherapy Resistance Chemotherapy Resistance Drug Detoxification->Chemotherapy Resistance Enhanced Chemotherapy Efficacy Enhanced Chemotherapy Efficacy Apoptosis->Enhanced Chemotherapy Efficacy

Caption: Simplified signaling pathway showing the role of GSTO1 in chemotherapy resistance and its inhibition by this compound.

Formulation_Workflow cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 Evaluation cluster_3 Outcome Start Start: Poorly Soluble This compound Physicochemical_Characterization Physicochemical Characterization (Solubility, LogP, etc.) Start->Physicochemical_Characterization Nanosuspension Nanosuspension Physicochemical_Characterization->Nanosuspension Solid_Dispersion Solid Dispersion Physicochemical_Characterization->Solid_Dispersion SEDDS SEDDS Physicochemical_Characterization->SEDDS In_Vitro_Dissolution In Vitro Dissolution Testing Nanosuspension->In_Vitro_Dissolution Solid_Dispersion->In_Vitro_Dissolution SEDDS->In_Vitro_Dissolution In_Vivo_PK In Vivo Pharmacokinetic Study In_Vitro_Dissolution->In_Vivo_PK Optimized_Formulation Optimized Formulation for Research Use In_Vivo_PK->Optimized_Formulation

Caption: Experimental workflow for selecting and evaluating a suitable formulation to improve this compound bioavailability.

Troubleshooting_Logic Start Low In Vivo Bioavailability Dissolution_Limited Is Dissolution Rate-Limiting? Start->Dissolution_Limited Permeability_Limited Is Permeability an Issue? Dissolution_Limited->Permeability_Limited No Improve_Formulation Enhance Formulation: (Nanosuspension, SEDDS, Solid Dispersion) Dissolution_Limited->Improve_Formulation Yes Metabolism_Limited High First-Pass Metabolism? Permeability_Limited->Metabolism_Limited No Caco2_Assay Perform Caco-2 Permeability Assay Permeability_Limited->Caco2_Assay Yes IV_PK_Study Conduct IV PK Study to assess clearance Metabolism_Limited->IV_PK_Study Yes Final_Assessment Re-evaluate In Vivo Improve_Formulation->Final_Assessment Caco2_Assay->Final_Assessment IV_PK_Study->Final_Assessment

Caption: Logical workflow for troubleshooting low bioavailability of this compound in research experiments.

References

ML171 Inhibitor Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the ML171 inhibitor. All information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is ML171 and what is its primary target?

ML171, also known as 2-Acetylphenothiazine, is a potent and selective small-molecule inhibitor of NADPH Oxidase 1 (Nox1).[1][2][3] It functions by blocking the Nox1-dependent generation of reactive oxygen species (ROS).[3][4] ML171 is cell-permeable and its effects are reversible.[2]

Q2: What is the selectivity profile of ML171 against other Nox isoforms?

ML171 exhibits significant selectivity for Nox1 over other Nox isoforms. While it potently inhibits Nox1 in the nanomolar range, its activity against Nox2, Nox3, and Nox4 is substantially lower, with IC50 values in the micromolar range.[1][2]

Q3: Are there any known off-target effects of ML171?

While generally selective for Nox1, as a phenothiazine derivative, ML171 has been reported to be a weak inhibitor of serotonin and adrenergic receptors.[5][6] Researchers should consider these potential off-target effects when designing experiments and interpreting data, especially in in vivo studies.[6]

Troubleshooting Guide

Q1: I am not observing the expected inhibition of ROS production after treating my cells with ML171. What could be the issue?

Several factors could contribute to a lack of efficacy. Consider the following:

  • Cell Line and Nox1 Expression: Confirm that your cell line endogenously expresses Nox1 at a sufficient level. The inhibitory effect of ML171 is dependent on the presence of its target. Overexpression of Nox1 can overcome the inhibitory effects of ML171.[4]

  • Inhibitor Concentration and Incubation Time: Ensure you are using an appropriate concentration of ML171 and a sufficient incubation time. The IC50 for Nox1 can vary between cell lines. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type.[1][4]

  • Compound Stability and Storage: ML171 should be stored as a powder at 2-8°C.[2][7] Solutions in DMSO can be stored at -20°C.[8] Avoid multiple freeze-thaw cycles.[8]

  • Assay Sensitivity: The method used to detect ROS can influence the results. Ensure your ROS detection assay is sensitive enough to measure changes in Nox1-dependent ROS production.

Q2: My ML171 treatment is causing unexpected cellular toxicity. What should I do?

ML171 is generally not considered cytotoxic at effective concentrations.[1] However, at very high concentrations or with prolonged exposure, off-target effects or compound-specific toxicity might occur.

  • Perform a Cytotoxicity Assay: Conduct a dose-response experiment to determine the cytotoxic concentration of ML171 in your specific cell line.

  • Reduce Concentration and/or Incubation Time: If possible, lower the concentration of ML171 and/or shorten the incubation time to a point where it is still effective against Nox1 but not toxic to the cells.

  • Vehicle Control: Always include a vehicle control (e.g., DMSO) to ensure that the observed toxicity is not due to the solvent.

Q3: I am seeing variability in my results between experiments. How can I improve reproducibility?

  • Consistent Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and media formulations between experiments.

  • Precise Reagent Preparation: Prepare fresh dilutions of ML171 for each experiment from a concentrated stock solution.

  • Standardized Assay Protocols: Adhere strictly to your established experimental protocols, including incubation times, reagent concentrations, and measurement parameters.

Quantitative Data

Table 1: In Vitro Potency of ML171 Against Nox Isoforms and Other Enzymes

TargetCell Line/SystemIC50 (µM)Reference
Nox1HT29 cells0.129[2][3]
Nox1HEK293 cells0.25[2][3]
Nox2HEK293 cells5[2]
Nox3HEK293 cells3[2]
Nox4HEK293 cells5[2]
Xanthine Oxidase-5.5[2]

Experimental Protocols

Protocol 1: Measurement of Intracellular ROS Production

This protocol describes a general method for measuring intracellular ROS levels using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

  • Cells of interest cultured in appropriate plates

  • ML171 inhibitor

  • DCFH-DA fluorescent probe

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate (or other suitable format) and allow them to adhere overnight.

  • ML171 Treatment: Treat the cells with various concentrations of ML171 (and a vehicle control) for the desired incubation time (e.g., 1 hour).

  • Probe Loading: Remove the treatment medium and wash the cells once with PBS.

  • Add DCFH-DA solution (typically 10 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Measurement: Wash the cells once with PBS to remove excess probe.

  • Add PBS to each well and immediately measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).

Protocol 2: Invadopodia Formation and ECM Degradation Assay

This protocol outlines the steps to assess the effect of ML171 on invadopodia formation and their ability to degrade the extracellular matrix (ECM).

Materials:

  • Cancer cell line known to form invadopodia (e.g., DLD1 human colon cancer cells)

  • ML171 inhibitor

  • Fluorescently labeled gelatin (e.g., Oregon Green 488 conjugate)

  • Coverslips

  • Cell culture medium

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Staining reagents: Phalloidin (for F-actin) and an antibody against an invadopodia marker (e.g., Cortactin or Tks5)

  • Fluorescence microscope

Procedure:

  • Coating Coverslips: Coat sterile coverslips with fluorescently labeled gelatin according to the manufacturer's instructions and place them in a 24-well plate.

  • Cell Seeding: Seed the cancer cells onto the gelatin-coated coverslips.

  • ML171 Treatment: After cell adhesion, treat the cells with ML171 or a vehicle control for the desired duration.

  • Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 5 minutes.

  • Staining: Stain the cells with fluorescently labeled phalloidin and the primary antibody for the invadopodia marker, followed by a fluorescently labeled secondary antibody.

  • Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

  • Analysis: Quantify invadopodia formation by counting the number of cells with F-actin and cortactin/Tks5 co-localizing puncta. Assess ECM degradation by measuring the area of black "holes" in the fluorescent gelatin layer, which represent areas of degradation.[9][10]

Visualizations

experimental_workflow_ros_assay A Seed cells in 96-well plate B Treat with ML171 or vehicle A->B Allow to adhere C Wash with PBS B->C Incubate D Load with DCFH-DA probe C->D E Wash with PBS D->E Incubate F Measure fluorescence E->F

Caption: Experimental workflow for the intracellular ROS assay.

nox1_invadopodia_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Nox1 Nox1 ROS ROS Nox1->ROS generates p22phox p22phox p22phox->Nox1 Tks4_5 Tks4/5 Tks4_5->Nox1 NoxA1 NoxA1 NoxA1->Nox1 NoxO1 NoxO1 NoxO1->Nox1 cSrc c-Src cSrc->Tks4_5 phosphorylates cSrc->NoxA1 phosphorylates Rac1 Rac1 Rac1->Nox1 activates Invadopodia Invadopodia Formation ROS->Invadopodia ECM_degradation ECM Degradation Invadopodia->ECM_degradation ML171 ML171 ML171->Nox1 inhibits

Caption: Simplified signaling pathway of Nox1-mediated invadopodia formation.

References

Technical Support Center: Refining ML175 Treatment Protocols for Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers utilizing ML175, a potent inhibitor of Glutathione Peroxidase 4 (GPX4), in primary cell cultures. Given the sensitive nature of primary cells, this guide aims to address common challenges to help ensure experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when treating primary cells with this compound.

Q1: Why are my primary cells showing high levels of cytotoxicity even at low concentrations of this compound?

A1: Primary cells are inherently more sensitive than immortalized cell lines. Several factors could contribute to excessive cell death:

  • High Basal Oxidative Stress: Primary cells may have lower baseline levels of antioxidants, making them more susceptible to the lipid peroxidation induced by GPX4 inhibition.

  • Solvent Toxicity: Ensure the final concentration of the solvent (typically DMSO) is non-toxic to your specific primary cell type (usually ≤ 0.1%). Run a vehicle-only control to verify.

  • Cell Density: Sub-optimal cell density can increase susceptibility. Ensure cells are seeded at their recommended density and are in a healthy, proliferative state before adding the compound.

  • Extended Exposure: Primary cells may require shorter incubation times with this compound. Consider a time-course experiment (e.g., 6, 12, 24 hours) to find the optimal window.

Q2: How can I confirm that the cell death observed with this compound treatment is actually ferroptosis?

A2: This is a critical validation step. Ferroptosis is an iron-dependent form of cell death characterized by lipid peroxidation. To confirm this mechanism, you should perform rescue experiments:

  • Co-treatment with Ferroptosis Inhibitors: The most definitive method is to co-treat cells with this compound and a specific ferroptosis inhibitor. Potent inhibitors include Ferrostatin-1 (Fer-1) and Liproxstatin-1 (Lip-1)[1][2][3][4]. A significant reduction in cell death in the presence of these inhibitors confirms ferroptosis.

  • Co-treatment with Iron Chelators: Since ferroptosis is iron-dependent, co-incubating the cells with an iron chelator like Deferoxamine (DFO) should also rescue the cells from this compound-induced death[2][4].

  • Measure Lipid Peroxidation: Directly measure the hallmark of ferroptosis by assaying for lipid reactive oxygen species (ROS). This can be done using fluorescent probes like C11-BODIPY™ 581/591[1][5]. An increase in lipid ROS upon this compound treatment, which is preventable by Fer-1 or Lip-1, is strong evidence for ferroptosis.

Q3: I'm not seeing a significant effect with this compound. What could be the issue?

A3: Lack of an expected effect could stem from several sources:

  • Compound Potency and Solubility: Ensure your this compound stock solution is prepared correctly. This compound is typically dissolved in DMSO[6][7]. Poor solubility can lead to a lower-than-expected effective concentration.

  • Cell Type Resistance: Some primary cells may have robust intrinsic antioxidant systems that counteract GPX4 inhibition, such as the FSP1-CoQ10 pathway, which acts in parallel to GPX4[8].

  • High Seeding Density: Overly confluent cultures can sometimes exhibit increased resistance to certain compounds. Standardize your seeding density across experiments.

  • Incorrect Timepoint: The peak effect of this compound may occur at a different timepoint in your cell type. Perform a time-course experiment to identify the optimal incubation period.

Q4: What are the recommended starting concentrations for this compound in primary cells?

A4: There is no universal starting concentration, as it is highly dependent on the primary cell type. Based on studies with related GPX4 inhibitors like RSL3 and ML210, a broad dose-response experiment is recommended. A starting range of 100 nM to 10 µM is reasonable for initial screening. For sensitive primary cells like T cells or neurons, you may need to explore concentrations in the sub-micromolar range[1][5][9]. Always perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cells.

Quantitative Data: Effective Concentrations of GPX4 Inhibitors

The following table summarizes effective concentrations of various GPX4 inhibitors in different cell types to provide a reference for experimental design. Note that this compound is structurally related to ML210 and ML162. RSL3 is another widely used covalent GPX4 inhibitor.

CompoundCell TypeConcentration Range / IC50Incubation TimeOutcome Measured
RSL3 Human Primary T-cells (Stimulated)0.1 µM - 5 µM48 hoursDecreased Viability
ML162 Human Primary T-cells (Stimulated)0.1 µM - 5 µM48 hoursDecreased Viability
RSL3 Primary Hippocampal Neurons15 µM24 hoursIncreased Cytoplasmic Ca²⁺
RSL3 HCT116 (Colon Cancer Cells)IC50: 4.084 µM24 hoursCell Death
RSL3 LoVo (Colon Cancer Cells)IC50: 2.75 µM24 hoursCell Death
ML210 OCI-AML3 (AML Cells)0.5 µM48 hoursCell Death

Experimental Protocols & Methodologies

Protocol 1: General this compound Treatment for Cytotoxicity Assessment

This protocol describes a general workflow for treating adherent primary cells with this compound and assessing viability.

  • Cell Seeding: Plate primary cells in a 96-well plate at a density optimized for your cell type. Allow cells to adhere and stabilize for 24 hours in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. From this stock, create a series of working solutions in pre-warmed complete cell culture medium. It is common to prepare 2x final concentration working solutions.

  • Cell Treatment: Carefully remove the medium from the wells. Add the this compound working solutions to the appropriate wells. Include a "vehicle-only" control (medium with the highest concentration of DMSO used) and an "untreated" control (medium only).

  • Incubation: Return the plate to the incubator for the desired time period (e.g., 24 or 48 hours).

  • Viability Assay: Assess cell viability using a preferred method, such as a CCK-8/MTS assay or a luciferase-based assay (e.g., CellTiter-Glo®)[4][8]. Follow the manufacturer's instructions for the chosen assay.

  • Data Analysis: Calculate cell viability relative to the vehicle-only control wells and plot the dose-response curve to determine the IC50 value.

Protocol 2: Lipid Peroxidation Assay

This protocol measures the accumulation of lipid ROS, a key feature of ferroptosis, using the fluorescent probe C11-BODIPY™ 581/591.

  • Cell Treatment: Treat primary cells with this compound (and controls, including this compound + Ferrostatin-1) in a suitable culture plate (e.g., 12-well or 6-well plate) for the desired time.

  • Probe Loading: Following treatment, harvest the cells and resuspend them in full culture medium containing 0.5 µM C11-BODIPY™ 581/591 probe[1].

  • Incubation: Incubate the cells with the probe for 30 minutes at 37°C, protected from light.

  • Flow Cytometry: After incubation, wash the cells with PBS. Analyze the cells using a flow cytometer. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides. An increase in the green fluorescence signal indicates lipid peroxidation.

Visualizations: Pathways and Workflows

Signaling Pathway of this compound-Induced Ferroptosis

G cluster_0 Cell Membrane cluster_1 Cytosol SystemXc System Xc- Cysteine Cysteine SystemXc->Cysteine reduction PUFA_mem Membrane PUFA-PL Lipid_ROS Lipid Peroxides (L-OOH) PUFA_mem->Lipid_ROS oxidation Cystine Cystine (extracellular) Cystine->SystemXc import GSH GSH (Glutathione) Cysteine->GSH synthesis GPX4 GPX4 GSH->GPX4 cofactor Lipid_OH Lipid Alcohols (L-OH) GPX4->Lipid_OH This compound This compound This compound->GPX4 inhibits Lipid_ROS->GPX4 reduced by Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis triggers Iron Fe²⁺ Iron->Lipid_ROS catalyzes

Caption: this compound inhibits GPX4, blocking the reduction of lipid peroxides and leading to ferroptosis.

Experimental Workflow for this compound Treatment

G start Start seed 1. Seed Primary Cells in 96-well plate start->seed adhere 2. Allow Adherence (24 hours) seed->adhere prepare 3. Prepare this compound Dilutions (in culture medium) adhere->prepare treat 4. Treat Cells (Include Vehicle & Untreated Controls) prepare->treat incubate 5. Incubate (e.g., 24-48 hours) treat->incubate assay 6. Perform Cell Viability Assay (e.g., MTS, CellTiter-Glo) incubate->assay analyze 7. Analyze Data (Calculate % Viability, Determine IC50) assay->analyze end End analyze->end

Caption: Standard workflow for assessing the cytotoxicity of this compound on primary cells.

Troubleshooting Logic for High Cytotoxicity

G start Problem: High Cytotoxicity Observed q1 Is Vehicle Control Toxic? start->q1 a1_yes Reduce DMSO concentration (aim for <0.1%) q1->a1_yes Yes q2 Is death rescued by Ferrostatin-1 or DFO? q1->q2 No a2_yes Cytotoxicity is likely on-target ferroptosis. Consider dose reduction. q2->a2_yes Yes q3 Are cells healthy before treatment? q2->q3 No a3_no Optimize cell culture conditions: - Check seeding density - Assess viability pre-treatment q3->a3_no No a3_yes On-target cytotoxicity. Perform time-course and dose-response to find optimal window. q3->a3_yes Yes

Caption: A decision tree for troubleshooting unexpected high cytotoxicity with this compound.

References

ML175 degradation and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with ML175, a potent and selective covalent inhibitor of Glutathione S-Transferase Omega 1 (GSTO1).

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of Glutathione S-Transferase Omega 1 (GSTO1). It acts as an activity-based probe, forming a covalent bond with the active site cysteine residue of GSTO1.[1][2] This irreversible inhibition blocks the deglutathionylation and redox-regulatory functions of GSTO1, leading to an increase in cellular oxidative stress and a reduction in inflammatory signaling.[2]

2. What are the recommended storage conditions for this compound?

Proper storage of this compound is crucial to maintain its stability and activity. Recommendations are summarized in the table below.

Storage TypeConditionDurationNotes
Solid Compound Dry, dark, 0-4°CShort-term (days to weeks)Protect from light and moisture.
Dry, dark, -20°CLong-term (months to years)For extended storage, ensure the container is tightly sealed.[2]
Stock Solution (in DMSO) -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 6 monthsAliquotting is highly recommended.

It is noted that this compound is stable for a few weeks at ambient temperature during shipping.[2]

3. How should I prepare a stock solution of this compound?

This compound is soluble in DMSO. To prepare a stock solution, dissolve the solid compound in high-quality, anhydrous DMSO to your desired concentration (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

4. How do I prepare working solutions for cell-based assays?

To prepare a working solution, dilute your DMSO stock solution in your cell culture medium. It is critical to ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Perform serial dilutions to minimize the precipitation of the compound in the aqueous medium. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

5. I am seeing inconsistent results in my experiments. What could be the cause?

Inconsistent results can stem from several factors:

  • Compound Instability: Improper storage or handling of this compound can lead to its degradation. Ensure you are following the recommended storage conditions and minimizing freeze-thaw cycles of your stock solutions.

  • Precipitation: this compound may precipitate in aqueous solutions. When preparing working solutions, add the DMSO stock to your aqueous buffer or media slowly while vortexing to aid dissolution. Visually inspect your solutions for any precipitate before use.

  • Cell Culture Variability: Ensure your cells are healthy, within a consistent passage number range, and seeded at a uniform density.

  • Pipetting Errors: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent dosing.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

IssuePossible Cause(s)Recommended Solution(s)
Loss of compound activity over time - Degradation of stock solution: Repeated freeze-thaw cycles or improper storage temperature. - Degradation in working solution: Instability in aqueous media at 37°C over long incubation periods.- Aliquot stock solutions into single-use volumes and store at -80°C. - Prepare fresh working solutions immediately before each experiment. - If long incubation times are necessary, perform a time-course experiment to assess the stability of this compound under your specific assay conditions.
High background or off-target effects - Non-specific covalent modification: As a covalent inhibitor, this compound has the potential to react with other cellular nucleophiles. - Compound precipitation: Precipitated compound can cause light scattering in plate-based assays or non-specific cellular stress.- Use the lowest effective concentration of this compound, as determined by a dose-response experiment. - Reduce incubation times where possible. - Ensure complete solubilization of the compound when preparing working solutions. Consider a brief sonication step if precipitation is observed.
Inconsistent results between experiments - Variability in stock solution concentration: Inaccurate weighing of solid compound or pipetting errors during dilution. - Cellular health and density: Differences in cell passage number, confluence, or viability.- For preparing the initial stock, if you have a small amount of powder, it is better to dissolve the entire amount in a known volume of DMSO to get an accurate concentration. - Standardize your cell culture and seeding protocols. Always check cell viability before starting an experiment.
Unexpected cellular toxicity - High DMSO concentration: The final concentration of DMSO in the culture medium is too high. - Off-target effects of this compound: At high concentrations, this compound may induce toxicity through mechanisms other than GSTO1 inhibition.- Ensure the final DMSO concentration is below 0.5%. Include a vehicle control with the same DMSO concentration. - Perform a cytotoxicity assay to determine the optimal non-toxic concentration range for your cell line.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Downstream Signaling

This compound covalently inhibits GSTO1, which plays a role in regulating several downstream signaling pathways. By inhibiting GSTO1, this compound can lead to the activation of inflammatory and cell signaling pathways.

ML175_Mechanism This compound This compound Covalent_Bond Covalent Inhibition This compound->Covalent_Bond GSTO1 GSTO1 Cys_residue Active Site Cysteine GSTO1->Cys_residue GSTO1->Covalent_Bond GSTO1_Inhibited Inhibited GSTO1 Covalent_Bond->GSTO1_Inhibited Downstream Downstream Pathways (e.g., NLRP3, Akt, MEK/ERK) GSTO1_Inhibited->Downstream Modulation

This compound covalently inhibits the active site of GSTO1.
GSTO1 and Downstream Signaling Pathways

GSTO1 has been shown to modulate key signaling pathways involved in inflammation and cell survival, such as the NLRP3 inflammasome, Akt, and MEK/ERK pathways. Inhibition of GSTO1 by this compound can thus influence these cascades.

GSTO1_Signaling cluster_GSTO1 GSTO1 Regulation cluster_downstream Downstream Pathways This compound This compound GSTO1 GSTO1 This compound->GSTO1 inhibition NLRP3 NLRP3 Inflammasome Activation GSTO1->NLRP3 modulation Akt Akt Signaling (Survival) GSTO1->Akt modulation MEK_ERK MEK/ERK Signaling (Proliferation) GSTO1->MEK_ERK modulation

GSTO1 modulates several downstream signaling pathways.
Experimental Workflow: Assessing this compound Stability

This workflow outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

Stability_Workflow cluster_stress Stress Conditions start Prepare this compound Stock Solution (e.g., 1 mg/mL in DMSO) stress_conditions Expose to Stress Conditions start->stress_conditions analysis Analyze Samples by HPLC/UPLC stress_conditions->analysis acid Acid Hydrolysis (e.g., 0.1N HCl) base Base Hydrolysis (e.g., 0.1N NaOH) oxidation Oxidation (e.g., 3% H2O2) thermal Thermal (e.g., 60°C) photo Photolytic (UV/Vis light) end Determine Degradation Profile analysis->end

Workflow for a forced degradation study of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of this compound for in vitro experiments.

Materials:

  • This compound solid compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Cell culture medium or desired aqueous buffer

Procedure:

A. Stock Solution Preparation (e.g., 10 mM):

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 367.71 g/mol .

  • Carefully add the calculated volume of anhydrous DMSO to the vial of this compound.

  • Vortex the solution thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, date, and store at -20°C or -80°C.

B. Working Solution Preparation (e.g., 10 µM in cell culture medium):

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution. For example, to make a 10 µM working solution, you can first make an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of cell culture medium.

  • Then, add 10 µL of the 1 µM intermediate dilution to 990 µL of cell culture medium to achieve the final 10 µM concentration. This stepwise dilution helps to prevent precipitation.

  • Vortex gently between dilutions.

  • Prepare the working solution fresh for each experiment and do not store it for extended periods.

Protocol 2: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation profile.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Water bath or incubator

  • Photostability chamber

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Mobile phase (e.g., acetonitrile and water with a modifier like formic acid or ammonium acetate)

Procedure:

  • Sample Preparation: For each condition, mix a known volume of the this compound stock solution with the stress agent in a suitable vial. Prepare a control sample with the solvent used for the stress agent (e.g., water for HCl, NaOH, and H₂O₂).

  • Acid Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 N NaOH. Incubate at room temperature for various time points. Neutralize the samples with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Incubate at room temperature, protected from light, for various time points.

  • Thermal Degradation: Incubate an aliquot of the this compound stock solution in a water bath or incubator at a high temperature (e.g., 60°C) for various time points.

  • Photolytic Degradation: Expose an aliquot of the this compound stock solution to UV and/or visible light in a photostability chamber for a defined period. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis: At each time point, inject the samples into the HPLC/UPLC system. Monitor the peak area of the parent this compound peak and look for the appearance of new peaks, which would indicate degradation products.

  • Data Interpretation: Calculate the percentage of this compound remaining at each time point for each stress condition. This will provide a quantitative measure of its stability. The appearance of new peaks can be further investigated by mass spectrometry (MS) to identify the degradation products.

References

Technical Support Center: Assessing ML175 Covalent Binding Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the covalent binding efficiency of ML175, a potent inhibitor of Glutathione S-Transferase Omega 1 (GSTO1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a selective, activity-based inhibitor that targets Glutathione S-Transferase Omega 1 (GSTO1). It acts as a covalent inhibitor, forming a permanent bond with its target protein.

Q2: What is the mechanism of action of this compound?

A2: this compound is a hindered alpha-chloroacetamide that covalently modifies the active site cysteine residue (Cys32) of GSTO1. This irreversible binding inactivates the enzyme.

Q3: What are the key applications of this compound in research?

A3: this compound serves as a valuable chemical probe for investigating the biological functions of GSTO1. Given GSTO1's role in inflammation and cancer, this compound is used to study its involvement in pathways such as LPS-stimulated pro-inflammatory signaling and cancer cell survival. The observation that this compound can block LPS-stimulated inflammatory signaling has opened new avenues for the development of novel anti-inflammatory drugs.[1]

Q4: What is the potency of this compound?

A4: this compound is a highly potent inhibitor of GSTO1, with reported IC50 values in the low nanomolar range.

Q5: How can I confirm that this compound is covalently binding to GSTO1 in my experiment?

A5: Mass spectrometry (MS) is the gold standard for confirming covalent adduct formation. By analyzing the intact protein or digested peptides, you can observe a mass shift corresponding to the addition of this compound to GSTO1, specifically on peptides containing the Cys32 residue.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental assessment of this compound's covalent binding to GSTO1.

Issue 1: High background signal or apparent non-specific inhibition in biochemical assays.

  • Possible Cause: Thiol reactivity of this compound with other components in the assay buffer or with other proteins.

  • Troubleshooting Steps:

    • Run a no-enzyme control: Incubate this compound with the assay components, excluding GSTO1, to check for any background reaction.

    • Include a reducing agent: A low concentration of DTT or TCEP in the buffer can help maintain the reduced state of non-target cysteines, but be mindful that high concentrations may react with the inhibitor.

    • Perform a counter-screen: Test this compound against a panel of other cysteine-containing proteins to assess its selectivity. Activity-Based Protein Profiling (ABPP) is a powerful technique for this purpose.

Issue 2: Inconsistent IC50 values across different experimental setups.

  • Possible Cause: The IC50 of an irreversible covalent inhibitor is highly dependent on the pre-incubation time and enzyme concentration.

  • Troubleshooting Steps:

    • Standardize pre-incubation time: Ensure that the pre-incubation time of GSTO1 with this compound is consistent across all experiments.

    • Optimize enzyme concentration: Use the lowest concentration of GSTO1 that still provides a robust signal to minimize enzyme-sequestration of the inhibitor.

    • Consider determining k_inact/K_I: For irreversible inhibitors, the second-order rate constant k_inact/K_I is a more accurate measure of potency than IC50. This parameter is independent of incubation time.

Issue 3: Difficulty in detecting the this compound-GSTO1 adduct by mass spectrometry.

  • Possible Cause: Low stoichiometry of binding, inefficient ionization of the adducted peptide, or suboptimal MS parameters.

  • Troubleshooting Steps:

    • Enrich for the adducted protein: Use affinity purification methods to enrich for GSTO1 before MS analysis.

    • Optimize digestion protocol: Ensure complete digestion of the protein to generate the peptide containing the Cys32 modification. Consider using multiple proteases.

    • Optimize MS acquisition parameters: Use targeted MS methods (e.g., Selected Reaction Monitoring or Parallel Reaction Monitoring) to specifically look for the predicted mass of the this compound-adducted peptide.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound's interaction with GSTO1.

ParameterValueAssay ConditionsReference
IC50 23 nMRecombinant GSTO1[2]
IC50 28 nMRecombinant GSTO1[3][4]
Covalent Target Cys32LC-MS/MS[3][4]
k_inact/K_I Not publicly availableN/AN/A

Note: While k_inact/K_I is the most appropriate measure of potency for irreversible covalent inhibitors, a specific value for this compound has not been identified in publicly available literature. Researchers are encouraged to determine this parameter experimentally.

Experimental Protocols

1. General Protocol for Determining the IC50 of this compound against GSTO1

This protocol is based on a competitive Activity-Based Protein Profiling (ABPP) assay.

  • Materials:

    • Recombinant human GSTO1 protein

    • This compound

    • Activity-based probe (e.g., a fluorescently tagged iodoacetamide)

    • Assay buffer (e.g., PBS, pH 7.4)

    • SDS-PAGE gels and imaging system

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • In a microcentrifuge tube, pre-incubate a fixed concentration of recombinant GSTO1 (e.g., 100 nM) with varying concentrations of this compound for a defined period (e.g., 30 minutes) at room temperature. Include a DMSO vehicle control.

    • Add the activity-based probe to each reaction to a final concentration of 1 µM. Incubate for a further 15 minutes. The probe will react with the active site cysteine of any unbound GSTO1.

    • Quench the reaction by adding 2x SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the gel using a fluorescence scanner. The intensity of the fluorescent band corresponding to GSTO1 will be inversely proportional to the inhibitory activity of this compound.

    • Quantify the band intensities and plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

2. Protocol for Confirmation of this compound-GSTO1 Covalent Adduct by Mass Spectrometry

  • Materials:

    • Recombinant human GSTO1 protein

    • This compound

    • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • DTT (for reduction)

    • Iodoacetamide (for alkylation)

    • Trypsin (for digestion)

    • LC-MS/MS system

  • Procedure:

    • Incubate recombinant GSTO1 (e.g., 5 µM) with an excess of this compound (e.g., 50 µM) for 1 hour at 37°C. Include a control reaction with DMSO.

    • Reduce the protein sample by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 56°C.

    • Alkylate free cysteines by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

    • Remove excess reagents by buffer exchange or protein precipitation.

    • Digest the protein with trypsin overnight at 37°C.

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Search the MS/MS data against the human GSTO1 protein sequence, including a variable modification on cysteine corresponding to the mass of this compound minus the leaving group. The identification of a peptide containing Cys32 with this mass modification confirms covalent binding.

Visualizations

Experimental_Workflow_IC50 cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis GSTO1 GSTO1 Enzyme Preincubation Pre-incubation (GSTO1 + this compound) GSTO1->Preincubation This compound This compound (Varying Conc.) This compound->Preincubation Probe Activity Probe Labeling Probe Labeling Probe->Labeling Preincubation->Labeling SDSPAGE SDS-PAGE Labeling->SDSPAGE Imaging Fluorescence Imaging SDSPAGE->Imaging DataAnalysis Data Analysis & IC50 Imaging->DataAnalysis

Figure 1. Experimental workflow for determining the IC50 of this compound.

GSTO1_Signaling_Pathway cluster_stimuli External Stimuli cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_cellular_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 OxidativeStress Oxidative Stress GSTO1 GSTO1 OxidativeStress->GSTO1 modulates TLR4->GSTO1 activates NFkB NF-κB GSTO1->NFkB enables nuclear translocation NLRP3 NLRP3 Inflammasome GSTO1->NLRP3 activates Akt Akt GSTO1->Akt modulates MEK12 MEK1/2 GSTO1->MEK12 modulates JNK JNK GSTO1->JNK modulates JAK_STAT3 JAK/STAT3 Pathway GSTO1->JAK_STAT3 activates Inflammation Inflammation NFkB->Inflammation NLRP3->Inflammation CellSurvival Cell Survival & Proliferation Akt->CellSurvival MEK12->CellSurvival Apoptosis Apoptosis JNK->Apoptosis CancerProgression Cancer Progression JAK_STAT3->CancerProgression This compound This compound This compound->GSTO1 inhibits

Figure 2. Simplified overview of GSTO1's role in cellular signaling.

References

Validation & Comparative

A Comparative Guide to ML175 and Other GSTO1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of ML175 and other prominent Glutathione S-transferase Omega 1 (GSTO1) inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on inhibitor performance, outlines detailed experimental methodologies, and visualizes key cellular pathways.

Performance Comparison of GSTO1 Inhibitors

The following table summarizes the quantitative data for this compound and other selected GSTO1 inhibitors, focusing on their inhibitory potency.

InhibitorTypeIC50 (nM)Ki (nM)k_inact/K_I (M⁻¹s⁻¹)Cell-Based Potency (IC50, nM)Notes
This compound Covalent23[1], 28[2][3]N/AN/A250 (complete inhibition)[2][3]Covalently labels the active site cysteine.[2][3]
KT53 Covalent21[4][5][6]N/AN/A35[4][6][7][8]Irreversible α-chloroacetamide inhibitor.[4]
C1-27 (GSTO1-IN-1) Covalent31[9], 220[10][11]N/AN/AN/ACovalently modifies the catalytic cysteine.[10]
GSTO1-IN-4 Selective40160N/AN/AShows low inhibition against GSTO2-2, GSTA1-1, and GSTP1-1.
A13 CovalentN/AN/A226[12]N/AAllosteric inhibitor with a distinct binding mode.[12]
NBDHEX GSTP1-1 InhibitorN/AN/AN/AN/APrimarily a potent GSTP1-1 inhibitor; its specific activity against GSTO1 is not well-defined in the literature.

N/A : Not Available in the searched literature.

Signaling Pathway Involvement: GSTO1, Akt, and MEK

GSTO1 has been shown to modulate key signaling pathways involved in cell survival and proliferation, particularly the Akt and MEK/ERK pathways. Evidence suggests that the enzymatic activity of GSTO1 inhibits the activation of Akt and MEK1/2.[13] Inhibition of GSTO1 by molecules like this compound leads to the activation of these kinases.[13] This interaction appears to be through direct or indirect physical association, as both Akt and MEK1/2 have been shown to co-immunoprecipitate with GSTO1.[13]

GSTO1_Signaling cluster_upstream Upstream Signals cluster_receptor Receptor Tyrosine Kinase cluster_pathways Signaling Cascades cluster_gsto1 GSTO1 Regulation cluster_downstream Cellular Response Growth_Factors Growth Factors RTK RTK Growth_Factors->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Proliferation Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation GSTO1 GSTO1 GSTO1->Akt Inhibits Activation GSTO1->MEK Inhibits Activation

GSTO1's inhibitory role in the Akt and MEK/ERK signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Fluorescence Polarization Activity-Based Protein Profiling (FluoPol-ABPP)

This high-throughput screening method is used to identify inhibitors of GSTO1 by measuring the change in fluorescence polarization of a probe.

Workflow Diagram:

FluoPol_ABPP_Workflow cluster_prep Preparation cluster_incubation1 Incubation cluster_reaction Reaction cluster_detection Detection Dispense_Enzyme Dispense GSTO1 in Assay Buffer Add_Inhibitor Add Test Compound (e.g., this compound) or DMSO Dispense_Enzyme->Add_Inhibitor Incubate_1 Incubate for 30 min at 25°C Add_Inhibitor->Incubate_1 Add_Probe Add Fluorescent Probe (e.g., SE-Rh) Incubate_1->Add_Probe Incubate_2 Incubate for 20 hours at 37°C Add_Probe->Incubate_2 Equilibrate Equilibrate to Room Temp Incubate_2->Equilibrate Measure_FP Measure Fluorescence Polarization Equilibrate->Measure_FP

Workflow for FluoPol-ABPP to screen for GSTO1 inhibitors.

Protocol:

  • Preparation : Dispense 4.0 µL of Assay Buffer (50 mM Tris HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Pluronic detergent) containing 1.25 µM of recombinant GSTO1 into 1536-well microtiter plates.

  • Compound Addition : Add 30 nL of the test compound dissolved in DMSO or DMSO alone (control) to the wells.

  • Incubation : Incubate the plates for 30 minutes at 25°C.

  • Probe Addition : Start the assay by dispensing 1.0 µL of 375 nM SE-Rh probe in Assay Buffer to all wells.

  • Reaction : Centrifuge the plates and incubate for 20 hours at 37°C.

  • Measurement : Equilibrate the plates to room temperature for 10 minutes before reading the fluorescence polarization. Compounds that inhibit GSTO1 will prevent the binding of the fluorescent probe, resulting in a low polarization value.

Competitive Activity-Based Protein Profiling (ABPP) for IC50 Determination

This gel-based assay determines the IC50 value of an inhibitor by measuring its ability to compete with a fluorescent probe for binding to GSTO1.

Protocol:

  • Reaction Setup : In a total volume of 50 µL of DPBS, incubate 250 nM of recombinant GSTO1 with varying concentrations of the test inhibitor (e.g., this compound) for 30 minutes at 25°C.

  • Probe Labeling : Add a rhodamine-conjugated sulfonate ester (SE-Rh) activity-based probe to a final concentration of 10 µM.

  • Incubation : Incubate the reaction mixture for 1 hour at 25°C.

  • Quenching : Stop the reaction by adding 2x SDS-PAGE loading buffer.

  • Analysis : Separate the proteins by SDS-PAGE and visualize the fluorescently labeled GSTO1 using an in-gel fluorescent scanner.

  • Quantification : Determine the percentage of remaining GSTO1 activity by measuring the integrated optical density of the GSTO1 band relative to a DMSO-only control.

  • IC50 Calculation : Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[7]

GST Enzymatic Assay using CDNB

This is a general spectrophotometric assay to measure the enzymatic activity of GST, which can be adapted to assess the inhibitory effect of compounds.

Protocol:

  • Reagent Preparation :

    • Assay Buffer : PBS adjusted to pH 6.5.

    • CDNB Stock : 100 mM 1-chloro-2,4-dinitrobenzene in ethanol.

    • GSH Stock : 100 mM reduced glutathione in ethanol.

  • Assay Cocktail : For each 1 mL of assay cocktail, mix 980 µL of PBS (pH 6.5), 10 µL of 100 mM CDNB, and 10 µL of 100 mM Glutathione.[14]

  • Reaction :

    • In a 1.5 mL plastic cuvette, add 900 µL of the assay cocktail.

    • To test inhibition, pre-incubate the enzyme with the inhibitor for a specified time before adding it to the cocktail.

    • Add 100 µL of the GST-containing sample (or GST pre-incubated with an inhibitor) to the cuvette and mix.

    • For the blank, add 100 µL of PBS.[14]

  • Measurement : Measure the increase in absorbance at 340 nm for five minutes at 30°C. The rate of reaction is determined from the linear portion of the absorbance curve.[14]

  • Calculation : The enzymatic activity is calculated using the molar extinction coefficient of the CDNB-glutathione conjugate (0.0096 µM⁻¹cm⁻¹).[14] The percentage of inhibition is determined by comparing the activity in the presence of the inhibitor to the control (no inhibitor).

References

Validating Target Engagement of Novel Inhibitors in a Cellular Context: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a novel small molecule inhibitor, such as ML175, directly interacts with its intended target within the complex environment of a living cell is a critical step in drug discovery. This guide provides an objective comparison of two prominent label-free methods for validating target engagement in cells: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay. We present supporting experimental data in a comparative table, detailed methodologies for each key experiment, and visual diagrams to illustrate the workflows.

Comparative Analysis of Target Engagement Methodologies

Deciding on the most suitable target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. The table below offers a clear comparison of CETSA and DARTS to aid in selecting the optimal method for your research needs.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand binding increases the thermal stability of the target protein, making it more resistant to heat-induced denaturation and aggregation.[1][2]Ligand binding protects the target protein from proteolytic degradation.[3][4][5][6][7]
Primary Readout Quantification of the soluble fraction of the target protein after heat treatment, typically by Western blot, ELISA, or mass spectrometry.[1][8]Quantification of the intact target protein after limited proteolysis, usually by Western blot or mass spectrometry.[3][6][7]
Throughput Can be adapted for higher throughput, especially with advanced techniques like HTDR-CETSA and RT-CETSA.[8][9]Generally lower throughput, though can be adapted for screening purposes.[7]
Requirement forCompound Modification No modification of the compound is required.[10]No modification of the compound is required.[4][5][6][7]
Cellular State Can be performed in intact cells, cell lysates, and even tissues.[1][2][11][12]Typically performed in cell lysates, but can be adapted for intact cells.[3][6]
Key Advantages - Directly measures target engagement in a physiological context.[13] - Applicable to a wide range of soluble intracellular proteins.[8] - Does not require labeling of the compound or target.[10][14]- Simple and straightforward methodology.[4][5] - Independent of the drug's mechanism of action.[6] - Can be used to identify unknown targets.[6]
Limitations - Not suitable for membrane proteins or proteins that do not show a thermal shift upon ligand binding. - Requires a specific antibody for the target protein for Western blot-based detection.- The choice of protease and digestion conditions is critical and may require optimization. - May not be suitable for all proteins, depending on their susceptibility to proteolysis.

Experimental Protocols

Reproducibility is paramount in drug discovery. The following sections provide detailed, step-by-step protocols for the Western blot-based CETSA and DARTS target engagement assays.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is a generalized version for a Western blot-based CETSA.

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with the test compound (e.g., this compound) or vehicle control for a specified time.

  • Heat Challenge:

    • Resuspend the cell pellet in a suitable buffer (e.g., PBS) and aliquot into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.[13]

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[13]

  • Western Blot Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration and normalize all samples.

    • Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific to the target protein.

    • Wash and incubate with a secondary HRP-conjugated antibody.

  • Data Analysis:

    • Develop the blot using a chemiluminescent substrate and image the bands.

    • Quantify the band intensities to generate a melting curve (soluble protein vs. temperature) for both the compound-treated and vehicle-treated samples. A shift in the melting curve indicates target engagement.[13]

Drug Affinity Responsive Target Stability (DARTS) Protocol

This protocol is a generalized version for a Western blot-based DARTS experiment.

  • Cell Lysis:

    • Lyse cultured cells in a non-denaturing lysis buffer.

    • Centrifuge the lysate to remove cell debris and collect the supernatant.

    • Determine and normalize the protein concentration of the lysates.

  • Compound Incubation:

    • Incubate the cell lysate with various concentrations of the test compound (e.g., this compound) or a vehicle control for 1 hour at room temperature.[3]

  • Protease Digestion:

    • Add a protease (e.g., pronase or thermolysin) to each sample and incubate for a specific time (e.g., 10-30 minutes) at room temperature. The optimal protease and digestion time need to be determined empirically.

  • Stopping the Reaction:

    • Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

    • Boil the samples to denature the proteins.

  • Western Blot Analysis:

    • Separate the protein fragments by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein.

    • Wash and incubate with a secondary HRP-conjugated antibody.

  • Data Analysis:

    • Develop the blot and image the bands.

    • An increase in the intensity of the full-length target protein band in the compound-treated samples compared to the vehicle control indicates protection from proteolysis and thus target engagement.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for CETSA and DARTS.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_lysis Heat & Lysis cluster_separation Separation cluster_analysis Analysis A 1. Treat Cells with This compound or Vehicle B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation to Pellet Aggregates C->D E 5. Collect Soluble Protein Fraction D->E F 6. Western Blot for Target Protein E->F G 7. Quantify Bands & Generate Melting Curve F->G

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

DARTS_Workflow cluster_lysis_treatment Lysis & Treatment cluster_digestion Proteolysis cluster_analysis Analysis A 1. Prepare Cell Lysate B 2. Incubate Lysate with This compound or Vehicle A->B C 3. Limited Protease Digestion B->C D 4. Stop Digestion C->D E 5. Western Blot for Target Protein D->E F 6. Quantify Full-Length Protein Bands E->F

Caption: Drug Affinity Responsive Target Stability (DARTS) Workflow.

By employing these robust methodologies, researchers can confidently validate the intracellular target engagement of novel inhibitors, a crucial step towards understanding their mechanism of action and advancing them through the drug discovery pipeline.

References

A Comparative Guide to the Efficacy of ML175 and Similar GSTO1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of ML175 and other notable Glutathione S-Transferase Omega 1 (GSTO1) inhibitors. The information presented herein is based on available experimental data to facilitate informed decisions in research and drug development.

Introduction to GSTO1 and its Inhibitors

Glutathione S-Transferase Omega 1 (GSTO1) is a crucial enzyme implicated in various cellular processes, including detoxification of xenobiotics, regulation of inflammatory signaling pathways, and modulation of cell proliferation and apoptosis. Its overexpression has been linked to drug resistance in cancer and other pathological conditions. Consequently, the development of potent and selective GSTO1 inhibitors is a significant area of therapeutic research. This guide focuses on this compound, a well-characterized GSTO1 inhibitor, and compares its efficacy with other known inhibitors, KT53 and C1-27.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, KT53, and C1-27 against GSTO1. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of GSTO1 by 50% and are a key measure of their potency.

CompoundIn Vitro IC50 (nM)In Situ IC50 (nM)Mechanism of Action
This compound 28[1]250 (complete inhibition)[1]Irreversible, covalent labeling of the active site cysteine[1]
KT53 21[2]35[2]Irreversible, α-chloroacetamide inhibitor[2]
C1-27 220[3]Not ReportedCovalent modification of a catalytic cysteine residue[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these GSTO1 inhibitors.

Fluorescence Polarization Activity-Based Protein Profiling (Fluopol-ABPP) for High-Throughput Screening

This assay was a primary method for the discovery of GSTO1 inhibitors.[2]

Objective: To identify small molecule inhibitors of GSTO1 from a large compound library.

Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled activity-based probe (ABP) upon binding to GSTO1. In the absence of an inhibitor, the ABP binds to the larger enzyme, resulting in a high polarization signal. A competitive inhibitor will prevent this binding, leading to a decrease in the polarization signal.[2]

Protocol:

  • Recombinant GSTO1 protein is incubated with individual compounds from a small molecule library in a multi-well plate format.

  • A rhodamine-conjugated sulfonate ester (SE-Rh) activity-based probe is added to each well.

  • The plate is incubated to allow for competitive binding between the test compound and the probe to GSTO1.

  • The fluorescence polarization of each well is measured using a plate reader.

  • A significant decrease in fluorescence polarization compared to a DMSO control indicates potential inhibitory activity.

Gel-Based Competitive Activity-Based Protein Profiling (ABPP) for Target Engagement and Selectivity

This assay is used to confirm the inhibitory activity and assess the selectivity of compounds against GSTO1 in a complex biological sample.[4]

Objective: To visualize the inhibition of endogenous GSTO1 and assess selectivity against other cellular proteins.

Principle: A complex proteome (e.g., cell lysate) is incubated with the inhibitor, followed by the addition of a fluorescently labeled ABP that targets a class of enzymes including GSTO1. The proteins are then separated by SDS-PAGE, and the labeled enzymes are visualized by in-gel fluorescence scanning. A decrease in the fluorescence intensity of the band corresponding to GSTO1 indicates inhibition.[4]

Protocol:

  • Cultured cells (e.g., MDA-MB-435) are treated with the test compound at various concentrations for a specified duration.

  • Cells are harvested, and the soluble proteome is isolated.

  • The proteome is incubated with a rhodamine-tagged activity-based probe (e.g., SE-Rh).

  • The reaction is quenched, and the proteins are separated by SDS-PAGE.

  • The gel is scanned for fluorescence to visualize the labeled proteins.

  • The intensity of the GSTO1 band is quantified to determine the extent of inhibition.

Signaling Pathways Modulated by GSTO1 Inhibition

Inhibition of GSTO1 by compounds like this compound can have significant effects on various cellular signaling pathways. The following diagrams illustrate some of the key pathways involved.

GSTO1 in the JAK/STAT3 Signaling Pathway

GSTO1 has been shown to promote the proliferation, migration, and invasion of cancer cells by activating the JAK/STAT3 signaling pathway. Inhibition of GSTO1 can disrupt this pro-tumorigenic signaling.

GSTO1_JAK_STAT3 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Activation GSTO1 GSTO1 GSTO1->JAK Promotes Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Gene Target Gene Transcription pSTAT3->Gene

GSTO1-mediated activation of the JAK/STAT3 pathway.

GSTO1 in Toll-Like Receptor 4 (TLR4) Signaling

GSTO1 plays a pro-inflammatory role in the TLR4 signaling pathway. Inhibition of GSTO1 can attenuate the inflammatory response initiated by lipopolysaccharide (LPS).[5][6]

GSTO1_TLR4 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS binding GSTO1 GSTO1 MyD88->GSTO1 IKK IKK GSTO1->IKK Activation NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokine Genes NFkB->Cytokines

Role of GSTO1 in the TLR4-mediated inflammatory pathway.

GSTO1 Modulation of Akt and MEK1/2 Signaling

GSTO1 activity has been shown to modulate the activation of the Akt and MEK1/2 kinase pathways, which are critical for cell survival and proliferation. Inhibition of GSTO1 can lead to the activation of these pathways.[7]

GSTO1_Akt_MEK GSTO1 GSTO1 Akt Akt GSTO1->Akt Inhibits Activation MEK1_2 MEK1/2 GSTO1->MEK1_2 Inhibits Activation Survival Cell Survival & Proliferation Akt->Survival MEK1_2->Survival

Inhibitory effect of GSTO1 on Akt and MEK1/2 signaling.

GSTO1 in the Protein Deglutathionylation Cycle

GSTO1 possesses deglutathionylation activity, removing glutathione from glutathionylated proteins. This process is crucial for regulating protein function and is a key mechanism affected by GSTO1 inhibitors.[8][9][10][11]

GSTO1_Deglutathionylation Protein_SH Protein-SH (Reduced) Protein_SSG Protein-S-SG (Glutathionylated) Protein_SH->Protein_SSG Oxidative Stress Protein_SSG->Protein_SH Deglutathionylation GSTO1 GSTO1 Protein_SSG->GSTO1 GSTO1->Protein_SH GSSG GSSG GSTO1->GSSG GSH 2GSH GSH->GSTO1

The role of GSTO1 in the protein deglutathionylation cycle.

Conclusion

This compound, KT53, and C1-27 are all potent inhibitors of GSTO1 that act through a covalent mechanism. This compound and KT53 exhibit comparable in vitro potency in the low nanomolar range, while C1-27 is less potent. The in situ data available for this compound and KT53 suggest that KT53 may have better cell permeability or stability. The choice of inhibitor for a particular research application will depend on the specific requirements for potency, selectivity, and cell-based activity. The diverse roles of GSTO1 in various signaling pathways highlight the therapeutic potential of its inhibitors in cancer, inflammatory diseases, and other conditions. Further comparative studies under standardized conditions would be beneficial for a more direct assessment of the relative efficacy of these compounds.

References

ML175 as a Tool Compound for GSTO1 Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ML175 with other tool compounds used in the research of Glutathione S-transferase Omega 1 (GSTO1). GSTO1 is a crucial enzyme implicated in various cellular processes, including detoxification, response to oxidative stress, and regulation of signaling pathways involved in cancer and inflammation. The selection of a potent and selective inhibitor is paramount for elucidating the precise functions of GSTO1 in these contexts. This document offers a data-driven comparison of this compound and its alternatives, complete with experimental protocols and pathway diagrams to support your research endeavors.

Performance Comparison of GSTO1 Inhibitors

The following table summarizes the in vitro potency of this compound and other commonly used GSTO1 inhibitors. The data highlights their half-maximal inhibitory concentrations (IC50), providing a clear metric for comparing their efficacy.

CompoundIC50 (nM)Mechanism of ActionKey Features
This compound 28[1]CovalentHighly potent and selective. Covalently labels the active site cysteine of GSTO1.[1]
C1-27 (GSTO1-IN-1)31CovalentPotent inhibitor that also acts via covalent modification of the active site cysteine.
KT5321IrreversibleA potent and selective irreversible inhibitor identified through a high-throughput screen.[2]

Experimental Methodologies

Detailed protocols for key assays are provided below to enable researchers to replicate and validate these findings.

Competitive Activity-Based Protein Profiling (ABPP)

This assay is used to determine the potency and selectivity of inhibitors against GSTO1 within a complex biological sample.

Protocol:

  • Proteome Preparation: Prepare a soluble proteome from a cell line of interest (e.g., MDA-MB-435) at a concentration of 1 mg/mL in Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Inhibitor Incubation: Incubate the proteome with the test compound (e.g., this compound, C1-27, or KT53) at various concentrations for 30 minutes at 25°C. A DMSO-only control should be included.

  • Probe Labeling: Add a rhodamine-conjugated sulfonate ester (SE-Rh) activity-based probe to a final concentration of 10 µM. Incubate for 1 hour at 25°C. This probe covalently binds to the active site of GSTO1.

  • SDS-PAGE and Fluorescence Scanning: Quench the reaction with 2x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE. Visualize the labeled GSTO1 by in-gel fluorescence scanning.

  • Data Analysis: The inhibitory potency is determined by the reduction in fluorescence intensity of the GSTO1 band in the presence of the inhibitor compared to the DMSO control. The integrated optical density of the bands is measured to calculate the percentage of remaining GSTO1 activity.

Fluorescence Polarization High-Throughput Screen (HTS)

This assay is suitable for screening large compound libraries to identify novel GSTO1 inhibitors.

Protocol:

  • Assay Preparation: Dispense 4.0 µL of assay buffer (50 mM Tris HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Pluronic F-68) containing 1.25 µM of recombinant GSTO1 into 1536-well microtiter plates.

  • Compound Addition: Add 30 nL of test compound in DMSO or DMSO alone to the wells and incubate for 30 minutes at 25°C.

  • Probe Addition: Initiate the assay by dispensing 1.0 µL of 375 nM SE-Rh probe in assay buffer to all wells.

  • Incubation and Measurement: Centrifuge the plates and incubate for 20 hours at 37°C. Measure the fluorescence polarization.

  • Principle: In the absence of an inhibitor, the small fluorescent probe (SE-Rh) binds to the much larger GSTO1 enzyme, resulting in a high fluorescence polarization signal due to the slower tumbling of the complex. An effective inhibitor will compete with the probe for binding to GSTO1, leaving the probe free in solution, which results in a low fluorescence polarization signal.

GSTO1-Modulated Signaling Pathways

GSTO1 has been shown to influence key cellular signaling pathways. Understanding these interactions is critical for interpreting the effects of GSTO1 inhibitors in a cellular context.

GSTO1 and the Akt/MEK Signaling Pathway

Inhibition of GSTO1 has been demonstrated to lead to the activation of the Akt and MEK1/2 kinases.[3] This suggests that GSTO1 plays a role in negatively regulating these pro-survival and proliferation pathways.

GSTO1_Akt_MEK_Pathway cluster_inhibitor Inhibition GSTO1 GSTO1 Akt Akt GSTO1->Akt MEK1_2 MEK1/2 GSTO1->MEK1_2 Proliferation Cell Proliferation & Survival Akt->Proliferation MEK1_2->Proliferation This compound This compound This compound->GSTO1

Caption: GSTO1 negatively regulates Akt and MEK1/2 signaling.

GSTO1 and the JAK/STAT3 Signaling Pathway

Overexpression of GSTO1 has been correlated with increased phosphorylation of JAK and STAT3, key components of a signaling pathway often implicated in cancer cell proliferation and survival.[4]

GSTO1_JAK_STAT3_Pathway cluster_inhibitor Inhibition GSTO1 GSTO1 JAK JAK (Janus Kinase) GSTO1->JAK promotes phosphorylation STAT3 STAT3 JAK->STAT3 phosphorylates GeneTranscription Gene Transcription (Proliferation, Anti-apoptosis) STAT3->GeneTranscription This compound This compound This compound->GSTO1

Caption: GSTO1 promotes the activation of the JAK/STAT3 pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for characterizing a novel GSTO1 inhibitor.

Experimental_Workflow cluster_screening Screening & Identification cluster_validation In Vitro Validation cluster_cellular Cellular Characterization HTS High-Throughput Screen (Fluorescence Polarization) Hit_Compounds Hit Compounds HTS->Hit_Compounds ABPP Competitive ABPP (IC50 Determination) Hit_Compounds->ABPP Selectivity Selectivity Profiling ABPP->Selectivity Cell_Viability Cell Viability Assays (e.g., MTT) Selectivity->Cell_Viability Pathway_Analysis Signaling Pathway Analysis (Western Blot) Cell_Viability->Pathway_Analysis

Caption: Workflow for GSTO1 inhibitor characterization.

References

Independent Verification of ML175 Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the glutathione S-transferase omega 1 (GSTO1) inhibitor, ML175, with other known inhibitors. The information presented is collated from independent research studies to assist researchers, scientists, and drug development professionals in their evaluation of this compound. This document includes a summary of quantitative data, detailed experimental protocols for assessing inhibitor activity, and diagrams of relevant signaling pathways.

Comparative Analysis of GSTO1 Inhibitors

This compound has been identified as a potent and selective inhibitor of GSTO1.[1] It acts as an activity-based inhibitor, covalently labeling the active site cysteine nucleophile of GSTO1.[1] For a comprehensive evaluation, its performance has been compared with other notable GSTO1 inhibitors, KT53 and C1-27.

InhibitorIC50 (in vitro)Mechanism of ActionKey Findings
This compound 28 nM[1]Covalent, irreversible inhibitor targeting the active site cysteine.[1]Highly potent and selective for GSTO1 with a favorable stability and solubility profile.[1]
KT53 21 nMIrreversible α-chloroacetamide inhibitor.Demonstrates excellent in vitro and in situ potency. Treatment with KT53 increased cancer cell sensitivity to cisplatin.
C1-27 ~220 nMCovalently modifies a cysteine residue.[2]Effectively suppresses adipocyte differentiation and has been shown to reduce the stability of the GSTO1 protein.[2]

Note: The IC50 values presented are from different studies and may not be directly comparable due to potential variations in experimental conditions.

Experimental Protocols

To facilitate the independent verification of this compound activity and its comparison with other inhibitors, two key experimental protocols are detailed below.

High-Throughput Screening for GSTO1 Inhibitors using Fluorescence Polarization-Activity-Based Protein Profiling (FluoPol-ABPP)

This method was utilized in the initial high-throughput screening that identified this compound.[1]

Objective: To identify compounds that inhibit the binding of a fluorescent probe to GSTO1.

Principle: Inhibitors will prevent the binding of a fluorescently labeled probe to GSTO1, resulting in a low fluorescence polarization signal.

Materials:

  • Recombinant GSTO1 protein

  • Fluorescent activity-based probe (e.g., SE-Rh)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM DTT, 0.01% Pluronic F-68

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 1536-well microtiter plates

Procedure:

  • Dispense 4.0 µL of Assay Buffer containing 1.25 µM GSTO1 into each well of a 1536-well plate.

  • Add 30 nL of test compound in DMSO or DMSO alone (for control) to the appropriate wells.

  • Incubate the plate for 30 minutes at 25°C.

  • Initiate the reaction by dispensing 1.0 µL of 375 nM SE-Rh probe in Assay Buffer to all wells.

  • Centrifuge the plates and incubate for 20 hours at 37°C.

  • Equilibrate the plates to room temperature for 10 minutes before reading.

  • Measure fluorescence polarization using a suitable plate reader with excitation at 525 nm and emission at 598 nm.[3]

Data Analysis: The percentage of inhibition is calculated relative to the DMSO control. Compounds showing significant inhibition are selected for further validation.

IC50 Determination using Gel-Based Competitive Activity-Based Protein Profiling (ABPP)

This protocol is used to determine the potency of the identified inhibitors.

Objective: To determine the concentration of an inhibitor required to reduce GSTO1 activity by 50%.

Principle: The inhibitor competes with a fluorescent probe for binding to the active site of GSTO1. The remaining active enzyme is labeled by the probe, and the fluorescence intensity is quantified by SDS-PAGE and in-gel fluorescence scanning.

Materials:

  • Recombinant GSTO1 protein (250 nM)

  • Assay Buffer: DPBS with 0.01% pluronic detergent[3]

  • Test inhibitor at various concentrations (e.g., 7-point series from 3 µM to 3 nM)[3]

  • Rhodamine-conjugated sulfonate ester (SE-Rh) activity-based probe (10 µM)

  • 2x SDS-PAGE loading buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • In-gel fluorescence scanner

Procedure:

  • In a total volume of 50 µL in DPBS, incubate 250 nM of recombinant GSTO1 with the test inhibitor (at varying concentrations) or DMSO (control) for 30 minutes at 25°C.[3]

  • Add 10 µM of the SE-Rh probe and incubate for 1 hour at 25°C.[3]

  • Quench the reaction by adding 2x SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled GSTO1 using an in-gel fluorescence scanner.

  • Quantify the integrated optical density of the GSTO1 band for each inhibitor concentration.

Data Analysis: The percentage of remaining GSTO1 activity is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.[3]

Signaling Pathways Involving GSTO1

GSTO1 has been implicated in the modulation of several key signaling pathways that are critical in cellular processes such as proliferation, survival, and inflammation. The following diagrams illustrate the role of GSTO1 in these pathways.

GSTO1_JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene Target Gene Transcription (Proliferation, Survival) GSTO1 GSTO1 GSTO1->JAK Promotes Phosphorylation GSTO1_Akt_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation GSTO1 GSTO1 GSTO1->Akt Inhibits Activation GSTO1->MEK Inhibits Activation This compound This compound This compound->GSTO1 Inhibits

References

A Comparative Analysis of GSTO1 Inhibition: Pharmacological versus Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Glutathione S-transferase Omega 1 (GSTO1) has emerged as a significant player in a multitude of cellular processes, including detoxification, antioxidant defense, and the modulation of key signaling pathways. Its dysregulation has been implicated in various diseases, most notably cancer and inflammatory conditions. Consequently, targeting GSTO1 has become an attractive therapeutic strategy. This guide provides a detailed comparative analysis of two primary methods for inhibiting GSTO1 function: the pharmacological inhibitor ML175 and genetic knockdown techniques.

This document offers an objective comparison of the performance, experimental considerations, and underlying mechanisms of these two approaches, supported by experimental data. We present quantitative data in clearly structured tables, provide detailed experimental protocols for key methodologies, and utilize visualizations to illustrate complex signaling pathways and experimental workflows.

At a Glance: this compound vs. Genetic Knockdown of GSTO1

FeatureThis compound (Pharmacological Inhibition)Genetic Knockdown (e.g., shRNA, siRNA)
Mechanism of Action Covalent, activity-based inhibitor that irreversibly binds to the active site cysteine (Cys32) of GSTO1.[1]Reduces or eliminates the expression of the GSTO1 protein by targeting its mRNA for degradation or preventing its translation.
Speed of Onset Rapid, with inhibition occurring shortly after administration.Slower onset, requiring time for mRNA and protein turnover.
Duration of Effect Can be long-lasting due to irreversible binding, but may be influenced by drug metabolism and clearance.Can be transient (siRNA) or stable (shRNA, CRISPR), allowing for both short-term and long-term studies.
Specificity Highly selective for GSTO1, with over 350-fold selectivity against other potential targets.[1]Highly specific to the GSTO1 gene, but potential for off-target effects exists depending on the design of the knockdown construct.
Reversibility Irreversible inhibition of the targeted enzyme.Reversible by re-introducing the gene; however, stable knockdowns are generally considered long-term.
Applications Acute studies, in vivo models, validation of GSTO1 as a drug target.Mechanistic studies, long-term functional analysis, target validation.
Delivery Systemic or local administration in vivo; direct application to cell culture.Requires transfection or transduction of cells with nucleic acid constructs (e.g., plasmids, viral vectors).

Quantitative Performance Data

Direct quantitative comparisons of this compound and GSTO1 knockdown from a single study are limited in the current literature. However, by collating data from various sources, we can establish a comparative overview of their effects on key cellular processes.

Table 1: Effects on Cancer Cell Proliferation and Viability
Cell LineInterventionObserved EffectQuantitative DataCitation
HCT116 (Colon Cancer)GSTO1 siRNADecreased cell viabilityViability reduced to ~60-70% of control[2]
A549 (Non-Small Cell Lung Cancer)GSTO1 shRNASignificantly inhibited cell proliferationP<0.01 compared to control[3][4]
U-87 MG (Glioblastoma)GSTO1 KnockoutSlowed cell growth-[5]
Various Cancer Cell LinesThis compoundInhibited cell viabilityIC50 values vary depending on the cell line[6][7][8][9][10]

Note: IC50 values for this compound across a panel of cancer cell lines would be required for a direct comparison with the proliferation data from GSTO1 knockdown studies. Researchers should determine the IC50 of this compound in their specific cell line of interest for a more accurate comparison.

Table 2: Impact on Inflammatory Signaling
Model SystemInterventionPathway AffectedKey FindingsCitation
Mouse Macrophages (J774.1A)GSTO1 shRNALPS-TLR4 PathwayBlocked LPS-induced ROS production and metabolic switch[1][11][12]
Wild-type MiceThis compoundLPS-induced InflammationAmeliorated the inflammatory response to LPS[11][13]
Non-Small Cell Lung Cancer Cells (A549)GSTO1 shRNAJAK/STAT3 PathwayDecreased phosphorylation of JAK and STAT3[3][14]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes discussed, the following diagrams have been generated using the Graphviz DOT language.

GSTO1_Signaling_Pathways cluster_lps LPS/TLR4 Inflammatory Pathway cluster_jak_stat JAK/STAT Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates GSTO1_LPS GSTO1 TLR4->GSTO1_LPS signals through ROS ROS Production GSTO1_LPS->ROS Metabolic_Switch Glycolytic Switch GSTO1_LPS->Metabolic_Switch Inflammation Inflammation ROS->Inflammation Metabolic_Switch->Inflammation ML175_LPS This compound ML175_LPS->GSTO1_LPS inhibits Knockdown_LPS Genetic Knockdown Knockdown_LPS->GSTO1_LPS inhibits Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates Proliferation Proliferation, Migration, Invasion STAT3->Proliferation Apoptosis Apoptosis STAT3->Apoptosis GSTO1_JAK GSTO1 GSTO1_JAK->JAK promotes phosphorylation Knockdown_JAK Genetic Knockdown Knockdown_JAK->GSTO1_JAK inhibits

Caption: Signaling pathways modulated by GSTO1.

Experimental_Workflow cluster_knockdown GSTO1 Genetic Knockdown Workflow cluster_this compound This compound Inhibition Workflow start_kd Design & Synthesize shRNA/siRNA constructs transfection Transfection/Transduction of cells start_kd->transfection selection Selection of stable knockdown cells (optional) transfection->selection validation Validation of Knockdown (qPCR, Western Blot) selection->validation phenotypic_assay_kd Phenotypic Assays (Proliferation, Apoptosis, etc.) validation->phenotypic_assay_kd start_this compound Prepare this compound stock solution treatment Treat cells with this compound (dose-response) start_this compound->treatment cell_seeding Seed cells cell_seeding->treatment incubation Incubate for desired time treatment->incubation phenotypic_assay_this compound Phenotypic Assays (Viability, Signaling, etc.) incubation->phenotypic_assay_this compound

Caption: Experimental workflows for GSTO1 inhibition.

Detailed Experimental Protocols

Protocol 1: GSTO1 Genetic Knockdown using shRNA

This protocol outlines the steps for creating stable GSTO1 knockdown cell lines using a lentiviral-based shRNA approach.

Materials:

  • HEK293T cells for lentiviral packaging

  • Target cells (e.g., A549)

  • shRNA plasmid targeting human GSTO1 (and a non-targeting control)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent

  • Complete cell culture medium

  • Puromycin (or other selection antibiotic)

  • Polybrene

  • TRIzol reagent and cDNA synthesis kit for qPCR

  • Antibodies for Western blotting: anti-GSTO1 and loading control (e.g., anti-GAPDH)

Procedure:

  • Lentivirus Production: a. Co-transfect HEK293T cells with the shRNA plasmid and packaging plasmids using a suitable transfection reagent. b. Collect the virus-containing supernatant at 48 and 72 hours post-transfection. c. Pool the supernatant and filter through a 0.45 µm filter.

  • Transduction of Target Cells: a. Seed target cells in a 6-well plate. b. The next day, infect the cells with the collected lentivirus in the presence of polybrene (8 µg/mL). c. After 24 hours, replace the virus-containing medium with fresh complete medium.

  • Selection of Stable Knockdown Cells: a. 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration. b. Replace the medium with fresh puromycin-containing medium every 2-3 days until non-transduced control cells are completely eliminated.

  • Validation of Knockdown: a. qPCR: Extract total RNA from the stable cell lines, synthesize cDNA, and perform quantitative PCR to measure GSTO1 mRNA levels relative to a housekeeping gene. b. Western Blot: Lyse the cells and perform Western blotting to assess the reduction in GSTO1 protein levels compared to the non-targeting control.

Protocol 2: Pharmacological Inhibition with this compound

This protocol describes the general procedure for treating cultured cells with this compound to assess its effect on cell viability.

Materials:

  • Target cells

  • This compound compound

  • DMSO (for stock solution)

  • Complete cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Preparation of this compound Stock Solution: a. Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). b. Store the stock solution at -20°C or -80°C.

  • Cell Seeding: a. Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. b. Allow cells to adhere overnight.

  • Treatment: a. Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.1%). b. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).

  • Incubation: a. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Cell Viability Assay: a. At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions. b. Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the data and determine the half-maximal inhibitory concentration (IC50) value.

Conclusion

Both this compound and genetic knockdown are powerful tools for investigating the function of GSTO1. The choice between these two approaches will depend on the specific research question, the desired experimental timeline, and the model system being used.

  • This compound offers a rapid and potent method for inhibiting GSTO1 activity, making it ideal for acute studies and for validating the enzyme as a druggable target in various disease models. Its high selectivity minimizes the risk of off-target effects.

  • Genetic knockdown provides a highly specific means of reducing GSTO1 expression, allowing for the study of the long-term consequences of its absence. Stable knockdown cell lines are invaluable for mechanistic studies and for understanding the chronic roles of GSTO1 in cellular physiology and pathology.

For a comprehensive understanding of GSTO1's function, a combinatorial approach utilizing both pharmacological inhibition and genetic knockdown is often the most robust strategy. This allows for the validation of findings across different inhibitory mechanisms and provides a more complete picture of the biological roles of this important enzyme.

References

A Comparative Guide to the Anti-Inflammatory Effects of Incadronate (YM175) and Diclofenac

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of Incadronate (also known as YM175), a third-generation bisphosphonate, and Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). The information presented is intended to assist researchers in evaluating these compounds for potential therapeutic applications.

Executive Summary

Incadronate (YM175) and Diclofenac exhibit anti-inflammatory effects through distinct mechanisms of action. Diclofenac, a classic NSAID, primarily targets the cyclooxygenase (COX) enzymes, thereby inhibiting prostaglandin synthesis. In contrast, Incadronate's anti-inflammatory activity is linked to the inhibition of macrophage migration and interference with the mevalonate pathway. While extensive quantitative data exists for Diclofenac's in vitro anti-inflammatory potency, similar specific data for Incadronate is less readily available in the public domain. This guide summarizes the known effects of both compounds on key inflammatory mediators and signaling pathways.

Quantitative Comparison of In Vitro Anti-Inflammatory Activity

The following table summarizes the available quantitative data for the in vitro anti-inflammatory effects of Incadronate (YM175) and Diclofenac. The data for Incadronate is limited, highlighting an area for further research.

ParameterIncadronate (YM175)DiclofenacReference Cell Line
IC₅₀ for Nitric Oxide (NO) Inhibition Data not available47.12 ± 4.85 µg/mLRAW 264.7 macrophages[1]
IC₅₀ for Prostaglandin E₂ (PGE₂) Inhibition Data not available1.6 ± 0.02 nMHuman synovial cells[2]
Inhibition of TNF-α Production Suppresses joint inflammation in vivoDampens TNF-α-mediated signalingIn vivo models[3]; HepG2 cells[4]
Inhibition of IL-6 Production Suppresses joint inflammation in vivoDecreases IL-6 productionIn vivo models[3]; Human chondrocytes

Note: The lack of specific IC₅₀ values for Incadronate in common in vitro inflammatory assays presents a challenge for direct potency comparison with Diclofenac. The available data for Incadronate primarily describes its effects in in vivo models of arthritis.[3]

Mechanisms of Action

Incadronate (YM175)

Incadronate's primary mechanism as a bisphosphonate involves the inhibition of bone resorption by inducing osteoclast apoptosis.[5] Its anti-inflammatory effects are thought to be a consequence of its impact on macrophage function.

  • Inhibition of Macrophage Migration: In vitro studies have shown that Incadronate suppresses the migration of macrophage-like cells, which could reduce the infiltration of these inflammatory cells into affected tissues.[3]

  • Inhibition of the Mevalonate Pathway: By inhibiting the mevalonate pathway, Incadronate disrupts the prenylation of small GTPase signaling proteins that are crucial for various cellular functions in macrophages, potentially leading to apoptosis.[5]

Diclofenac

Diclofenac is a well-characterized NSAID with a multi-faceted anti-inflammatory mechanism.

  • COX Inhibition: The principal mechanism of Diclofenac is the inhibition of both COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain.

  • NF-κB Pathway Inhibition: Diclofenac has been shown to inhibit the activation of the NF-κB signaling pathway. It can suppress the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor for pro-inflammatory genes.[6]

  • MAPK Pathway Modulation: Diclofenac can also modulate the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK, which are involved in regulating the production of inflammatory cytokines.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Signaling Pathways

G cluster_incadronate Incadronate (YM175) Pathway cluster_diclofenac Diclofenac Pathway incadronate Incadronate (YM175) mevalonate Mevalonate Pathway incadronate->mevalonate inhibits macrophage_migration Macrophage Migration incadronate->macrophage_migration inhibits inflammation_i Inflammation macrophage_migration->inflammation_i contributes to diclofenac Diclofenac cox COX-1 / COX-2 diclofenac->cox inhibits nfkb NF-κB Pathway diclofenac->nfkb inhibits mapk MAPK Pathways (p38, JNK, ERK) diclofenac->mapk modulates prostaglandins Prostaglandins cox->prostaglandins inflammation_d Inflammation prostaglandins->inflammation_d promote cytokines Pro-inflammatory Cytokines nfkb->cytokines mapk->cytokines cytokines->inflammation_d promote G start Seed RAW 264.7 Macrophages pretreat Pre-treat with Incadronate or Diclofenac start->pretreat stimulate Stimulate with LPS (Lipopolysaccharide) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant incubate->collect measure Measure Inflammatory Mediators (NO, PGE₂, TNF-α, IL-6) collect->measure analyze Analyze Data (Calculate IC₅₀ values) measure->analyze end Results analyze->end G start Culture and Treat Cells (e.g., RAW 264.7) lyse Lyse Cells and Extract Proteins start->lyse quantify Quantify Protein Concentration lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Incubate with Primary Antibody (e.g., anti-p-p65, anti-p-p38) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Analyze Band Intensity detect->analyze end Results analyze->end

References

The Synergistic Potential of ML175 in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The small molecule inhibitor ML175, a potent and selective inhibitor of Glutathione S-Transferase Omega 1 (GSTO1), is emerging as a promising candidate for combination cancer therapies.[1] GSTO1 is increasingly implicated in tumor cell proliferation, drug resistance, and the modulation of key signaling pathways, making it an attractive target to enhance the efficacy of existing anticancer agents.[2][3] This guide provides a comparative overview of this compound in combination with other small molecule inhibitors, supported by available experimental data and detailed methodologies.

This compound and Platinum-Based Chemotherapy: Enhancing Cisplatin Efficacy

Preclinical evidence strongly suggests a synergistic relationship between GSTO1 inhibition and platinum-based chemotherapy. While direct quantitative data for this compound in combination with cisplatin is emerging, studies with other potent GSTO1 inhibitors like KT53 and GSTO1-IN-3 have demonstrated a significant enhancement of cisplatin's cytotoxic effects.[4][5][6] This synergy is attributed to the role of GSTO1 in detoxifying chemotherapeutic agents; its inhibition likely leads to increased intracellular concentrations and DNA-adduct formation by cisplatin.[5][7]

Table 1: Performance of GSTO1 Inhibitors in Combination with Cisplatin

GSTO1 InhibitorCancer Cell LineCombination Effect with CisplatinReference
KT53MDA-MB-435 (Melanoma)Significantly enhances cell killing[4][5]
GSTO1-IN-3MDA-MB-231 (Breast Cancer)Synergistically increases cytotoxicity. At 5 µM, GSTO1-IN-3 raised the cytotoxicity of 20 µM Cisplatin to 55.1%.[6]
GSTO1-IN-4MDA-MB-231 (Breast Cancer)Significantly enhances cytotoxicity. At 5 µM, GSTO1-IN-4 raised the cytotoxicity of 20 µM Cisplatin to 68.8%.[8]

Targeting Key Signaling Pathways: this compound with EGFR and MAPK Inhibitors

Recent studies have illuminated the intricate crosstalk between GSTO1 and critical cancer signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways. This provides a strong rationale for combining this compound with inhibitors targeting these cascades.

GSTO1 and EGFR Signaling Crosstalk

Aberrant GSTO1 upregulation has been shown to confer resistance to EGFR tyrosine kinase inhibitors (TKIs) like erlotinib and gefitinib in lung adenocarcinoma.[2][9] Mechanistically, GSTO1 can deglutathionylate and activate downstream effectors of the EGFR pathway, such as AKT, leading to sustained pro-survival signaling.[2][3] Pharmacological inhibition or knockdown of GSTO1 has been shown to restore sensitivity to EGFR-TKIs and synergistically enhance their tumoricidal effects.[2][9]

dot

GSTO1_EGFR_Pathway EGFR EGFR AKT AKT EGFR->AKT EGFR_Inhibitor EGFR Inhibitors (e.g., Erlotinib, Gefitinib) EGFR_Inhibitor->EGFR Inhibits GSTO1 GSTO1 GSTO1->AKT Activates This compound This compound This compound->GSTO1 Inhibits NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Resistance Drug Resistance NFkB->Resistance

Caption: GSTO1 and EGFR signaling crosstalk.

This compound and the MAPK Pathway

The MAPK pathway is another critical regulator of cell growth and survival frequently dysregulated in cancer. Research indicates that GSTO1 activity can modulate the activation of MEK1/2, a central kinase in this pathway.[3] A study using the specific GSTO1 inhibitor this compound demonstrated that its presence led to the activation of both Akt and MEK1/2, suggesting a complex regulatory role for GSTO1.[3] This interplay suggests that combining this compound with MAPK inhibitors could be a strategic approach to overcome resistance mechanisms and achieve a more profound anti-cancer effect.

dot

GSTO1_MAPK_Pathway cluster_0 Upstream Signaling cluster_1 Downstream Effects RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Cycle Cell Cycle Progression Transcription_Factors->Cell_Cycle GSTO1 GSTO1 GSTO1->MEK Modulates This compound This compound This compound->GSTO1 Inhibits MAPK_Inhibitor MAPK Inhibitors (e.g., Trametinib) MAPK_Inhibitor->MEK Inhibits

Caption: Modulation of the MAPK pathway by GSTO1.

Experimental Protocols

To facilitate further research into the synergistic potential of this compound, detailed protocols for key in vitro and in vivo assays are provided below.

In Vitro Cell Viability Assay for Combination Studies

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in combination with other small molecule inhibitors using a colorimetric assay like the MTT assay.

dot

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with serial dilutions of This compound, other inhibitor, and combination incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability, IC50 values, and Combination Index (CI) read_absorbance->analyze_data end End analyze_data->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.